Aztreonam Lysine
Descripción
Propiedades
Número CAS |
827611-49-4 |
|---|---|
Fórmula molecular |
C19H31N7O10S2 |
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid;(2S)-2,6-diaminohexanoic acid |
InChI |
InChI=1S/C13H17N5O8S2.C6H14N2O2/c1-5-7(10(20)18(5)28(23,24)25)16-9(19)8(6-4-27-12(14)15-6)17-26-13(2,3)11(21)22;7-4-2-1-3-5(8)6(9)10/h4-5,7H,1-3H3,(H2,14,15)(H,16,19)(H,21,22)(H,23,24,25);5H,1-4,7-8H2,(H,9,10)/b17-8-;/t5-,7-;5-/m00/s1 |
Clave InChI |
KPPBAEVZLDHCOK-JHBYREIPSA-N |
SMILES isomérico |
C[C@H]1[C@@H](C(=O)N1S(=O)(=O)O)NC(=O)/C(=N\OC(C)(C)C(=O)O)/C2=CSC(=N2)N.C(CCN)C[C@@H](C(=O)O)N |
SMILES canónico |
CC1C(C(=O)N1S(=O)(=O)O)NC(=O)C(=NOC(C)(C)C(=O)O)C2=CSC(=N2)N.C(CCN)CC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aztreonam lysine; Corus 1020; Aztreonam lysinate; Corus1020; Corus-1020; |
Origen del producto |
United States |
Foundational & Exploratory
Aztreonam Lysine for Pseudomonas aeruginosa in Cystic Fibrosis: A Technical Guide
Chronic pulmonary infection with Pseudomonas aeruginosa is a major contributor to morbidity and mortality in individuals with cystic fibrosis (CF).[1][2] The progressive lung damage caused by these persistent infections necessitates targeted antimicrobial strategies. Inhaled antibiotics are a cornerstone of CF management, designed to deliver high concentrations of active drugs directly to the airways, thereby maximizing efficacy while minimizing systemic toxicity.[1][3] Aztreonam (B1666516) lysine (B10760008) for inhalation (brand name Cayston®) is a formulation of the monobactam antibiotic specifically developed for this purpose and was approved by the U.S. Food and Drug Administration in 2010 to improve respiratory symptoms in CF patients with P. aeruginosa.[3][4][5] This guide provides a detailed technical overview of its mechanism, clinical efficacy, resistance pathways, and the experimental protocols used in its evaluation.
Pharmacology and Mechanism of Action
Aztreonam is a synthetic monocyclic β-lactam antibiotic (monobactam).[6] Its bactericidal activity results from the inhibition of bacterial cell wall synthesis.[7] The drug specifically binds to penicillin-binding protein 3 (PBP3) of Gram-negative bacteria like P. aeruginosa. This binding action inhibits the transpeptidation step of peptidoglycan synthesis, which is critical for maintaining the integrity of the bacterial cell wall. The disruption of cell wall synthesis ultimately leads to cell lysis and death.
The inhaled formulation, aztreonam lysine, was developed to replace the arginine salt used in the intravenous formulation, as arginine has been associated with airway inflammation with chronic inhalation.[2] The drug is administered as a 75 mg dose, reconstituted with 1 mL of 0.17% sodium chloride diluent, three times daily using the Altera® Nebulizer System.[8][9] Doses are recommended to be taken at least four hours apart in repeated cycles of 28 days on therapy followed by 28 days off.[8][9]
Clinical Efficacy
The efficacy of this compound for inhalation has been established in several key Phase 3 clinical trials. The primary outcomes consistently demonstrated significant improvements in lung function, respiratory symptoms, and reductions in bacterial burden.
Table 1: Summary of Pivotal Phase 3 Clinical Trial Data for this compound (AZLI)
| Study | Patient Population | Treatment Arms (28 Days) | Key Outcomes vs. Placebo | Citation(s) |
|---|---|---|---|---|
| AIR-CF1 | N=164; ≥6 years; FEV₁ 25-75% predicted | 1. AZLI 75 mg TID2. Placebo TID | CFQ-R Score: +9.7 points (p<0.001)FEV₁ % Predicted: +10.3% (p<0.001)Sputum P. aeruginosa Density: -1.45 log₁₀ cfu/g (p<0.001) | [10] |
| AIR-CF2 | N=211; ≥6 years; FEV₁ 25-75% predicted; ≥3 courses of inhaled tobramycin (B1681333) in prior year | 1. AZLI 75 mg BID/TID2. Placebo BID/TID | Time to next antibiotics: Increased by 21 days (p=0.007)CFQ-R Score: +5.01 points (p=0.02)FEV₁ % Predicted: +6.3% (p=0.001)Sputum P. aeruginosa Density: -0.66 log₁₀ cfu/g (p=0.006) |[2][11] |
In the AIR-CF1 study, a 28-day course of AZLI resulted in statistically significant improvements in respiratory symptoms, as measured by the Cystic Fibrosis Questionnaire-Revised (CFQ-R), and in pulmonary function.[10] The AIR-CF2 trial enrolled patients who were already frequent users of inhaled tobramycin and demonstrated that AZLI significantly delayed the time to the need for additional antipseudomonal antibiotics.[2][11]
Mechanisms of Resistance in P. aeruginosa
The emergence of resistance to aztreonam in P. aeruginosa is a clinical concern and is typically multifactorial, arising from spontaneous chromosomal mutations rather than horizontal gene transfer.[12] Key identified mechanisms include:
-
Enzymatic Degradation: The hyperproduction of chromosomally encoded AmpC β-lactamase is a primary mechanism.[13] Mutations in the regulatory gene ampR can lead to the overexpression of AmpC, which can then hydrolyze aztreonam.[13]
-
Efflux Pump Overexpression: P. aeruginosa possesses several multidrug efflux pumps that can actively transport antibiotics out of the cell.[14] Overexpression of the MexAB-OprM efflux pump, often caused by mutations in its regulatory genes mexR or nalD, has been shown to contribute to aztreonam resistance.[15][16]
-
Target Modification: While less common for aztreonam, alterations in the target PBP3 can reduce binding affinity, leading to resistance.
Experimental Protocols
Standardized and reproducible methodologies are critical for evaluating the efficacy and susceptibility of aztreonam.
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's in vitro activity. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for performing AST.
Protocol: Broth Microdilution MIC Testing
-
Media Preparation: Cation-adjusted Mueller-Hinton Broth (CAMHB) is prepared and dispensed into 96-well microtiter plates.
-
Antibiotic Dilution: Aztreonam is serially diluted (two-fold) across the wells of the plate to achieve a range of final concentrations (e.g., 0.5 to 64 µg/mL).[17] A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Inoculum Preparation: P. aeruginosa isolates are cultured on an agar (B569324) plate. Colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in each well.[18]
-
Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.[18] For slower-growing CF strains, readings may also be taken at 48 hours.[17]
-
MIC Determination: The MIC is defined as the lowest concentration of aztreonam that completely inhibits visible bacterial growth.[18] Results are read manually or with an automated plate reader. The parenteral susceptibility breakpoint for aztreonam against P. aeruginosa is ≤8 µg/mL.[19][20]
To better simulate the conditions of a CF lung infection, in vitro models using human airway cells are employed.
Protocol: P. aeruginosa Biofilm on CF Airway Epithelial Cells
-
Cell Culture: Human airway epithelial cells derived from CF patients are cultured to form a confluent monolayer on a suitable substrate.
-
Biofilm Formation: The epithelial cell monolayer is inoculated with a suspension of a P. aeruginosa clinical or laboratory strain (e.g., PAO1). The co-culture is incubated to allow for the formation of a mature biofilm on the cell surface.[21]
-
Antibiotic Treatment: The established biofilm is then treated with clinically relevant concentrations of aztreonam, either alone or in combination with other antibiotics like tobramycin.[21]
-
Quantification: After a set treatment period, the viability of the bacteria within the biofilm is quantified. This is typically done by disrupting the biofilm, serially diluting the bacterial suspension, and plating for colony-forming unit (CFU) counts.
-
Analysis: The reduction in CFU is calculated by comparing the treated biofilms to untreated controls. This model allows for the assessment of antibiotic efficacy against bacteria in a more physiologically relevant, sessile state.[21]
The design of pivotal clinical trials is crucial for establishing safety and efficacy for regulatory approval.
Protocol: Randomized Controlled Trial (based on AIR-CF1)
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is designed.[10]
-
Patient Population: Inclusion criteria typically specify patients with a confirmed diagnosis of CF, age (e.g., ≥6 years), chronic P. aeruginosa infection confirmed by sputum culture, and a specific range of lung function (e.g., FEV₁ between 25% and 75% of predicted value).[10][22] Exclusion criteria often include recent use of other antipseudomonal antibiotics, infection with other specific pathogens like Burkholderia cepacia, and certain comorbidities.[22]
-
Randomization and Blinding: Eligible patients are randomly assigned in a 1:1 ratio to receive either this compound for inhalation or a matching placebo.[10] Both patients and investigators are blinded to the treatment allocation.
-
Intervention: The treatment group receives 75 mg of this compound via the specified nebulizer system three times daily for a 28-day period. The control group receives an identical-appearing placebo.[10] The use of a bronchodilator prior to each dose is standard.[8]
-
Endpoints and Assessments:
-
Primary Endpoint: A clinically meaningful outcome is pre-specified, such as the change from baseline in the respiratory domain score of the CFQ-R.[10]
-
Secondary Endpoints: These typically include the change from baseline in FEV₁ % predicted and the change in P. aeruginosa density in sputum (log₁₀ CFU/g).[10][11]
-
Safety Assessments: Adverse events are monitored and recorded throughout the study.[10]
-
-
Statistical Analysis: Appropriate statistical methods are used to compare the changes in endpoints between the treatment and placebo groups to determine if the observed differences are statistically significant.
Conclusion
This compound for inhalation represents a significant therapeutic option in the management of chronic P. aeruginosa infections in patients with cystic fibrosis. Its targeted delivery and proven clinical efficacy in improving lung function and quality of life underscore its value.[6] However, the potential for resistance development necessitates ongoing surveillance and a deep understanding of the underlying molecular mechanisms. The continued use of robust preclinical models and well-designed clinical trials is essential for optimizing its use and developing future respiratory anti-infective therapies.
References
- 1. Inhaled this compound: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled this compound for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.cureus.com [assets.cureus.com]
- 4. This compound Inhalation Solution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhaled this compound for cystic fibrosis pulmonary disease-related outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cayston (aztreonam inhalation) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Efficacy and safety of inhaled this compound for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhaled this compound for chronic airway Pseudomonas aeruginosa in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. In Vivo Development of Aztreonam Resistance in Meropenem-Resistant Pseudomonas aeruginosa Owing to Overexpression of the blaPDC-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Frontiers | A MexR Mutation Which Confers Aztreonam Resistance to Pseudomonas aeruginosa [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of Reference Dilution Test Methods for Antimicrobial Susceptibility Testing of Pseudomonas aeruginosa Strains Isolated from Patients with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.asm.org [journals.asm.org]
- 19. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of this compound for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journals.asm.org [journals.asm.org]
- 21. In vitro evaluation of tobramycin and aztreonam versus Pseudomonas aeruginosa biofilms on cystic fibrosis-derived human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. International Safety and Efficacy Study of Aztreonam for Inhalation Solution (AZLI) in Cystic Fibrosis Patients With P. Aeruginosa [ctv.veeva.com]
Aztreonam-Lysine Resistance in Clinical Isolates: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aztreonam (B1666516), a monobactam antibiotic, is a critical therapeutic agent against infections caused by Gram-negative bacteria, including multidrug-resistant strains. Its stability against hydrolysis by metallo-β-lactamases (MBLs) makes it a valuable component of combination therapies, such as with the β-lactamase inhibitor avibactam (B1665839), to treat infections caused by carbapenem-resistant Enterobacterales (CRE). However, the emergence and dissemination of resistance mechanisms threaten its clinical efficacy. This guide provides an in-depth technical overview of the core mechanisms conferring resistance to aztreonam and aztreonam-avibactam in clinical isolates. We detail the enzymatic degradation, target site modifications, and alterations in membrane permeability that underpin resistance, present quantitative data from recent studies, outline key experimental protocols for resistance investigation, and provide visual diagrams of key pathways and workflows.
Core Resistance Mechanisms
Resistance to aztreonam in Gram-negative bacteria is a multifactorial phenomenon. Often, multiple mechanisms co-exist within a single clinical isolate, leading to high levels of resistance. The primary mechanisms can be categorized as:
-
Enzymatic Degradation: Hydrolysis of the aztreonam β-lactam ring by β-lactamase enzymes.
-
Target Site Modification: Alterations in Penicillin-Binding Protein 3 (PBP3), the primary target of aztreonam.
-
Reduced Drug Permeability: Decreased influx of the drug due to loss or modification of outer membrane porins.
-
Active Efflux: Increased expulsion of the drug from the cell via overexpression of efflux pumps.
The combination of aztreonam with avibactam (ATM-AVI) is designed to overcome enzymatic degradation by serine-β-lactamases.[1] Therefore, resistance to ATM-AVI often involves a combination of the other mechanisms or the presence of β-lactamases that are poorly inhibited by avibactam.
Enzymatic Degradation by β-Lactamases
While aztreonam is stable against MBLs (e.g., NDM, VIM, IMP), it is susceptible to hydrolysis by various serine-β-lactamases, including Extended-Spectrum β-Lactamases (ESBLs) and AmpC cephalosporinases.[2][3] Avibactam effectively inhibits most Class A (e.g., KPC, CTX-M) and Class C (AmpC) enzymes.[1] However, resistance can still emerge through:
-
Hyperproduction of β-Lactamases: Significant overexpression of enzymes like AmpC can overwhelm the inhibitor.[4][5]
-
Acquisition of β-Lactamases with Poor Avibactam Inhibition: Certain enzyme variants may not be effectively inhibited by avibactam. For example, some studies suggest avibactam inhibits PER-2 less effectively than other ESBLs.[4]
-
Specific Enzyme Variants: Certain variants, such as CMY-42 (an AmpC enzyme), have been shown to confer resistance to ATM-AVI, particularly when combined with PBP3 mutations.[1][2]
Caption: Logical relationships of β-lactamase hydrolysis and inhibition.
Target Site Modification: PBP3 Insertions
The primary target of aztreonam is Penicillin-Binding Protein 3 (PBP3), an essential enzyme for bacterial cell division encoded by the ftsI gene.[6][7] A key mechanism of resistance is the acquisition of insertions of small amino acid sequences within PBP3.
-
Common Insertions: Four-amino-acid insertions, most commonly 'YRIK' or 'YRIN', after position 333 are frequently observed in resistant E. coli isolates.[4][8]
-
Impact: These insertions reduce the binding affinity of aztreonam to PBP3, leading to decreased susceptibility.[6] This mechanism alone may not confer full resistance but provides a background upon which other mechanisms, like enzyme production, can act to achieve clinically significant resistance levels.[1][9]
Reduced Drug Permeability & Active Efflux
To reach PBP3 in the periplasm, aztreonam must cross the outer membrane of Gram-negative bacteria, a process mediated by porin channels.[10][11]
-
Porin Loss: Mutations leading to premature stop codons or frameshifts in genes encoding major porins (e.g., OmpF, OmpC in E. coli; OmpK35, OmpK36 in K. pneumoniae) can significantly reduce the influx of aztreonam, contributing to resistance.[4][7][12]
-
Efflux Pump Overexpression: The AcrAB-TolC efflux pump is a major contributor to multidrug resistance.[12] Overexpression of this system, often due to mutations in regulatory genes like ramR, can actively pump aztreonam out of the periplasm, lowering its effective concentration at the target site.[12][13]
Caption: Aztreonam interaction with a Gram-negative bacterial cell.
Quantitative Data on Resistance Mechanisms
The prevalence and impact of these mechanisms vary by bacterial species and geographical location. The following tables summarize quantitative data from recent surveillance and mechanistic studies.
Table 1: Aztreonam-Avibactam (ATM-AVI) MICs Associated with Specific Resistance Mechanisms
| Organism | Resistance Mechanism(s) | ATM-AVI MIC (mg/L) | Reference(s) |
| Escherichia coli | PBP3 insertion (YRIK) + CMY-42 production | 16 | [1] |
| Escherichia coli | PBP3 insertion (YRIK) + CMY-42 overexpression | 128 | [1] |
| Escherichia coli | PBP3 insertion (YRIN) + KPC-21 production | 512 | [1] |
| Escherichia coli | PBP3 insertion + NDM-5 + OXA-48 | 32 | [4] |
| Klebsiella pneumoniae | DHA-1 production + AcrA overexpression + Truncated OmpK35/OmpK36 | 8-16 | [4] |
| Klebsiella pneumoniae | PER-2 production + Truncated OmpK35 | >32 | [4] |
| Enterobacter cloacae | AmpC overexpression (>570-fold) + CTX-M-15 | 16 | [5] |
Note: Avibactam concentration is fixed at 4 mg/L. The CLSI resistance breakpoint for aztreonam is ≥16 mg/L, which is commonly applied to ATM-AVI.[1]
Table 2: Prevalence of Resistance Mechanisms in Surveyed Clinical Isolates
| Study Population & Organism(s) | Resistance Mechanism | Prevalence | Reference(s) |
| 8787 Enterobacterales isolates (Europe, Asia, Latin America) | Met ATM-AVI MIC ≥4 mg/L criteria | 0.2% (17 isolates) | [4] |
| 11 E. coli with ATM-AVI MIC ≥4 mg/L | PBP3 insertion (YRIK or YRIN) | 100% (11/11) | [4] |
| 55 NDM- and NDM/OXA-48-producing Enterobacterales (Singapore) | Overall ATM-AVI Resistance (MIC ≥16 mg/L) | 13.7% | [9] |
| 32 NDM- and NDM/OXA-48-producing E. coli (Singapore) | ATM-AVI Resistance | 18.8% (6/32) | [9] |
| 7 NDM/OXA-48 dual-carbapenemase-producing E. coli (Singapore) | ATM-AVI Resistance | 57.1% (4/7) | [9] |
| 110 NDM- and OXA-producing E. coli (Germany) | ATM-AVI Resistance (>4 mg/L) | 13.6% (15/110) | [6] |
Experimental Protocols for Resistance Characterization
Investigating aztreonam resistance requires a combination of phenotypic and genotypic methods.
Caption: Experimental workflow for investigating aztreonam resistance.
Antimicrobial Susceptibility Testing (AST)
Principle: To determine the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents visible growth of a bacterium.
Methodology (Broth Microdilution):
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.[14]
-
Drug Dilution: Prepare serial two-fold dilutions of aztreonam (and aztreonam with a fixed concentration of avibactam, typically 4 mg/L) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[8]
-
Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth. Results are interpreted based on established breakpoints (e.g., CLSI, EUCAST).[1]
Molecular Detection of β-Lactamase Genes
Principle: To identify the presence of specific genes encoding β-lactamases using the Polymerase Chain Reaction (PCR).
Methodology (Multiplex PCR):
-
DNA Extraction: Isolate high-quality genomic DNA from the clinical isolate.
-
Primer Design: Use validated primer sets designed to amplify conserved regions of various β-lactamase gene families (e.g., blaTEM, blaSHV, blaCTX-M, blaKPC, blaNDM, blaOXA-48).[15][16] Multiple primer pairs can be combined in a single "multiplex" reaction.[15]
-
PCR Amplification:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, buffer, and the multiplex primer set.
-
Add the extracted DNA template.
-
Perform thermal cycling:
-
-
Detection: Analyze the PCR products by agarose (B213101) gel electrophoresis. The size of the amplified DNA fragments indicates which β-lactamase genes are present.[17]
-
Sequencing: For definitive identification of the specific gene variant (e.g., CTX-M-15), the PCR product should be purified and sequenced.[18]
Analysis of PBP3 and Porin Genes
Principle: To identify mutations (insertions, frameshifts, premature stop codons) in the genes encoding the drug target (PBP3) and drug entry channels (porins).
Methodology (PCR and Sanger Sequencing):
-
DNA Extraction: Isolate genomic DNA from the test strain.
-
Gene Amplification: Amplify the entire coding sequence of the target genes (ftsI, ompF, ompC, ompK35, ompK36, etc.) using specific primers.
-
Purification and Sequencing: Purify the PCR products and send them for Sanger sequencing.
-
Sequence Analysis: Align the obtained sequence with a wild-type reference sequence (e.g., from a susceptible reference strain) using bioinformatics software. Identify any nucleotide changes, insertions, or deletions and translate them to determine their effect on the amino acid sequence.
Efflux Pump Activity Assay
Principle: To phenotypically assess the contribution of efflux pumps to resistance by measuring the change in an antibiotic's MIC in the presence of an Efflux Pump Inhibitor (EPI).
Methodology (MIC Potentiation Assay):
-
EPI Selection: Choose a broad-spectrum EPI, such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP), which disrupts the energy source for many efflux pumps.[14][19]
-
MIC Determination: Perform broth microdilution AST for aztreonam as described in section 3.1.
-
Parallel MIC with EPI: Simultaneously, perform a second broth microdilution assay where a fixed, sub-inhibitory concentration of the EPI is added to all wells along with the serial dilutions of aztreonam.[14]
-
Analysis: Compare the MIC of aztreonam alone to the MIC of aztreonam in the presence of the EPI. A significant reduction (e.g., ≥4-fold) in the MIC in the presence of the EPI suggests that active efflux is a contributing mechanism of resistance.[14]
References
- 1. Aztreonam-avibactam: an option against carbapenem-resistant Enterobacterales with emerging resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli [frontiersin.org]
- 3. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Aztreonam-avibactam resistance rates and resistance mechanisms of NDM and NDM/OXA48-like dual-carbapenemase-producing Enterobacterales in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Outer Membrane Porins Contribute to Antimicrobial Resistance in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Multiple mechanisms mediate aztreonam-avibactam resistance in Klebsiella pneumoniae: Driven by KPC-2 and OmpK36 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. benchchem.com [benchchem.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Identification of beta-lactamase genes and molecular genotyping of multidrug-resistant clinical isolates of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fast and Accurate Large-Scale Detection of β-Lactamase Genes Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection and molecular characterization of β-lactamase genes in clinical isolates of Gram-negative bacteria in Southern Ecuador - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efflux Pump Inhibition Assay [bio-protocol.org]
An In-depth Technical Guide to Aztreonam Lysine: Structure, Activity, and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of aztreonam (B1666516) lysine (B10760008), a monobactam antibiotic with a unique spectrum of activity. The following sections detail its chemical structure, mechanism of action, antimicrobial activity with a focus on quantitative data, and relevant experimental protocols.
Chemical Structure and Formulation
Aztreonam is a synthetic monocyclic beta-lactam antibiotic. The inhaled formulation, aztreonam lysine, is a salt of aztreonam and L-lysine, which improves the drug's solubility and stability for nebulization.[1][2][3][4]
Chemical Name: L-Lysine, mono[2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfo-3- azetidinyl]amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoate][4]
Molecular Formula: C₁₉H₃₁N₇O₁₀S₂[1][3]
Molecular Weight: 581.6 g/mol [1][3]
Mechanism of Action
Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5] Like other β-lactam antibiotics, its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Aztreonam has a very high affinity for Penicillin-Binding Protein 3 (PBP3) in Gram-negative bacteria.[6][7] The binding of aztreonam to PBP3 is a critical step that leads to the inhibition of septation during cell division, resulting in the formation of filamentous, non-viable bacterial cells and eventual cell lysis.[7] Its affinity for PBPs of Gram-positive and anaerobic bacteria is poor, which explains its limited spectrum of activity.[5]
Antimicrobial Activity and Spectrum
Aztreonam is unique among β-lactams for its narrow spectrum of activity, which is primarily directed against aerobic Gram-negative bacteria.[5] It has no significant activity against Gram-positive bacteria or anaerobes. Its spectrum includes many members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[5][8]
In Vitro Susceptibility Data
The following tables summarize the in vitro activity of aztreonam and aztreonam-avibactam against key Gram-negative pathogens, as indicated by Minimum Inhibitory Concentration (MIC) values. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Table 1: In Vitro Activity of Aztreonam against Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Aztreonam | 8 | 32 | [9] |
| Aztreonam | 16 | >512 | [7] |
| Aztreonam | 4 | 16 | [8] |
Table 2: In Vitro Activity of Aztreonam and Aztreonam-Avibactam against Enterobacterales
| Antibiotic | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Aztreonam | Enterobacterales | 0.12 | 64 | [9] |
| Aztreonam-Avibactam | Enterobacterales | ≤0.03 | 0.12 | [10] |
| Aztreonam-Avibactam | Carbapenem-Resistant Enterobacterales (CRE) | 0.25 | 0.5 | [11] |
| Aztreonam-Avibactam | Metallo-β-lactamase (MBL)-producing Enterobacterales | 0.12 | 0.5 | [11] |
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
The pharmacokinetic properties of aztreonam vary depending on the route of administration. Intravenous (IV) administration results in rapid distribution, while the inhaled formulation (this compound) achieves high concentrations in the sputum with low systemic exposure.[2][5][12][13]
Table 3: Pharmacokinetic Parameters of Aztreonam
| Parameter | Intravenous Administration | Inhaled Administration (this compound) | Reference |
| Bioavailability | N/A | <1% (systemic) | [5] |
| Peak Serum Concentration (Cmax) | 58-242 mg/L (dose-dependent) | 419 ng/mL (75 mg dose) | [5][12] |
| Time to Peak Concentration (Tmax) | End of infusion | ~1 hour | [5][12] |
| Elimination Half-life (t½) | 1.5 - 2.0 hours | ~2.1 hours | [12][14][15] |
| Volume of Distribution (Vd) | ~0.18 L/kg | Not reported | [14][15] |
| Protein Binding | ~56% | ~56% | [15][16] |
| Primary Route of Elimination | Renal | Renal (for absorbed fraction) | [2][13][15] |
Pharmacodynamics
Like other β-lactam antibiotics, aztreonam exhibits time-dependent bactericidal activity.[5][16][17] The key pharmacodynamic parameter that correlates with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC of the infecting organism (%fT>MIC).[14][17]
Mechanisms of Resistance
Bacterial resistance to aztreonam can emerge through several mechanisms:
-
β-Lactamase Production: Hydrolysis of the β-lactam ring by β-lactamase enzymes is a primary mechanism of resistance. While aztreonam is stable to some β-lactamases, it can be hydrolyzed by extended-spectrum β-lactamases (ESBLs) and some chromosomal β-lactamases.[18][19]
-
Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBP3 can reduce the binding affinity of aztreonam, leading to decreased susceptibility.[20][21]
-
Reduced Permeability: Changes in the outer membrane porins of Gram-negative bacteria can limit the entry of aztreonam into the periplasmic space where PBP3 is located.
-
Efflux Pumps: Active transport of aztreonam out of the bacterial cell by efflux pumps can prevent the drug from reaching its target concentration.
Experimental Protocols
Antimicrobial Susceptibility Testing (AST)
The in vitro activity of aztreonam is determined using standardized methods from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution Method (as per CLSI/EUCAST guidelines):
-
Preparation of Inoculum: A standardized suspension of the test organism is prepared in a suitable broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB), to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of aztreonam is prepared in CAMHB in a microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism.
For testing aztreonam in combination with a β-lactamase inhibitor like avibactam, a fixed concentration of the inhibitor (e.g., 4 mg/L for avibactam) is added to each well containing the serial dilutions of aztreonam.[22]
β-Lactamase Hydrolysis Assay
The stability of aztreonam to β-lactamases can be assessed by measuring its hydrolysis by purified enzymes or cell extracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method:
-
Sample Preparation: A solution containing a known concentration of aztreonam is prepared in a suitable buffer (e.g., Tris-d₁₁ at pH 7.5).[23]
-
Enzyme Addition: The β-lactamase enzyme is added to the aztreonam solution.[23]
-
NMR Data Acquisition: ¹H NMR spectra are acquired at regular intervals to monitor the disappearance of the aztreonam signal and the appearance of signals corresponding to the hydrolyzed product.[23]
-
Data Analysis: The rate of hydrolysis can be determined by quantifying the changes in the respective NMR signal intensities over time.
Spectrophotometric Method using a Chromogenic Substrate:
While not directly measuring aztreonam hydrolysis, this method assesses the activity of β-lactamases.
-
Reaction Mixture: A reaction mixture is prepared containing a chromogenic β-lactam substrate (e.g., nitrocefin) in a suitable buffer.
-
Enzyme Addition: The β-lactamase solution is added to the reaction mixture.
-
Measurement: The hydrolysis of the chromogenic substrate is monitored by measuring the change in absorbance at a specific wavelength (e.g., 490 nm for nitrocefin) over time using a spectrophotometer.[24] The activity of the enzyme is proportional to the rate of change in absorbance.
Conclusion
This compound remains a valuable therapeutic option for the treatment of infections caused by susceptible Gram-negative bacteria, particularly in patients with cystic fibrosis. Its unique chemical structure confers a targeted spectrum of activity and a favorable safety profile in patients with β-lactam allergies. Understanding its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the mechanisms by which resistance can develop is crucial for its optimal clinical use and for the development of future antimicrobial agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and surveillance of this important antibiotic.
References
- 1. This compound | C19H31N7O10S2 | CID 11204019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 5. academic.oup.com [academic.oup.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Susceptibility of Pseudomonas aeruginosa to aztreonam in comparison to other pseudomonas-active beta-lactam antibiotics and gentamicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Activity of Aztreonam/Avibactam and Recently Approved β-Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas aeruginosa from Intensive Care Unit and Non-Intensive Care Unit Patients | MDPI [mdpi.com]
- 11. Aztreonam/avibactam activity against clinical isolates of Enterobacterales collected in Europe, Asia and Latin America in 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbiology, safety, and pharmacokinetics of aztreonam lysinate for inhalation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medscape.com [medscape.com]
- 14. Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics of aztreonam. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Beta-lactamase stability and in vitro activity of aztreonam, with a comparison to 9 other beta-lactam antibiotics and gentamicin [pubmed.ncbi.nlm.nih.gov]
- 19. [PDF] Mechanism and Kinetics of Aztreonam Hydrolysis Catalyzed by Class-C β-Lactamase: A Temperature-Accelerated Sliced Sampling Study. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 22. pfizerpro.ro [pfizerpro.ro]
- 23. New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to the Binding Affinity of Aztreonam Lysine to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aztreonam (B1666516) is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria. Its efficacy is rooted in its high affinity for specific penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis. This technical guide provides a comprehensive overview of the binding affinity of aztreonam to various PBPs, with a focus on quantitative data, detailed experimental methodologies, and the mechanistic pathways of its action. Aztreonam lysine (B10760008), an inhaled formulation, is therapeutically employed for managing chronic pulmonary infections, particularly in cystic fibrosis patients. The active component, aztreonam, dictates the binding affinity to PBPs, and therefore, the data presented for aztreonam is directly applicable to the lysine salt formulation.
Quantitative Analysis of Aztreonam-PBP Binding Affinity
The binding affinity of aztreonam for various PBPs is a critical determinant of its antibacterial spectrum and potency. This affinity is commonly quantified by the 50% inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the PBP's activity. The lower the IC50 value, the higher the binding affinity.
Binding Affinity in Escherichia coli
Escherichia coli is a key model organism for studying the interaction of beta-lactam antibiotics with PBPs. Aztreonam exhibits a pronounced and selective affinity for PBP3 in E. coli.
| Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | PBP Selectivity |
| PBP1a | >1,000 | - |
| PBP1b | >1,000 | - |
| PBP2 | >1,000 | - |
| PBP3 | 0.063 | Selective |
| PBP4 | >1,000 | - |
| PBP5/6 | >1,000 | - |
| PBP7 | >1,000 | - |
| PBP8 | >1,000 | - |
Table 1: IC50 values of aztreonam for PBPs in live Escherichia coli strain DC2.
Semi-quantitative studies further corroborate the high and specific affinity of aztreonam for PBP3 in E. coli, with complete binding to PBP3 observed at a concentration of 0.1 µg/mL.[1] In contrast, complete binding to PBP1a required a significantly higher concentration of 10 µg/mL, while PBPs 1b, 2, 4, and 5/6 showed poor affinity, with complete binding only at concentrations greater than or equal to 100 µg/mL.[1]
Binding Affinity in Other Gram-Negative Bacteria
Aztreonam's high affinity for PBP3 is a consistent finding across various Gram-negative pathogens. This targeted action is fundamental to its spectrum of activity.
| Bacterial Species | Penicillin-Binding Protein (PBP) | Concentration for Complete Binding (µg/mL) |
| Pseudomonas aeruginosa | PBP3 | 0.1 |
| Proteus vulgaris | PBP3 | 0.1 |
| Enterobacter cloacae | PBP3 | 0.1 |
| Klebsiella pneumoniae | PBP3 | 0.1 |
Table 2: Concentration of aztreonam required for complete binding to PBP3 in various Gram-negative bacteria.[1]
It is important to note that while "complete binding" is a strong indicator of high affinity, it is a semi-quantitative measure. The IC50 values provide a more precise quantification of binding affinity.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
Aztreonam exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. This process is initiated by the specific binding and subsequent inactivation of essential PBPs.
The binding of aztreonam to the active site of PBP3 leads to the acylation of the enzyme, rendering it inactive.[2] This inactivation prevents the transpeptidation reaction, which is the final and crucial step in peptidoglycan cross-linking. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell elongation, filamentation, and ultimately, cell lysis and bacterial death.[1]
Experimental Protocols for Determining PBP Binding Affinity
The quantitative data presented in this guide are primarily derived from competitive binding assays. These assays are fundamental in assessing the affinity of a test compound (e.g., aztreonam) for PBPs by measuring its ability to compete with a labeled ligand for the PBP active site. A commonly used labeled ligand is Bocillin-FL, a fluorescent derivative of penicillin.
Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)
This method relies on the principle that an unlabeled antibiotic will compete with a fluorescently labeled penicillin for binding to PBPs. The reduction in the fluorescent signal from the labeled penicillin is proportional to the binding affinity of the test antibiotic.
References
Preclinical Profile of Aztreonam Lysine for Inhalation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical studies conducted on aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI). It is designed to be a comprehensive resource, detailing the foundational in vitro and in vivo data that supported the clinical development of this therapy for chronic Pseudomonas aeruginosa lung infections in patients with cystic fibrosis (CF). This document summarizes key quantitative data in structured tables, outlines experimental methodologies, and provides visual representations of critical pathways and processes.
Introduction
Aztreonam is a monobactam antibiotic with potent, bactericidal activity specifically targeting Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa. The development of an inhaled formulation, aztreonam lysine, was a strategic approach to deliver high concentrations of the antibiotic directly to the site of infection in the lungs, thereby maximizing efficacy while minimizing systemic exposure and associated toxicities. The lysine salt was chosen over the arginine salt used in the intravenous formulation to avoid the potential for airway inflammation associated with inhaled arginine.[1][2] The preclinical development program for AZLI was designed to establish its microbiological activity, pharmacokinetic profile, efficacy, and safety prior to human trials.
Mechanism of Action
Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP-3), an essential enzyme in Gram-negative bacteria responsible for the cross-linking of peptidoglycan chains during cell division. By binding to and inactivating PBP-3, aztreonam disrupts the integrity of the bacterial cell wall, leading to cell elongation, filamentation, and eventual lysis.
In Vitro Activity
Preclinical studies confirmed that the microbiological potency of aztreonam is retained after nebulization of the lysine formulation. Furthermore, the presence of CF sputum did not inhibit its bactericidal activity, a critical factor for efficacy in the CF lung environment.[3][4][5]
Minimum Inhibitory Concentrations (MIC)
The in vitro activity of aztreonam has been extensively tested against clinical isolates of P. aeruginosa. The following table summarizes the MIC distribution for a large collection of isolates from CF patients.
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Pseudomonas aeruginosa (CF Isolates) | 1240 | ≤2 | 32 |
| Data from Burns et al., as cited in VanDevanter & O'Riordan (2010)[5] |
Experimental Protocol: MIC Determination
Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Isolate Preparation: P. aeruginosa isolates are cultured on appropriate agar (B569324) plates overnight at 35-37°C.
-
Inoculum Preparation: A standardized inoculum is prepared by suspending bacterial colonies in a saline or broth solution to match the turbidity of a 0.5 McFarland standard, resulting in a concentration of approximately 1.5 x 108 CFU/mL. This suspension is then further diluted to achieve a final concentration of 5 x 105 CFU/mL in the test wells.
-
Antibiotic Dilution Series: A two-fold serial dilution of aztreonam is prepared in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of aztreonam that completely inhibits visible growth of the bacteria.
Preclinical Pharmacokinetics
Human Pharmacokinetic Parameters (75 mg Inhaled Dose in Adults with CF) [3]
| Parameter | Value |
| Median Sputum Concentration (10 min post-dose) | 383 µg/g |
| Plasma Cmax | 419 ng/mL |
| Plasma Tmax | 0.99 hours |
| Plasma Half-life (t1/2) | 2.1 hours |
The high sputum concentrations achieved far exceed the MIC90 for P. aeruginosa, supporting the rationale for inhaled delivery.[3]
Preclinical Efficacy in Animal Models
Detailed quantitative results from animal efficacy models for inhaled this compound are not extensively published. However, the successful clinical development implies positive outcomes in relevant preclinical models of lung infection. A standard experimental workflow for assessing the efficacy of an inhaled antibiotic in a murine model of P. aeruginosa lung infection is described below.
Experimental Protocol: Murine Model of P. aeruginosa Lung Infection
-
Animal Model: C57BL/6 or BALB/c mice are commonly used.
-
Infection: Mice are anesthetized and infected via intratracheal or intranasal administration of a clinical isolate of P. aeruginosa (e.g., PAO1) at a concentration of 106-107 CFU per mouse.
-
Treatment: At a specified time post-infection (e.g., 2 hours), mice are placed in a whole-body exposure chamber and administered aerosolized this compound via a nebulizer. Control groups receive aerosolized saline.
-
Endpoint Assessment: At various time points post-treatment (e.g., 24, 48, 72 hours), mice are euthanized. The lungs are aseptically removed, weighed, and homogenized.
-
Bacterial Load Quantification: Serial dilutions of the lung homogenates are plated on selective agar (e.g., Cetrimide agar). The plates are incubated, and the number of colony-forming units (CFU) per gram of lung tissue is calculated.
-
Data Analysis: The reduction in bacterial load in the treatment group is compared to the control group to determine efficacy.
Preclinical Toxicology
A comprehensive battery of toxicology studies would have been conducted to support the safety of inhaled this compound. While specific data is not publicly detailed, these studies would have included:
-
Acute inhalation toxicity studies in rodents to determine the maximum tolerated dose.
-
Repeat-dose inhalation toxicity studies in at least two species (one rodent, one non-rodent, e.g., rats and dogs or non-human primates) for a duration relevant to the intended clinical use (e.g., 28 days).
-
Safety pharmacology studies to assess potential effects on the cardiovascular, respiratory, and central nervous systems.
-
Local tolerance studies to evaluate irritation at the site of administration (the respiratory tract).
-
Genotoxicity and reproductive toxicology studies as per regulatory requirements.
The favorable safety profile observed in long-term clinical trials suggests that no major, unexpected toxicities were identified in the preclinical program.[6]
Logical Framework for Clinical Progression
The preclinical data collectively provided a strong rationale for advancing this compound for inhalation into clinical trials. The logical flow from preclinical findings to clinical investigation is illustrated below.
Conclusion
The preclinical evaluation of this compound for inhalation established a solid foundation for its successful clinical development. Key in vitro studies demonstrated potent and specific activity against P. aeruginosa, which was not compromised by the challenging environment of the CF lung. Although detailed quantitative data from animal models are not extensively published, the progression through clinical trials and eventual regulatory approval confirm that the preclinical efficacy and safety studies met the required benchmarks. This technical guide has synthesized the available information to provide a comprehensive overview of the core preclinical science underpinning this important therapy.
References
- 1. This compound for inhalation solution: in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhaled this compound for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbiology, safety, and pharmacokinetics of aztreonam lysinate for inhalation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical perspective on this compound for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Role of Inhalational this compound in Lower Airway Infections in Cystic Fibrosis: An Updated Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Aztreonam Lysine in Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam (B1666516) lysine (B10760008) for inhalation is a critical therapeutic agent for the management of chronic pulmonary infections, particularly in patients with cystic fibrosis (CF) colonized with Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of inhaled aztreonam lysine, focusing on its disposition and activity within the lung tissue. The information presented herein is intended to support further research and drug development efforts in the field of inhaled antimicrobial therapy.
Pharmacokinetics: Drug Disposition in the Lungs
The efficacy of inhaled this compound is intrinsically linked to its ability to achieve and maintain therapeutic concentrations at the site of infection within the lungs. This section details the available quantitative data on aztreonam concentrations in various pulmonary compartments following inhalation.
Sputum Concentrations
Sputum serves as a surrogate matrix for assessing drug concentrations in the airways of patients with productive cough, such as those with CF. Following nebulization of this compound, high concentrations are rapidly achieved in the sputum.
| Population | Dose | Time Post-Inhalation | Median Sputum Concentration (μg/g) | Reference |
| Adults with CF | 75 mg | 10 minutes | 383 | [1] |
| Adults with CF | 150 mg | 10 minutes | 879 | [1] |
| Adults with CF | 225 mg | 10 minutes | 985 | [1] |
| Adolescents with CF | 75 mg | 10 minutes | 324 | [1] |
| Adolescents with CF | 150 mg | 10 minutes | 387 | [1] |
| Adolescents with CF | 225 mg | 10 minutes | 260 | [1] |
| Adults with CF | 75 mg | 4 hours | 16 | [2] |
| Adults with CF | 150 mg | 4 hours | 36 | [2] |
| Adults with CF | 225 mg | 4 hours | 52 | [2] |
| Adolescents with CF | 75 mg | 4 hours | 2 | [2] |
| Adolescents with CF | 150 mg | 4 hours | 7 | [2] |
| Adolescents with CF | 225 mg | 4 hours | 8 | [2] |
| CF Patients (pooled data) | 75 mg (first dose) | 10 minutes | 726 (mean) | [3] |
Serum Concentrations
Systemic absorption of aztreonam following inhalation is minimal, which is a key advantage in reducing the risk of systemic side effects.
| Population | Dose | Parameter | Value | Reference |
| Adults with CF | 75 mg | Cmax (median) | 0.69 μg/mL | [4] |
| Adults with CF | 225 mg | Cmax (median) | 1.49 μg/mL | [4] |
| Adults with CF | 75 mg | Cmax (mean) | 419 ng/mL | [2] |
| Adults with CF | 75 mg | Tmax | ~1 hour | [2][5] |
| Adults with CF | 75 mg | t½ | 2.1 hours | [2] |
Bronchial Secretions and Bronchoalveolar Lavage (BAL) Fluid
Studies involving direct sampling from the lower respiratory tract provide valuable insights into drug concentrations at the epithelial surface. It is important to note that the following data is after intravenous administration, as specific data for inhaled this compound in ELF is limited.
| Population | Dose | Sample Type | Concentration Range (mg/L) | Time of Measurement | Reference |
| Critically ill, intubated patients | 2 g IV bolus | Bronchial Secretions | 4.8 - 18.7 | Within 2 hours post-administration | [6] |
Protein Binding
The extent of protein binding can influence the amount of free, active drug available at the target site. In patients with CF, aztreonam protein binding in serum is lower than in healthy individuals.
| Population | Protein Binding (%) | Reference |
| Healthy Subjects (serum) | 51.5 ± 3.1 | [7] |
| CF Patients (serum) | 42.1 ± 2.7 | [7] |
| Infected Patients (serum) | 30 ± 8 | [8] |
Pharmacodynamics: Antimicrobial Activity in the Lungs
The pharmacodynamic profile of aztreonam is characterized by its bactericidal activity against susceptible Gram-negative bacteria, most notably P. aeruginosa.
Mechanism of Action
Aztreonam is a monobactam antibiotic that inhibits bacterial cell wall synthesis by binding with high affinity to penicillin-binding protein 3 (PBP3). This disruption of peptidoglycan synthesis leads to the formation of filamentous, non-dividing bacteria and eventual cell lysis.
Clinical Efficacy
Clinical trials have demonstrated the efficacy of inhaled this compound in improving clinical outcomes for CF patients with chronic P. aeruginosa infections.
| Study Population | Treatment | Outcome Measure | Improvement | Reference |
| CF patients (≥6 years) with moderate-to-severe lung disease | 75 mg AZLI TID for 28 days | FEV₁ % predicted | 10.3% increase vs. placebo | [9] |
| CF patients (≥6 years) with moderate-to-severe lung disease | 75 mg AZLI TID for 28 days | Sputum P. aeruginosa density | 1.45 log₁₀ cfu/g decrease vs. placebo | [9] |
| CF patients on frequent tobramycin (B1681333) inhalation | 75 mg AZLI BID or TID for 28 days | FEV₁ % predicted | 6.3% increase vs. placebo | [10] |
| CF patients on frequent tobramycin inhalation | 75 mg AZLI BID or TID for 28 days | Sputum P. aeruginosa density | 0.66 log₁₀ cfu/g decrease vs. placebo | [10] |
In Vitro Activity Against Biofilms
P. aeruginosa in the CF lung often exists in biofilms, which can confer increased resistance to antibiotics. In vitro studies have evaluated the activity of aztreonam against these biofilms.
In a co-culture model using CF-derived human airway epithelial cells, aztreonam (700 mg/L) reduced P. aeruginosa biofilm colony-forming units (CFU) by approximately 1 to 4 log units, depending on the bacterial strain.[7][11] The combination of aztreonam and tobramycin showed an additional reduction in CFU for some strains.[7][11] A dynamic in vitro biofilm model demonstrated that the combination of aztreonam and tobramycin was necessary to suppress the regrowth and resistance of hypermutable multidrug-resistant P. aeruginosa isolates.[1]
Experimental Protocols
A detailed understanding of the methodologies used to generate PK and PD data is essential for the interpretation and replication of research findings.
Drug Administration and Sample Collection
A common experimental workflow for a clinical pharmacokinetic study of inhaled this compound is outlined below.
-
Drug Product: this compound for inhalation solution (Cayston®) is supplied as a single-use vial containing 75 mg of lyophilized aztreonam, which is reconstituted with 1 mL of 0.17% sodium chloride diluent.[2]
-
Nebulizer System: The Altera® Nebulizer System, an eFlow technology-based device, is specifically indicated for the administration of this compound.[12][13] It produces a mean particle size of 3.6 micrometers, which is optimal for deposition in the small airways, and delivers a 1 mL dose in approximately 2-3 minutes.[12][13]
-
Bronchoalveolar Lavage (BAL) for ELF Sampling: BAL is performed by instilling and then withdrawing aliquots of sterile normal saline into a lung segment.[14] The recovered BAL fluid is then centrifuged to separate the cellular components from the supernatant. The concentration of a dilutional marker, such as urea, is measured in both BAL fluid and plasma to calculate the volume of epithelial lining fluid (ELF) recovered.
Analytical Methodology: HPLC-MS/MS for Aztreonam Quantification
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method for the sensitive and specific quantification of aztreonam in biological matrices. While specific parameters vary between laboratories, a general protocol is outlined below.
-
Sample Preparation:
-
Sputum: Sputum samples are often homogenized and then subjected to protein precipitation with an organic solvent such as acetonitrile (B52724).
-
BAL Fluid: BAL fluid samples may be diluted with saline and require minimal sample preparation beyond the addition of an internal standard.[15]
-
Serum/Plasma: Protein precipitation with acetonitrile is a common method for preparing serum or plasma samples.[15]
-
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is employed to separate aztreonam from endogenous matrix components.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection: Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for aztreonam and an internal standard are monitored.
-
Conclusion
Inhaled this compound effectively delivers high concentrations of the antibiotic to the airways, leading to significant improvements in lung function and a reduction in bacterial load in patients with CF. The minimal systemic absorption enhances its safety profile. Further research is warranted to fully elucidate the pharmacokinetics of this compound in the epithelial lining fluid and lung parenchyma following inhalation to optimize dosing strategies and further enhance its therapeutic benefits. The detailed methodologies and data presented in this guide provide a foundation for these future investigations.
References
- 1. Microbiology, safety, and pharmacokinetics of aztreonam lysinate for inhalation in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical perspective on this compound for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Open label study of inhaled aztreonam for Pseudomonas eradication in children with cystic fibrosis: The ALPINE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of aztreonam and penetration into the bronchial secretions of critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Aztreonam in Healthy Subjects and Patients with Cystic Fibrosis and Evaluation of Dose-Exposure Relationships Using Monte Carlo Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of inhaled this compound for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhaled this compound for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of tobramycin and aztreonam versus Pseudomonas aeruginosa biofilms on cystic fibrosis-derived human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhaled antibiotics in cystic fibrosis: what's new? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PARI Pharma Receives Approval For Altera Nebulizer System - NS Medical Devices [nsmedicaldevices.com]
- 14. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Automated HPLC-MS/MS assay for the simultaneous determination of ten plasma antibiotic concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Aztreonam Lysine for the Treatment of Chronic Pulmonary Infections: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pulmonary infections, particularly those caused by Pseudomonas aeruginosa, represent a significant challenge in patients with underlying respiratory conditions such as cystic fibrosis (CF). These infections are characterized by persistent inflammation, progressive lung damage, and the formation of antibiotic-tolerant biofilms.[1][2][3] Aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI) is a specifically formulated monobactam antibiotic designed for targeted delivery to the lungs, offering a valuable therapeutic option for managing these chronic infections.[4][5][6][7][8] This technical guide provides an in-depth overview of aztreonam lysine, focusing on its mechanism of action, clinical efficacy, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used in its evaluation.
Mechanism of Action
Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[9] Its primary target is penicillin-binding protein 3 (PBP-3), an essential enzyme involved in the formation of the septum during bacterial cell division.[9] By binding with high affinity to PBP-3, aztreonam disrupts the cross-linking of peptidoglycan, leading to the formation of filamentous, non-viable bacterial cells and subsequent cell lysis.[9]
The monobactam structure of aztreonam, characterized by a single beta-lactam ring, confers a high degree of stability against many beta-lactamases, including metallo-beta-lactamases (MBLs), which are a common cause of resistance to other beta-lactam antibiotics.[9][10][11] This makes aztreonam particularly effective against many multidrug-resistant Gram-negative bacteria.[4][5][9] The lysine salt formulation was developed to improve the tolerability of the inhaled solution.[6]
Clinical Efficacy
Multiple clinical trials have demonstrated the efficacy of inhaled this compound in patients with CF and chronic P. aeruginosa infection.[12][13][14] Treatment with AZLI has been shown to lead to significant improvements in respiratory symptoms, as measured by the Cystic Fibrosis Questionnaire-Revised (CFQ-R) Respiratory Scale, and pulmonary function, assessed by forced expiratory volume in one second (FEV1).[12][14][15] Furthermore, clinical studies have consistently shown a reduction in P. aeruginosa density in the sputum of treated patients.[12][14][15][16]
Long-term studies involving repeated courses of AZLI have indicated sustained clinical benefits, including improvements in lung function and weight, with each treatment cycle.[15] These studies also suggest that repeated exposure to AZLI does not lead to a sustained decrease in the susceptibility of P. aeruginosa.[15]
Pharmacokinetics and Pharmacodynamics
Inhaled administration of this compound is designed to deliver high concentrations of the drug directly to the site of infection in the airways while minimizing systemic exposure.[4][5][17][18] Following nebulization, peak sputum concentrations of aztreonam are achieved rapidly, typically within 10 minutes.[4][17][18] In contrast, peak plasma concentrations are significantly lower and occur approximately one hour after inhalation.[4][17][18] Aztreonam is primarily excreted unchanged in the urine through active tubular secretion and glomerular filtration.[4][5][17]
The antibacterial activity of aztreonam is time-dependent, meaning its efficacy is best correlated with the duration of time that the drug concentration remains above the minimum inhibitory concentration (MIC) for the infecting pathogen.[4][5][17][19] The high local concentrations achieved with inhaled delivery help to maximize this time-dependent killing effect within the lungs.[20]
Data Presentation
Table 1: Summary of Clinical Efficacy Data for this compound
| Endpoint | Study (Identifier) | Treatment Group | Placebo/Comparator Group | Outcome | Reference |
| Change in FEV1 (% predicted) | AIR-CF1 | +10.3% | - | Statistically significant improvement (p < 0.001) | [14] |
| Phase 2 Study | - | - | No statistically significant difference at Day 14; significant increase at Day 7 for subset with baseline FEV1 < 75% | [16] | |
| Change in CFQ-R Respiratory Score | AIR-CF1 | +9.7 points | - | Statistically significant improvement (p < 0.001) | [14] |
| AIR-CF3 | Improvement with each course | - | Sustained improvement over 18 months | [15] | |
| Change in P. aeruginosa Sputum Density (log10 CFU/g) | AIR-CF1 | -1.453 | - | Statistically significant reduction (p < 0.001) | [14] |
| Phase 2 Study | Statistically significant reduction at Days 7 and 14 (p < 0.001) | - | - | [16] | |
| AIR-CF3 | Reduction with each course | - | Benefits waned during off-therapy periods | [15] |
Table 2: Pharmacokinetic Parameters of Inhaled this compound
| Parameter | Value | Notes | Reference |
| Time to Peak Sputum Concentration | ~10 minutes | - | [4][17][18] |
| Time to Peak Plasma Concentration | ~1 hour | - | [4][17][18] |
| Elimination Half-life (serum) | 1.5 +/- 0.4 hours | Following continuous IV infusion | [19] |
| Total Body Clearance | 6.1 +/- 1.2 L/h | Following continuous IV infusion | [19] |
| Primary Route of Excretion | Renal (active tubular secretion and glomerular filtration) | - | [4][5][17] |
Experimental Protocols
Protocol 1: In Vitro Model of Chronic Pseudomonas aeruginosa Infection of Bronchial Epithelial Cells
This protocol is adapted from methodologies described for studying prolonged bacterial infection of airway epithelial cells.[21][22]
-
Cell Culture:
-
Culture human bronchial epithelial cells (e.g., CF-BECs) on permeable supports (e.g., Transwell inserts).
-
Maintain cells at an air-liquid interface (ALI) to promote differentiation into a pseudostratified epithelium that mimics the in vivo airway.[1]
-
-
Bacterial Preparation:
-
Infection:
-
Endpoint Analysis:
-
Cell Viability: Assess epithelial cell viability using methods such as lactate (B86563) dehydrogenase (LDH) release assays or live/dead staining.
-
Inflammatory Response: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, IL-8) from the basolateral medium using ELISA.[21][22][23]
-
Bacterial Load: Quantify the number of viable bacteria by plating serial dilutions of the apical wash.
-
Biofilm Formation: Visualize biofilm structure using techniques like scanning electron microscopy (SEM) or confocal laser scanning microscopy (CLSM).[1]
-
Protocol 2: Murine Model of Chronic Pseudomonas aeruginosa Lung Infection
This protocol is based on established agar (B569324) bead models of chronic respiratory infection.[24][25][26]
-
Preparation of Bacterial Beads:
-
Animal Infection:
-
Treatment:
-
Administer this compound via inhalation (e.g., using a nose-only exposure chamber) or other relevant routes for the study design.
-
-
Outcome Assessment:
-
Bacterial Burden: At selected time points post-infection, euthanize the animals, homogenize the lungs, and determine the bacterial load by quantitative culture.
-
Histopathology: Fix and section lung tissue for histological analysis to assess inflammation and tissue damage.
-
Inflammatory Markers: Measure cytokine and chemokine levels in bronchoalveolar lavage (BAL) fluid or lung homogenates.
-
Protocol 3: Aztreonam Susceptibility Testing
This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of aztreonam.[28][29]
-
Preparation of Inoculum:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the P. aeruginosa isolate.
-
-
Drug Dilution:
-
Prepare serial two-fold dilutions of aztreonam in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
-
Inoculation:
-
Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of aztreonam that completely inhibits visible bacterial growth.
-
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Workflow for the in vitro chronic infection model.
Caption: Host inflammatory signaling in response to P. aeruginosa.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Frontiers | Pseudomonas aeruginosa in Chronic Lung Infections: How to Adapt Within the Host? [frontiersin.org]
- 3. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]
- 4. academic.oup.com [academic.oup.com]
- 5. This compound for Inhalation [medscape.com]
- 6. Clinical perspective on this compound for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aztreonam (for inhalation solution) for the treatment of chronic lung infections in patients with cystic fibrosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Inhalational this compound in Lower Airway Infections in Cystic Fibrosis: An Updated Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. A review of the pharmacokinetics and pharmacodynamics of aztreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. "this compound Inhalation Solution in Cystic Fibrosis." by Claire Elson, Joel Mermis et al. [scholarlyexchange.childrensmercy.org]
- 14. Efficacy and safety of inhaled this compound for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An 18-month study of the safety and efficacy of repeated courses of inhaled this compound in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A phase 2 study of this compound for inhalation to treat patients with cystic fibrosis and Pseudomonas aeruginosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetics and pharmacodynamics of aztreonam administered by continuous intravenous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhaled this compound: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel in vitro model to study prolonged Pseudomonas aeruginosa infection in the cystic fibrosis bronchial epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A novel in vitro model to study prolonged Pseudomonas aeruginosa infection in the cystic fibrosis bronchial epithelium | PLOS One [journals.plos.org]
- 23. Frontiers | Pseudomonas aeruginosa in chronic lung disease: untangling the dysregulated host immune response [frontiersin.org]
- 24. mdpi.com [mdpi.com]
- 25. In vivo evolution of antimicrobial resistance in a biofilm model of Pseudomonas aeruginosa lung infection - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journals.asm.org [journals.asm.org]
- 27. journals.asm.org [journals.asm.org]
- 28. Aztreonam-Avibactam Susceptibility Testing | AffiBIOTICS [affibiotics.com]
- 29. researchgate.net [researchgate.net]
Molecular Basis of Aztreonam's Stability to Beta-Lactamases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular principles underpinning the stability of the monobactam antibiotic, aztreonam (B1666516), against a broad range of bacterial β-lactamases. Understanding these mechanisms is crucial for the development of novel antimicrobial agents and strategies to combat antibiotic resistance.
Introduction: The Unique Position of Aztreonam
Aztreonam is a synthetic monocyclic β-lactam antibiotic with a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of penicillin-binding protein 3 (PBP3), an essential enzyme in bacterial cell wall synthesis, leading to cell filamentation and lysis.[3][4] A key feature that distinguishes aztreonam from other β-lactam antibiotics is its remarkable resistance to hydrolysis by many common β-lactamases.[3][4] This stability is intrinsic to its unique monobactam structure.
This document delves into the structural and chemical attributes of aztreonam that confer this stability, presents quantitative data on its interaction with various β-lactamases, details the experimental protocols used to ascertain these parameters, and clarifies the role of the lysine (B10760008) salt in its formulation.
The Molecular Architecture of Resistance
The stability of aztreonam to β-lactamase-mediated hydrolysis is not absolute but is significantly higher than that of many penicillins and cephalosporins. This resistance stems from a combination of steric and electronic factors inherent in its molecular structure.
Key Structural Features Conferring Stability:
-
Monocyclic β-Lactam Ring: Unlike bicyclic penicillins and cephalosporins, aztreonam possesses a standalone four-membered β-lactam ring.[3][4] This monocyclic nature alters the ring strain and conformation, making it a less favorable substrate for many β-lactamases.
-
N-Sulfonic Acid Group: The presence of a sulfonic acid moiety directly attached to the β-lactam nitrogen is a critical feature. This strongly electron-withdrawing group activates the β-lactam carbonyl for acylation of the target PBP3 but also influences its interaction with the active site of β-lactamases.
-
Side Chain Configuration: The specific stereochemistry and composition of the side chains attached to the β-lactam ring play a crucial role in preventing optimal binding within the active site of many β-lactamases.
Caption: Key structural elements of aztreonam contributing to its stability against β-lactamases.
Quantitative Analysis of Aztreonam-β-Lactamase Interactions
The interaction between aztreonam and various β-lactamases has been quantified through kinetic studies, determining parameters such as the Michaelis constant (Km), the catalytic rate constant (kcat), and the inhibition constant (Ki). These values provide a quantitative measure of aztreonam's stability.
Table 1: Kinetic Parameters of Aztreonam for Various β-Lactamases
| β-Lactamase (Class) | Organism | kcat (s-1) | Km (μM) | kcat/Km (M-1s-1) | Reference |
| Class A | |||||
| TEM-1 | E. coli | Efficiently Hydrolyzed | - | - | [5] |
| Class C | |||||
| AmpC | P. aeruginosa | Poorly Catalyzed | - | - | [5] |
| P99 | Enterobacter cloacae | 2 x 10-4 - 3 x 10-2 | Low | - | [6][7] |
| Class D | |||||
| OXA-10 | - | Efficiently Hydrolyzed | - | - | [5] |
| Metallo-β-Lactamases (Class B) | |||||
| NDM-1 | K. pneumoniae | - | Weak Binding | 3.7 ± 0.4 nmol min-1 mg-1 (specific activity) | [8] |
| BcII | B. cereus | Low Activity | - | - | [8] |
| VIM-4 | - | No Hydrolysis | - | - | [8] |
Note: A dash (-) indicates that the specific value was not provided in the cited source.
Experimental Protocols for Assessing β-Lactamase Stability
The determination of kinetic parameters for β-lactamase activity against aztreonam involves several established methodologies.
Spectrophotometric Assays
A common method for monitoring β-lactamase activity is through the use of a chromogenic substrate, such as nitrocefin (B1678963). The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.
Protocol: Determining Ki of Aztreonam using a Reporter Substrate
-
Reagents and Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin solution (e.g., 100 µM in assay buffer)
-
Aztreonam solutions of varying concentrations
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 486 nm
-
-
Procedure:
-
Prepare a series of dilutions of aztreonam in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the β-lactamase to each well.
-
Add the different concentrations of aztreonam to the wells and incubate for a defined period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding a fixed concentration of nitrocefin to each well.
-
Immediately measure the rate of change in absorbance at 486 nm over time.
-
The initial reaction rates are then plotted against the inhibitor (aztreonam) concentration.
-
The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive).[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to directly observe the hydrolysis of aztreonam by β-lactamases.[8][10]
Protocol: Monitoring Aztreonam Hydrolysis by NMR
-
Sample Preparation:
-
Data Acquisition:
-
Acquire a baseline 1H NMR spectrum of the aztreonam solution.
-
Add the β-lactamase to the NMR tube to initiate the reaction.
-
Acquire a series of 1H NMR spectra over time.
-
-
Data Analysis:
Mass Spectrometry (MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) and other mass spectrometry techniques can be employed to detect the hydrolysis of aztreonam.[2][11]
Protocol: MALDI-TOF MS for Detection of Aztreonam Hydrolysis
-
Reaction:
-
Incubate aztreonam with the β-lactamase in a suitable buffer for a defined period.
-
-
Sample Preparation for MALDI-TOF:
-
Mix an aliquot of the reaction mixture with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).[2]
-
Spot the mixture onto a MALDI target plate and allow it to dry.
-
-
MS Analysis:
-
Acquire mass spectra in the appropriate mass range to detect both intact and hydrolyzed aztreonam.
-
The disappearance of the molecular ion peak for intact aztreonam and the appearance of a new peak corresponding to the hydrolyzed product confirms enzyme activity.
-
Caption: A generalized workflow for determining the kinetic parameters of β-lactamase activity.
The Role of Aztreonam Lysine
Aztreonam is formulated as a lysine salt for the inhaled formulation (this compound).[12][13] Lysine is an amino acid that serves as a counter-ion to the acidic sulfonic acid group of aztreonam. This formulation is designed to improve the drug's solubility and stability for nebulization and delivery to the lungs, particularly for the treatment of Pseudomonas aeruginosa infections in cystic fibrosis patients.[12][14] The lysine itself is not believed to directly participate in the mechanism of β-lactamase resistance; rather, its role is primarily pharmaceutical in nature, facilitating effective drug delivery.[12]
Structural Insights into Aztreonam's Stability
The bulky side chains of aztreonam, particularly the aminothiazole oxyimino group, are thought to sterically hinder the proper positioning of the β-lactam ring within the active site of many serine-based β-lactamases (Classes A, C, and D).[18] This improper fit prevents the catalytic serine residue from efficiently attacking the carbonyl carbon of the β-lactam ring, thus slowing down or preventing hydrolysis.
Caption: A diagram illustrating the proposed steric hindrance of aztreonam's side chain within a β-lactamase active site.
Conclusion
The stability of aztreonam to a wide array of β-lactamases is a direct consequence of its unique monobactam structure. The combination of a monocyclic β-lactam ring, an N-sulfonic acid group, and sterically demanding side chains results in a molecule that is a poor substrate for many of these resistance enzymes. Quantitative kinetic studies confirm this reduced susceptibility, and various experimental methodologies are available to probe these interactions in detail. The formulation of aztreonam with lysine is a pharmaceutical strategy to enhance drug delivery and does not directly contribute to its intrinsic β-lactamase stability. A thorough understanding of these molecular principles is paramount for the rational design of future antibiotics that can evade the ever-evolving mechanisms of bacterial resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry–Based Detection of Beta Lactam Hydrolysis Enables Rapid Detection of Beta Lactamase Mediated Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Aztreonam | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A survey of the kinetic parameters of class C beta-lactamases. Cephalosporins and other beta-lactam compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for inhalation solution: in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of inhaled this compound for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bl831.als.lbl.gov [bl831.als.lbl.gov]
- 16. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
The Core Mechanism of Aztreonam Lysine: A Technical Guide to Its Inhibition of Bacterial Cell Wall Synthesis
For Immediate Release
[City, State] – December 19, 2025 – This technical guide provides an in-depth analysis of the mechanism of action of aztreonam (B1666516) lysine (B10760008), a synthetic monobactam antibiotic, with a specific focus on its inhibitory effects on bacterial cell wall synthesis. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antimicrobial agents and bacterial physiology.
Introduction
Aztreonam is a unique beta-lactam antibiotic characterized by a monocyclic core, which confers a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1] The lysine salt of aztreonam is a formulation developed for inhalation to achieve high concentrations in the lungs.[2] This guide will delineate the molecular interactions and cellular consequences of aztreonam lysine's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Mechanism of Action: Targeting Penicillin-Binding Protein 3 (PBP3)
The bactericidal effect of aztreonam is a direct result of its ability to inhibit the synthesis of the bacterial cell wall.[1][3] This process is initiated by the high-affinity binding of aztreonam to Penicillin-Binding Protein 3 (PBP3).[4][5] PBP3 is a crucial transpeptidase enzyme involved in the final stages of peptidoglycan biosynthesis, specifically the cross-linking of peptidoglycan strands that provide structural integrity to the bacterial cell wall.[1][6]
By binding to PBP3, aztreonam effectively blocks its enzymatic activity, preventing the formation of these essential cross-links.[4][7] The disruption of cell wall synthesis leads to the formation of elongated, filamentous bacterial cells as they are unable to septate and divide properly.[5] Ultimately, the weakened cell wall cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[1][3] Aztreonam's specificity for PBP3 in Gram-negative bacteria accounts for its targeted spectrum of activity.[1]
References
- 1. zellbio.eu [zellbio.eu]
- 2. Insights into Peptidoglycan-Targeting Radiotracers for Imaging Bacterial Infections: Updates, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of this compound for Inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Lysine in the Formulation of Aztreonam for Inhalation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam (B1666516), a monobactam antibiotic with potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa, has been a valuable therapeutic agent for decades. The development of an inhaled formulation, specifically aztreonam lysine (B10760008) (marketed as Cayston®), marked a significant advancement in the management of chronic pulmonary infections in patients with cystic fibrosis (CF). This technical guide provides an in-depth exploration of the pivotal role of lysine in the aztreonam for inhalation formulation, detailing its impact on safety, stability, and delivery.
The Rationale for Lysine: A Safer Alternative for Inhaled Delivery
The intravenous formulation of aztreonam utilizes arginine to maintain the product's pH. However, early in the development of an inhaled version, it was discovered that aerosolized arginine can induce airway inflammation, coughing, and bronchospasm, making it unsuitable for direct pulmonary administration.[1][2] This led to the strategic selection of lysine as a substitute counter-ion.
Lysine, a basic amino acid, effectively forms a salt with the acidic aztreonam molecule, creating aztreonam lysine.[3][4] This salt allows for the formulation of a solution with a physiologically compatible pH for inhalation, while avoiding the inflammatory response associated with arginine.[1][2] Preclinical and clinical studies have since established the safety and tolerability of the this compound formulation for inhalation.
The Inflammatory Pathway of Inhaled Arginine
The inflammatory response to inhaled arginine is linked to its metabolism in the lungs. Arginine is a substrate for two key enzymes: inducible nitric oxide synthase (iNOS) and arginase.[5][6] An imbalance in the activity of these enzymes can lead to pro-inflammatory conditions. Elevated iNOS activity can result in the production of nitric oxide (NO) and other reactive nitrogen species, contributing to airway inflammation.[5][7] Furthermore, the metabolism of arginine by arginase can lead to the production of ornithine and polyamines, which are involved in tissue remodeling and can also contribute to inflammatory processes.[5][8]
Physicochemical Properties and Formulation Details
The use of lysine is critical in achieving the desired physicochemical properties of the reconstituted aztreonam for inhalation solution, ensuring its stability, safety, and suitability for nebulization.
pH and Stability
Aztreonam is most stable in a pH range of 4.5 to 6.0.[9] The formulation of aztreonam with lysine, a basic amino acid, helps to achieve and maintain this optimal pH upon reconstitution.[1][2] Each 75 mg vial of aztreonam is formulated with 46.7 mg of L-lysine.[9] When reconstituted with 1 mL of 0.17% sodium chloride diluent, the resulting solution has a pH between 4.5 and 6.0.[9]
Table 1: Physicochemical Specifications of Reconstituted Aztreonam for Inhalation Solution
| Parameter | Specification | Reference(s) |
| Aztreonam Content | 75 mg/mL | [9] |
| L-Lysine Content | 46.7 mg/mL | [9] |
| pH | 4.5 - 6.0 | [2][9] |
| Osmolality | Not exceeding 550 mOsm/kg | [9] |
| Appearance | Clear, colorless to slightly yellowish solution | [10] |
Osmolality
The osmolality of the reconstituted solution is another critical parameter for an inhaled formulation to minimize airway irritation. The specified osmolality of not exceeding 550 mOsm/kg is achieved through the precise composition of the lyophilized powder (aztreonam and lysine) and the hypotonic saline diluent (0.17% NaCl).[9]
Manufacturing Process: Lyophilization of this compound
To ensure long-term stability, the this compound formulation is manufactured as a sterile, lyophilized powder for reconstitution.[11][12] The lyophilization (freeze-drying) process involves removing water from a frozen solution of the drug and excipient under a vacuum.
Lyophilization Workflow
The general workflow for the lyophilization of this compound involves the following key steps:
A patent describing the manufacturing process outlines two potential methods for preparing the bulk solution prior to lyophilization:
-
Process I: Adding the appropriate amount of aztreonam to a lysine solution.
-
Process II: Adding a lysine solution to the aztreonam.[12]
The patent further details a specific lyophilization cycle for a laboratory-scale batch, which provides insight into the critical process parameters.
Table 2: Example Lyophilization Cycle Parameters for Aztreonam Lysinate
| Stage | Step | Temperature (°C) | Pressure (mTorr) | Duration (hours) |
| Freezing | Ramp to -40 | -40 | Ambient | 2 |
| Hold at -40 | -40 | Ambient | 3 | |
| Primary Drying | Ramp to -20 | -20 | 100 | 1 |
| Hold at -20 | -20 | 100 | 20 | |
| Ramp to 0 | 0 | 100 | 1 | |
| Hold at 0 | 0 | 100 | 10 | |
| Secondary Drying | Ramp to 25 | 25 | 50 | 2 |
| Hold at 25 | 25 | 50 | 10 |
Note: This is an example cycle and may not represent the exact parameters used in commercial manufacturing.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Stability and Assay
A robust, stability-indicating HPLC method is crucial for the quality control of the this compound formulation. Several HPLC methods have been described for the analysis of aztreonam. The following is a representative protocol based on published methods.[7][13]
Objective: To determine the content of aztreonam and its degradation products in the for-inhalation formulation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid
-
Potassium dihydrogen phosphate (B84403)
-
Water (HPLC grade)
Mobile Phase Preparation:
-
Buffer: Prepare a phosphate buffer (e.g., 25 mM) and adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: A mixture of the prepared buffer and acetonitrile. The exact ratio may vary, but a common starting point is a gradient elution to separate the main peak from any impurities.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Detection Wavelength: 293 nm[14]
Sample Preparation:
-
Reconstitute the lyophilized this compound powder with the provided diluent.
-
Further dilute the reconstituted solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL of aztreonam).
Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed under various stress conditions as per ICH guidelines.[7][15]
Table 3: Conditions for Forced Degradation Studies of Aztreonam
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 60 °C |
| Base Hydrolysis | 0.01 M NaOH | 8 hours at 60 °C |
| Oxidative Degradation | 3% H₂O₂ | 8 hours at 60 °C |
| Thermal Degradation | 110 °C | 24 hours |
| Photolytic Degradation | UV light | 24 hours |
Clinical Efficacy and Safety: The Role of the Final Formulation
The successful development of the this compound for inhalation formulation has been demonstrated in numerous clinical trials. These studies have consistently shown that the 75 mg three-times-daily regimen improves respiratory symptoms, lung function, and quality of life in CF patients with chronic P. aeruginosa infections, with a favorable safety profile.[11][16][17][18] The use of lysine as a counter-ion has been fundamental to achieving this clinical success by enabling the safe and effective delivery of high concentrations of aztreonam directly to the lungs.
Conclusion
The selection of lysine as a counter-ion in the aztreonam for inhalation formulation is a prime example of rational drug product development. By replacing the pro-inflammatory arginine, the formulation achieves a superior safety profile for pulmonary administration. Lysine plays a multifaceted role, not only ensuring the safety of the inhaled product but also contributing to the optimal pH and stability of the reconstituted solution. The successful lyophilization of the aztreonam-lysine salt provides a stable product with a long shelf-life, which is critical for a chronically administered therapy. This in-depth understanding of the role of lysine is essential for researchers and drug development professionals working on inhaled therapies, highlighting the importance of excipient selection in achieving a safe, stable, and effective product.
References
- 1. [PDF] RP-HPLC Forced Degradation Studies of Aztreonam in Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 2. medscape.com [medscape.com]
- 3. This compound | C19H31N7O10S2 | CID 11204019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AIM | Treatment of Cystic Fibrosis [cf-help.org]
- 5. researchgate.net [researchgate.net]
- 6. Arginine metabolic control of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phmethods.net [phmethods.net]
- 8. Role of Arginine and its Metabolism in TGF-β-Induced Activation of Lung Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound 75 mg/mL solution for nebulization | Kaiser Permanente [healthy.kaiserpermanente.org]
- 11. researchgate.net [researchgate.net]
- 12. l-Arginine administration attenuates airway inflammation by altering l-arginine metabolism in an NC/Nga mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phmethods.net [phmethods.net]
- 14. ijpsr.com [ijpsr.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. This compound Inhalation Solution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Safety of Inhaled this compound for Airway Pseudomonas in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reference.medscape.com [reference.medscape.com]
Aztreonam-Avibactam: A Targeted Approach Against Metallo-β-Lactamase Producing Strains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rise of carbapenem-resistant Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant global health threat. MBLs confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, leaving limited therapeutic options. This guide provides a comprehensive overview of the mechanism, efficacy, and evaluation of aztreonam (B1666516) in combination with avibactam (B1665839), a promising therapeutic strategy to combat these challenging pathogens.
Introduction: The Challenge of Metallo-β-Lactamases
Metallo-β-lactamases are a diverse group of zinc-dependent enzymes that hydrolyze the amide bond in the β-lactam ring of penicillins, cephalosporins, and carbapenems, rendering them inactive.[1] Unlike serine-β-lactamases, MBLs are not inhibited by clinically available β-lactamase inhibitors such as clavulanic acid, sulbactam, or tazobactam. The genes encoding MBLs are often located on mobile genetic elements, facilitating their rapid dissemination among clinically relevant bacteria. The most prevalent MBLs include the New Delhi metallo-β-lactamase (NDM), Verona integron-encoded metallo-β-lactamase (VIM), and imipenemase (IMP) types.
Mechanism of Action: A Synergistic Combination
The combination of aztreonam and avibactam offers a targeted approach to overcome MBL-producing strains.
-
Aztreonam , a monobactam antibiotic, is unique in its stability against hydrolysis by MBLs.[1][2] However, its clinical utility against MBL-producing organisms is often compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which can hydrolyze aztreonam.[1][2]
-
Avibactam is a non-β-lactam β-lactamase inhibitor that effectively neutralizes a wide range of serine-β-lactamases, including ESBLs, KPC, and AmpC enzymes.[1][3] It does not inhibit MBLs.
By combining aztreonam with avibactam, the avibactam component protects aztreonam from degradation by co-produced serine-β-lactamases, allowing aztreonam to exert its bactericidal activity against MBL-producing pathogens.[3][4]
References
- 1. Aztreonam–avibactam: The dynamic duo against multidrug‐resistant gram‐negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arts.units.it [arts.units.it]
- 3. journals.asm.org [journals.asm.org]
- 4. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 - PMC [pmc.ncbi.nlm.nih.gov]
Aztreonam Lysine for Inhalation: A Technical Evaluation for Non-Cystic Fibrosis Bronchiectasis
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mechanism of Action of Aztreonam (B1666516)
Aztreonam is a synthetic monocyclic beta-lactam antibiotic (monobactam). Its mechanism of action is specific to Gram-negative bacteria due to its ability to penetrate their outer membrane. Aztreonam exhibits a high affinity for penicillin-binding protein 3 (PBP-3), an essential enzyme for bacterial cell wall synthesis.[1][2] By binding to and inhibiting PBP-3, aztreonam disrupts the process of septation during cell division.[1] This leads to the formation of elongated, filamentous bacterial cells that are structurally unsound and unable to withstand internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[1] Its unique monobactam structure confers resistance to many beta-lactamase enzymes that can inactivate other beta-lactam antibiotics like penicillins and cephalosporins.[1]
Clinical Development Program: The AIR-BX Trials
The potential of AZLI for NCFB was primarily investigated in two identically designed, randomized, double-blind, placebo-controlled phase 3 trials: AIR-BX1 (NCT01313624) and AIR-BX2 (NCT01314716).[3][4] These studies were designed to assess the efficacy and safety of repeated cycles of inhaled aztreonam in patients with NCFB colonized with Gram-negative bacteria.[3][4]
Experimental Protocol: AIR-BX1 & AIR-BX2
The methodology for the AIR-BX trials was comprehensive, aiming to rigorously evaluate the clinical benefit of AZLI.
-
Study Design : Both were multicenter, randomized (1:1), double-blind, placebo-controlled trials. The study consisted of two 28-day "on-treatment" courses, each followed by a 28-day "off-treatment" period, for a total observation period of 112 days. Following the blinded phase, an open-label extension was conducted.[5]
-
Patient Population :
-
Inclusion Criteria : Adults (≥18 years) with a diagnosis of bronchiectasis confirmed by high-resolution computed tomography (HRCT), a history of positive sputum or bronchoscopic culture for target Gram-negative organisms, and a Forced Expiratory Volume in 1 second (FEV1) of ≥20% predicted.[6][5]
-
Exclusion Criteria : Included a history of cystic fibrosis, recent hospitalization (within 14 days), previous exposure to AZLI, and treatment for nontuberculous mycobacteria (NTM) infection within the past year.[5]
-
-
Intervention :
-
Treatment Arm : 75 mg of aztreonam lysine for inhalation solution (AZLI).
-
Control Arm : Placebo (saline solution).[3]
-
Administration : Administered three times daily (TID) via an eFlow nebulizer.
-
-
Endpoints :
-
Primary Endpoint : Change from baseline in the Quality of Life-Bronchiectasis Respiratory Symptoms score (QOL-B-RSS) at Day 28 (end of the first treatment course).[3]
-
Secondary Endpoints : Included the change in QOL-B-RSS at Day 84, time to first pulmonary exacerbation, and change in sputum bacterial density.[6]
-
Efficacy Data
The AIR-BX trials yielded mixed results, demonstrating a microbiological benefit that did not translate into a consistent, clinically significant improvement in patient-reported outcomes.
Patient Demographics
A total of 266 patients were randomized in AIR-BX1 and 274 in AIR-BX2.[3] The demographics and baseline characteristics were generally well-balanced between the treatment arms in both studies.
| Characteristic | AIR-BX1 (AZLI) | AIR-BX1 (Placebo) | AIR-BX2 (AZLI) | AIR-BX2 (Placebo) |
| Number of Patients | 134 | 132 | 136 | 138 |
| Mean Age (years) | 62.1 | 63.1 | 63.4 | 62.3 |
| Female (%) | 61.9% | 62.9% | 61.8% | 58.7% |
| Mean FEV1 % Predicted | 62.4% | 62.5% | 61.4% | 61.1% |
| P. aeruginosa Positive (%) | 76.9% | 75.8% | 75.7% | 76.8% |
Table 1: Summary of Patient Demographics and Baseline Characteristics in AIR-BX1 and AIR-BX2. Data compiled from published trial results.[3]
Primary and Secondary Outcomes
The primary endpoint was met in AIR-BX2 but not in AIR-BX1. However, the magnitude of the change in AIR-BX2 was not deemed clinically significant.[3][6] Both studies failed to show a significant improvement in time to first pulmonary exacerbation.[6] A consistent finding across both trials was the significant reduction in sputum bacterial density.[6]
| Endpoint | AIR-BX1 Result | AIR-BX2 Result |
| Primary: Change in QOL-B-RSS at Day 28 | Not Met | Met (p=0.011) |
| Adjusted Mean Difference (95% CI) | 0.8 (-3.1 to 4.7) | 4.6 (1.1 to 8.2) |
| p-value | 0.68 | 0.011 |
| Secondary: Change in QOL-B-RSS at Day 84 | Not Met | Not Met |
| Secondary: Time to First Exacerbation | Not Met | Not Met |
| Secondary: Change in Sputum Bacterial Load | Significant Reduction | Significant Reduction |
Table 2: Key Efficacy Outcomes from the AIR-BX1 and AIR-BX2 Trials. The minimal clinically important difference for QOL-B-RSS was estimated to be between 7.8 and 9.3 points.[3][6]
Post Hoc Analysis of Symptom Improvement
A post hoc analysis of the pooled data from both trials revealed that AZLI treatment was associated with statistically significant improvements in specific bronchitic symptoms compared to placebo.[7][8]
Interestingly, the analysis also showed that patients with higher baseline scores for sputum production and color had a greater response on the overall QOL-B score.[8] However, treatment with AZLI was also associated with a worsening of breathlessness and wheeze.[7]
Safety and Tolerability
Treatment-emergent adverse events (AEs) were more common in the AZLI groups than in the placebo groups across both studies.
| Adverse Event | AIR-BX1 (AZLI) % | AIR-BX1 (Placebo) % | AIR-BX2 (AZLI) % | AIR-BX2 (Placebo) % |
| Any Treatment-Emergent AE | 82.8 | 68.2 | 72.1 | 68.8 |
| Dyspnea (Shortness of Breath) | 20.1 | 12.1 | 14.7 | 13.8 |
| Cough | 19.4 | 12.9 | 16.2 | 13.0 |
| Increased Sputum | 14.9 | 9.8 | 11.0 | 8.0 |
| Serious AEs | 14.2 | 11.4 | 10.3 | 12.3 |
| Discontinuation due to AEs | 16.4 | 6.8 | 11.0 | 5.8 |
Table 3: Incidence of Common Treatment-Emergent Adverse Events (AEs). Data compiled from published trial results.[3][4][9]
Discussion and Future Outlook
The clinical development program for this compound in NCFB highlights a critical challenge in this field: the disconnect between microbiological efficacy and patient-reported clinical benefit. While AZLI effectively reduced the bacterial burden in the airways, this did not consistently translate to a significant improvement in quality of life or a reduction in exacerbation frequency.[3][6]
Several factors may contribute to this observation:
-
Placebo Effect : The use of nebulized saline as a placebo may have conferred some benefit through its mucoactive properties.[3]
-
Endpoint Sensitivity : The primary endpoint, QOL-B-RSS, may not be sensitive enough to capture the specific benefits of antimicrobial therapy, as suggested by the post hoc analysis showing improvements in cough and sputum.[7][8]
-
Patient Heterogeneity : The NCFB population is highly heterogeneous. The post hoc analysis suggests that patients with a more prominent "bronchitic" phenotype (i.e., high sputum volume and purulence) may be more likely to respond to inhaled antibiotic therapy.[8]
The results from the AIR-BX trials underscore the need for refined clinical trial designs in NCFB. Future studies should consider more targeted patient selection based on clinical phenotype and potentially utilize endpoints that are more sensitive to changes in specific symptoms like cough and sputum production.
Conclusion
The investigation of this compound for non-cystic fibrosis bronchiectasis provided valuable insights into the complexities of treating this condition. The AIR-BX1 and AIR-BX2 trials demonstrated that while AZLI can significantly reduce the burden of Gram-negative bacteria in the airways, this microbiological success does not guarantee a clinically meaningful improvement in overall respiratory symptoms as measured by the QOL-B-RSS. The findings suggest that future development of inhaled antibiotics for NCFB may require more targeted patient populations and more nuanced clinical endpoints to demonstrate efficacy. The data from these trials remains a crucial resource for researchers and drug developers working to address the unmet needs of patients with NCFB.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. How and why aztreonam works - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aztreonam for inhalation solution in patients with non-cystic fibrosis bronchiectasis (AIR-BX1 and AIR-BX2): two randomised double-blind, placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Inhaled aztreonam improves symptoms of cough and sputum production in patients with bronchiectasis: a post hoc analysis of the AIR-BX studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for Aztreonam In Vitro Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the standardized methods for determining the in vitro susceptibility of bacteria to aztreonam (B1666516), with a particular focus on its combination with avibactam (B1665839). This combination is crucial for addressing infections caused by multidrug-resistant Gram-negative bacteria, especially those producing metallo-β-lactamases (MBLs).
Introduction
Aztreonam is a monobactam antibiotic with a narrow spectrum of activity primarily against aerobic Gram-negative bacteria. While it is stable against hydrolysis by MBLs, its utility can be compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs). The addition of a β-lactamase inhibitor, avibactam, restores aztreonam's activity against many of these resistant strains.[1][2][3] Accurate in vitro susceptibility testing is paramount for guiding clinical decisions and for surveillance of emerging resistance.
Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are the primary resources for these methods.[4][5][6]
Key In Vitro Susceptibility Testing Methods
Several methods are available for determining the susceptibility of bacterial isolates to aztreonam and its combination with avibactam. The choice of method often depends on the laboratory's resources and workflow. The gold standard is broth microdilution (BMD), but other methods like disk diffusion and gradient diffusion strips (E-test) are also widely used.[4][5]
Broth Microdilution (BMD)
BMD is a quantitative method that determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.[1][7][8] For aztreonam-avibactam testing, avibactam is used at a fixed concentration of 4 mg/L.[2][6][9]
Experimental Protocol: Broth Microdilution for Aztreonam-Avibactam
-
Preparation of Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Pure aztreonam and avibactam powders.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Klebsiella pneumoniae ATCC 700603, Pseudomonas aeruginosa ATCC 27853).[1][6]
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of aztreonam and avibactam in a suitable solvent.
-
Prepare serial two-fold dilutions of aztreonam in CAMHB.
-
Prepare a working solution of avibactam to achieve a final concentration of 4 mg/L in each well.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar (B569324) plate after 18-24 hours of incubation.
-
Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Inoculation and Incubation:
-
Dispense 50 µL of the appropriate aztreonam dilution and 50 µL of the diluted bacterial suspension into each well of the microtiter plate. Each well will contain the final concentrations of the antimicrobial agent and the bacterial inoculum.
-
Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubate the plates at 33-35°C in ambient air for 16-20 hours.[4]
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism.
-
Compare the MIC value to the established clinical breakpoints to determine if the isolate is susceptible, intermediate, or resistant.
-
Disk Diffusion (Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test where a paper disk impregnated with a specific concentration of an antimicrobial agent is placed on an agar plate inoculated with the test organism. The antimicrobial diffuses into the agar, and the diameter of the zone of growth inhibition around the disk is measured.
Experimental Protocol: Disk Diffusion for Aztreonam-Avibactam
-
Preparation of Materials:
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum as described for the BMD method.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[10]
-
-
Disk Application and Incubation:
-
Aseptically apply the aztreonam-avibactam disk to the surface of the inoculated MHA plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Invert the plates and incubate at 35°C for 18-20 hours in ambient air.[4]
-
-
Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition in millimeters.
-
Compare the zone diameter to the established breakpoints to determine the susceptibility category.
-
Gradient Diffusion (E-test)
The E-test is a quantitative method that utilizes a plastic strip impregnated with a predefined gradient of an antimicrobial agent. When placed on an inoculated agar plate, an elliptical zone of inhibition is formed, and the MIC is read where the edge of the inhibition zone intersects the strip.
Experimental Protocol: E-test for Aztreonam-Avibactam
-
Preparation of Materials:
-
Mueller-Hinton agar (MHA) plates.
-
Aztreonam-avibactam E-test strips.
-
Bacterial inoculum standardized to 0.5 McFarland turbidity.
-
Sterile cotton swabs.
-
QC strains.
-
-
Plate Inoculation:
-
Inoculate the MHA plate with the standardized bacterial suspension as described for the disk diffusion method.
-
-
Strip Application and Incubation:
-
Aseptically apply the E-test strip to the agar surface.
-
Ensure the entire length of the strip is in contact with the agar.
-
Invert the plates and incubate at 35°C for 16-20 hours in ambient air.[4]
-
-
Interpretation of Results:
-
Read the MIC value at the point where the lower edge of the elliptical zone of inhibition intersects the MIC scale on the strip.
-
Compare the MIC value to the established clinical breakpoints.
-
Quality Control
Strict adherence to quality control procedures is essential for accurate and reproducible susceptibility testing results. Recommended QC strains should be tested concurrently with clinical isolates.
| Quality Control Strain | Aztreonam-Avibactam MIC (mg/L) | Aztreonam-Avibactam Disk Diffusion Zone Diameter (mm) |
| Escherichia coli ATCC 25922 | 0.03-0.125 | 32-38 |
| Klebsiella pneumoniae ATCC 700603 | 0.06-0.5 | 26-32 |
| Pseudomonas aeruginosa ATCC 27853 | 1-4 | Not specified |
Data sourced from EUCAST guidelines.[6]
Clinical Breakpoints
Clinical breakpoints are used to categorize microorganisms as susceptible, intermediate, or resistant to a particular antimicrobial agent. These breakpoints are established by regulatory bodies like CLSI and EUCAST and are subject to periodic review and updates.
EUCAST Breakpoints for Aztreonam-Avibactam against Enterobacterales (2024) [6][11]
| Method | Susceptible (S) | Resistant (R) | Area of Technical Uncertainty (ATU) |
| MIC (mg/L) | ≤ 4 | > 4 | - |
| Disk Diffusion (mm) | ≥ 25 | < 25 | 22-24 |
CLSI Breakpoints for Aztreonam against Pseudomonas aeruginosa [12]
| Method | Susceptible (S) | Intermediate (I) | Resistant (R) |
| MIC (µg/mL) | ≤ 8 | 16 | ≥ 32 |
Note: As of the latest updates, CLSI has also endorsed a broth disk elution method for testing the combination of aztreonam and ceftazidime-avibactam.[4][5][13]
Conclusion
The in vitro susceptibility testing of aztreonam, particularly in combination with avibactam, is a critical component of clinical microbiology and drug development. Adherence to standardized protocols from CLSI and EUCAST, including rigorous quality control, ensures the generation of reliable data to guide therapeutic strategies against challenging Gram-negative pathogens. The methods outlined in these application notes provide a framework for accurate and reproducible susceptibility testing.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. Key Insights: Imipenem-Relebactam and Aztreonam-Avibactam | CLSI [clsi.org]
- 4. mdpi.com [mdpi.com]
- 5. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfizerpro.ro [pfizerpro.ro]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of broth disk elution method for aztreonam in combination with ceftazidime/avibactam against Enterobacterales isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tmmedia.in [tmmedia.in]
- 11. EUCAST: Aztreonam-avibactam and cefepime-enmetazobactam now available. [eucast.org]
- 12. journals.asm.org [journals.asm.org]
- 13. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
Application Note: Quantification of Aztreonam Lysine in Sputum using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of aztreonam (B1666516) in human sputum, following administration of aztreonam lysine (B10760008). The protocol outlines a comprehensive procedure for sputum sample preparation involving mucolysis and protein precipitation, followed by chromatographic separation on a C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate measurement of aztreonam in respiratory secretions is required.
Introduction
Aztreonam is a monobactam antibiotic effective against a wide range of Gram-negative bacteria. The lysine salt of aztreonam is formulated for inhalation to treat chronic pulmonary infections, particularly in cystic fibrosis patients. Monitoring the concentration of aztreonam in sputum is crucial for understanding its local pharmacokinetic profile and therapeutic efficacy at the site of infection. This document provides a detailed protocol for the extraction and quantification of aztreonam from sputum samples using HPLC with ultraviolet (UV) detection.
Experimental
Materials and Reagents
-
Aztreonam analytical standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade methanol
-
Potassium dihydrogen phosphate (B84403) (KH2PO4)
-
Orthophosphoric acid
-
Dithiothreitol (B142953) (DTT)
-
Trichloroacetic acid (TCA)
-
Ultrapure water
-
0.45 µm syringe filters
Equipment
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
Protocols
Sputum Sample Preparation
A critical step in the analysis of drugs in sputum is the effective liquefaction of the viscous matrix and removal of interfering proteins.
-
Sample Collection and Storage: Sputum samples should be collected in sterile containers and stored at -80°C until analysis.
-
Mucolysis:
-
Thaw the sputum sample at room temperature.
-
Weigh an aliquot of the sputum sample (e.g., 200 µL) into a microcentrifuge tube.
-
Add an equal volume of 10% dithiothreitol (DTT) solution to the sputum.
-
Vortex the mixture vigorously for 2 minutes to ensure complete homogenization and liquefaction.
-
Incubate the sample at 37°C for 30 minutes, with intermittent vortexing.
-
-
Protein Precipitation:
-
To the homogenized sputum, add a 2:1 volume ratio of cold acetonitrile or a 1:1 volume ratio of 20% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
-
Final Sample Preparation:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
-
HPLC Method
The following chromatographic conditions are recommended for the separation and quantification of aztreonam.
Table 1: HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic: 25 mM Potassium Dihydrogen Phosphate buffer (pH 3.0 adjusted with phosphoric acid) : Acetonitrile (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (25°C) |
| Detection Wavelength | 293 nm |
| Run Time | 10 minutes |
Calibration Curve
-
Prepare a stock solution of aztreonam (1 mg/mL) in the mobile phase.
-
Perform serial dilutions from the stock solution to prepare working standards with concentrations ranging from 0.5 µg/mL to 100 µg/mL.
-
Inject each standard in triplicate to generate a calibration curve by plotting the peak area against the concentration.
Data Presentation
The quantitative data for the method validation should be summarized in clear and concise tables.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 7% |
| Accuracy (Recovery %) | 95 - 105% |
Experimental Workflow
Caption: Experimental workflow for aztreonam quantification.
Conclusion
The described HPLC-UV method provides a sensitive, accurate, and reproducible means of quantifying aztreonam in human sputum samples. The detailed sample preparation protocol ensures effective removal of matrix interference, leading to reliable chromatographic analysis. This application note serves as a valuable resource for researchers in the fields of pharmacology, clinical microbiology, and drug development.
Application Notes and Protocols for the Preparation of Aztreonam Lysine Solutions in a Laboratory Setting
Introduction
Aztreonam (B1666516) is a synthetic monobactam antibiotic with potent, specific activity against a wide spectrum of gram-negative aerobic pathogens, including Pseudomonas aeruginosa.[1][2] Its unique beta-lactam ring structure confers a high degree of resistance to hydrolysis by many beta-lactamases produced by gram-negative and gram-positive bacteria.[1] The primary mechanism of action for aztreonam is the inhibition of bacterial cell wall synthesis.[3][4] It demonstrates a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stage of peptidoglycan synthesis.[1][5] By binding to and inhibiting PBP3, aztreonam disrupts the cross-linking of peptidoglycan strands, leading to a weakened cell wall and subsequent cell lysis and death.[3][5] Due to its targeted spectrum, aztreonam minimizes disruption to the host's normal bacterial flora.[3] These characteristics make aztreonam, and its lysine (B10760008) salt formulation, a valuable tool in both clinical settings and laboratory research for studying gram-negative bacteria.
These application notes provide detailed protocols for the preparation, storage, and quality control of aztreonam lysine solutions for various in vitro laboratory experiments.
Data Summary Tables
Table 1: Solubility of this compound
| Solvent/Buffer | Solubility | Notes |
| Dimethyl sulfoxide (B87167) (DMSO) | Sparingly soluble (1-10 mg/mL)[6] | A stock solution can be prepared in DMSO.[7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Sparingly soluble (1-10 mg/mL)[6] | Aqueous solutions are not recommended for storage beyond one day.[6] |
| Water | Aqueous solubility increases as the solution pH rises above 4.[8] | α-aztreonam is readily soluble in water, forming a slurry.[9] |
| Sterile Water for Injection | Used for initial reconstitution.[10][11] | - |
| 0.9% Sodium Chloride Injection | Used for reconstitution and dilution.[10][11] | - |
Table 2: Stability of Reconstituted Aztreonam Solutions
| Concentration | Diluent | Storage Temperature | Duration | Container |
| >20 mg/mL | Sterile Water for Injection or 0.9% NaCl | 2–8°C | 48 hours | Vial |
| ≤20 mg/mL | 0.9% NaCl or 5% Dextrose | 15–30°C (Room Temperature) | 48 hours | IV Infusion Bag |
| ≤20 mg/mL | 0.9% NaCl or 5% Dextrose | 2–8°C | 7 days | IV Infusion Bag |
| 125 mg/mL | 0.9% NaCl or 5% Dextrose | 20–25°C (Room Temperature) | 24 hours | Polypropylene Syringe[12] |
| 10 mg/mL (in combination with ampicillin (B1664943) and sulbactam) | 0.9% NaCl | Room Temperature | 30 hours | Minibag[13] |
| 10 mg/mL (in combination with ampicillin and sulbactam) | Refrigerated | 94 hours | Minibag[13] |
Mechanism of Action: Aztreonam
The bactericidal action of aztreonam is a result of its ability to inhibit the synthesis of the bacterial cell wall.[1]
Caption: Mechanism of action of aztreonam.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
This protocol is for preparing a stock solution that can be further diluted for various experiments, such as antimicrobial susceptibility testing (AST).
Materials:
-
This compound powder
-
Sterile, deionized water or 0.9% Sodium Chloride Injection
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Sterile serological pipettes or micropipettes with sterile tips
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For a 10 mL solution of 10 mg/mL, weigh 100 mg of the powder.
-
Reconstitution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add a small amount of the chosen diluent (e.g., 5 mL of sterile water) to the tube.[11]
-
Shake immediately and vigorously or vortex until the powder is completely dissolved. The solution should be colorless to a light straw yellow.[14] A slight pink tint may develop upon standing, which does not affect potency.[11]
-
-
Final Volume Adjustment: Add the diluent to reach the final desired volume of 10 mL.
-
Sterilization (Optional): If the initial components were not sterile, filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Storage:
-
For short-term storage, solutions can be kept at 2–8°C for up to 48 hours.[10]
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a bacterial isolate.
Materials:
-
Prepared this compound stock solution (e.g., 10 mg/mL)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Sterile diluent (e.g., 0.9% NaCl or CAMHB)
-
Multichannel pipette
Procedure:
-
Preparation of Working Solution: Dilute the 10 mg/mL stock solution to a lower working concentration as needed for the serial dilutions. For example, dilute to 128 µg/mL for a final testing range of 64 µg/mL to 0.06 µg/mL.
-
Plate Preparation:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the aztreonam working solution (e.g., 128 µg/mL) to well 1.
-
-
Serial Dilution:
-
Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this two-fold serial dilution from well 2 to well 10.
-
Discard 50 µL from well 10.
-
Well 11 serves as the positive growth control (no antibiotic).
-
Well 12 serves as the negative/sterility control (no bacteria).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 50 µL of this diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of aztreonam that completely inhibits visible bacterial growth.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions.
References
- 1. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. amberlife.net [amberlife.net]
- 3. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 4. What is Aztreonam used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. US20050063912A1 - Process for manufacturing bulk solutions and a lyophilized pure alpha-aztreonam lysinate - Google Patents [patents.google.com]
- 10. drugs.com [drugs.com]
- 11. pfizermedical.com [pfizermedical.com]
- 12. researchgate.net [researchgate.net]
- 13. Stability of aztreonam and ampicillin sodium-sulbactam sodium in 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medsafe.govt.nz [medsafe.govt.nz]
Application Notes and Protocols for Aztreonam Lysine for Inhalation in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the research use of aztreonam (B1666516) lysine (B10760008) for inhalation. This information is intended to guide the formulation, characterization, and preclinical evaluation of inhaled aztreonam lysine for respiratory infections, particularly those caused by Pseudomonas aeruginosa.
Introduction to this compound for Inhalation
Aztreonam is a monobactam antibiotic with potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, a key pathogen in the lungs of patients with cystic fibrosis (CF)[1][2][3]. The inhaled formulation of this compound was developed to deliver high concentrations of the drug directly to the site of infection in the lungs, maximizing efficacy while minimizing systemic exposure and associated side effects[1][2]. For research purposes, understanding the specific formulation and delivery system is crucial for reproducible and relevant results.
The approved formulation for clinical use, Cayston®, consists of lyophilized this compound, which is reconstituted with 0.17% sodium chloride[1][2]. This solution is administered using the Altera® Nebulizer System, an electronic, vibrating mesh nebulizer designed to produce appropriately sized particles for deep lung deposition[1][2][4].
Formulation and Nebulizer System
Formulation Characteristics
The research formulation of this compound for inhalation should ideally mimic the clinically approved product to ensure translational relevance.
| Parameter | Specification | Reference |
| Active Ingredient | Aztreonam | [1][2] |
| Counter-ion | Lysine | [4] |
| Form | Lyophilized powder | [1][2] |
| Reconstitution Diluent | 0.17% Sodium Chloride | [1][2] |
| Reconstituted pH | 4.5 - 6.0 | [4] |
| Standard Dose | 75 mg aztreonam | [5] |
Altera® Nebulizer System
The Altera® Nebulizer System is an integral part of the drug delivery method, and its use in research is critical for generating clinically comparable data. It is a high-efficiency, portable, electronic nebulizer that utilizes a vibrating, perforated membrane to generate a fine-particle aerosol[4][6][7].
Experimental Protocols
Protocol for Preparation of this compound Inhalation Solution
This protocol outlines the steps for preparing the this compound solution for in vitro and in vivo research experiments.
Materials:
-
This compound lyophilized powder
-
Sterile 0.17% sodium chloride solution
-
Sterile vials and syringes
Procedure:
-
Bring the this compound powder and diluent to room temperature.
-
Aseptically reconstitute the 75 mg of lyophilized this compound with 1 mL of 0.17% sodium chloride.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent foaming.
-
The reconstituted solution should be a clear, colorless to slightly yellow solution.
-
Use the solution immediately after reconstitution for experiments.
Protocol for In Vitro Aerosol Particle Size Distribution Analysis
This protocol describes the use of a Next Generation Impactor (NGI) to characterize the aerodynamic particle size distribution of nebulized this compound.
Materials:
-
Altera® Nebulizer System
-
Next Generation Impactor (NGI) with pre-separator
-
Vacuum pump
-
Flow meter
-
Collection cups/plates for NGI stages
-
HPLC-grade water or appropriate solvent for drug recovery
-
HPLC system for quantification
Procedure:
-
NGI Preparation:
-
Coat the NGI collection surfaces with a suitable solvent (e.g., a mixture of glycerol (B35011) and ethanol) to prevent particle bounce, and allow them to dry.
-
Assemble the NGI as per the manufacturer's instructions.
-
-
System Setup:
-
Connect the Altera® nebulizer mouthpiece to the NGI induction port.
-
Connect the NGI to the vacuum pump with the flow meter in line.
-
Set the airflow rate to a constant rate, typically 15 L/min for nebulizer testing with the NGI[8].
-
-
Nebulization and Sample Collection:
-
Load the freshly prepared this compound solution into the Altera® nebulizer.
-
Turn on the vacuum pump to initiate airflow through the NGI.
-
Activate the nebulizer and run for the full duration of nebulization (typically 2-3 minutes)[5].
-
-
Drug Recovery and Analysis:
-
Disassemble the NGI and carefully rinse each stage and the pre-separator with a known volume of solvent to recover the deposited drug.
-
Quantify the amount of aztreonam on each stage using a validated HPLC method (see Protocol 3.3).
-
-
Data Analysis:
-
Calculate the mass of drug deposited on each stage.
-
Determine the Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) of the aerosol particles.
-
Calculate the Fine Particle Fraction (FPF), which is the percentage of the total dose with a particle size typically less than 5 µm.
-
Diagram: Experimental Workflow for Aerosol Particle Size Analysis
Caption: Workflow for NGI analysis of nebulized aztreonam.
Protocol for HPLC Quantification of Aztreonam in Biological and In Vitro Samples
This protocol provides a general framework for the quantification of aztreonam using High-Performance Liquid Chromatography (HPLC). The specific parameters may need to be optimized based on the available equipment and sample matrix.
Materials:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of phosphate (B84403) buffer and acetonitrile)
-
Aztreonam analytical standard
-
Reagents for sample extraction (e.g., protein precipitation agents like acetonitrile (B52724) or methanol)
-
Centrifuge
Procedure:
-
Sample Preparation (from Sputum or BALF):
-
Thaw frozen sputum or BALF samples.
-
To homogenize sputum, treatment with a mucolytic agent like dithiothreitol (B142953) (DTT) may be necessary[9].
-
For protein precipitation, add a cold organic solvent (e.g., 3 volumes of acetonitrile) to the sample.
-
Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: C18, e.g., 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer, pH 3.0-7.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 293 nm.
-
Injection Volume: 20-50 µL.
-
-
Standard Curve Preparation:
-
Prepare a stock solution of aztreonam analytical standard in the mobile phase or an appropriate solvent.
-
Perform serial dilutions to create a series of calibration standards spanning the expected concentration range in the samples.
-
-
Analysis:
-
Inject the prepared samples and calibration standards into the HPLC system.
-
Integrate the peak area corresponding to aztreonam.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of aztreonam in the unknown samples by interpolating their peak areas from the calibration curve.
-
Protocol for In Vitro P. aeruginosa Biofilm Model on Cystic Fibrosis Bronchial Epithelial Cells
This protocol describes a co-culture model to evaluate the efficacy of inhaled aztreonam against P. aeruginosa biofilms grown on a layer of CF bronchial epithelial cells.
Materials:
-
CF bronchial epithelial cells (e.g., CFBE41o- line)[10]
-
Cell culture medium (e.g., MEM with supplements)[10]
-
Transwell inserts
-
P. aeruginosa strain (e.g., PAO1 or a clinical isolate)
-
Bacterial growth medium (e.g., Luria-Bertani broth)
-
This compound inhalation solution
-
Confocal microscope and appropriate fluorescent stains (e.g., for live/dead bacteria and cell nuclei)
Procedure:
-
Cell Culture:
-
Biofilm Formation:
-
Treatment with Aztreonam:
-
Prepare the this compound inhalation solution.
-
Apply the aztreonam solution to the apical surface of the biofilm-covered cells. A control group should be treated with the vehicle (0.17% NaCl).
-
Incubate for the desired treatment duration (e.g., 24 hours).
-
-
Efficacy Assessment:
-
Viable Cell Counting: Gently wash the biofilm to remove planktonic bacteria. Lyse the cells and sonicate to disrupt the biofilm. Perform serial dilutions and plate on agar (B569324) to determine the number of colony-forming units (CFU).
-
Microscopy: Stain the co-culture with fluorescent dyes to visualize the biofilm structure, bacterial viability, and the integrity of the epithelial cell layer using confocal microscopy.
-
Diagram: Signaling Pathway of Aztreonam Action
Caption: Aztreonam's mechanism of action in bacteria.
Protocol for a Murine Model of Chronic P. aeruginosa Lung Infection
This protocol outlines a method for establishing a chronic lung infection in mice to evaluate the in vivo efficacy of inhaled aztreonam.
Materials:
-
C57BL/6 or other suitable mouse strain
-
P. aeruginosa strain embedded in agar beads
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
Aerosol delivery system for mice
-
This compound inhalation solution
-
Altera® Nebulizer System or a comparable small-animal nebulizer
Procedure:
-
Preparation of Bacterial Inoculum:
-
Induction of Lung Infection:
-
Anesthetize the mice.
-
Intratracheally instill a defined dose of the P. aeruginosa-agar bead suspension into the lungs[16].
-
Allow the infection to establish over a period of several days.
-
-
Inhaled Aztreonam Treatment:
-
Place the infected mice in a whole-body or nose-only inhalation chamber.
-
Connect the Altera® nebulizer or a similar device to the chamber.
-
Nebulize the prepared this compound solution for a defined duration and frequency, mimicking clinical dosing regimens where appropriate.
-
A control group should receive nebulized vehicle (0.17% NaCl).
-
-
Efficacy Assessment:
-
At the end of the treatment period, euthanize the mice.
-
Harvest the lungs and homogenize the tissue.
-
Perform quantitative bacteriology (CFU counting) on the lung homogenates to determine the bacterial burden.
-
Conduct histopathological analysis of lung tissue to assess inflammation and tissue damage.
-
Measure inflammatory markers in bronchoalveolar lavage fluid (BALF).
-
Diagram: In Vivo Experimental Workflow
Caption: Workflow for in vivo evaluation of inhaled aztreonam.
Data Presentation and Interpretation
All quantitative data from these experiments should be summarized in tables for clear comparison between different experimental groups. Statistical analysis should be performed to determine the significance of the observed differences. When interpreting the results, it is important to consider the specific experimental conditions and their relevance to the clinical use of this compound for inhalation.
Safety Precautions
Standard laboratory safety procedures should be followed when handling chemicals and biological agents. Work with P. aeruginosa should be conducted in a BSL-2 facility. Appropriate personal protective equipment (PPE) should be worn at all times. When conducting animal studies, all procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. Aztreonam (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Altera® nebuliser handset - PARI [pari.com]
- 7. ALTERANEBULISER - PARI [pari.com]
- 8. Next generation pharmaceutical impactor: a new impactor for pharmaceutical inhaler testing. Part III. extension of archival calibration to 15 L/min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Process Sputum Samples and Extract Bacterial DNA for Microbiota Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. An in vitro model of Pseudomonas aeruginosa biofilms on viable airway epithelial cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel in vitro model to study prolonged Pseudomonas aeruginosa infection in the cystic fibrosis bronchial epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel in vitro model to study prolonged Pseudomonas aeruginosa infection in the cystic fibrosis bronchial epithelium | PLOS One [journals.plos.org]
- 14. Murine models of chronic Pseudomonas aeruginosa lung infection | Semantic Scholar [semanticscholar.org]
- 15. journals.asm.org [journals.asm.org]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aztreonam Lysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam (B1666516) is a synthetic monobactam antibiotic with potent bactericidal activity primarily against Gram-negative aerobic pathogens.[1][2] Its unique structure, a single beta-lactam ring isolated from other ring structures, confers a high degree of resistance to hydrolysis by many beta-lactamases produced by Gram-negative bacteria.[2][3] Aztreonam lysine (B10760008) is a formulation of aztreonam for inhalation, particularly used for the management of chronic pulmonary infections due to Pseudomonas aeruginosa in cystic fibrosis patients.[4][5][6][7]
The mechanism of action of aztreonam involves the inhibition of bacterial cell wall synthesis.[1][3][4] It exhibits a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[2][3] By binding to and inactivating PBP3, aztreonam disrupts the final stage of cell wall assembly, leading to the formation of filamentous, non-viable bacterial cells and ultimately cell lysis.[2][3]
Determining the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[8][9][10] This quantitative measure is crucial for establishing the level of resistance of a bacterial strain, guiding therapeutic decisions, and in the research and development of new antimicrobial agents.[8][11] Standardized methods for MIC determination are provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][12]
These application notes provide detailed protocols for determining the MIC of aztreonam lysine using the broth microdilution and agar (B569324) dilution methods, in accordance with established guidelines.
Mechanism of Action of Aztreonam
Experimental Protocols
Two standard methods for determining the MIC of this compound are broth microdilution and agar dilution.[8][13] Both methods are considered reliable for assessing the in vitro activity of antimicrobial agents.[14][15]
Broth Microdilution Method
The broth microdilution method is a widely used technique for determining the MIC of antibiotics by testing a range of concentrations in a liquid medium.[9][14]
-
This compound powder (analytical grade)
-
Appropriate solvent (e.g., sterile distilled water or as specified by the manufacturer)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., clinical isolates, reference strains)
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Preparation of this compound Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Prepare a stock solution at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. Ensure complete dissolution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared from sterile powder.
-
-
Preparation of Serial Dilutions:
-
Perform serial twofold dilutions of the this compound stock solution in CAMHB to achieve the desired concentration range (e.g., 0.06 to 128 µg/mL).
-
Dispense 50 µL of each concentration into the wells of a 96-well microtiter plate.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[9]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by a 1:100 dilution, resulting in a 1:2 dilution when added to the wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[8]
-
-
Reading and Interpretation of Results:
Agar Dilution Method
The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple isolates simultaneously.[13][16]
-
This compound powder (analytical grade)
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
Quality control (QC) strains
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Inoculum replicating device (e.g., multipoint inoculator)
-
Incubator (35 ± 2°C)
-
Preparation of Antibiotic-Containing Agar Plates:
-
Prepare a series of this compound solutions at concentrations 10 times the final desired concentrations in the agar.
-
Melt MHA and cool it to 45-50°C in a water bath.
-
Add 1 part of each antibiotic solution to 9 parts of molten agar to create plates with the desired final concentrations (e.g., 0.06 to 128 µg/mL).
-
Mix well and pour the agar into sterile petri dishes. Allow the plates to solidify.
-
Include a growth control plate containing no antibiotic.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.
-
-
Inoculation:
-
Using a multipoint inoculator, apply a standardized spot of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration and proceeding to the highest.[13]
-
-
Incubation:
-
Allow the inoculated spots to dry completely before inverting the plates.
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that inhibits the growth of the organism.[13]
-
Experimental Workflow: Broth Microdilution
Data Presentation
Quantitative data from MIC testing should be presented in a clear and structured format.
Quality Control
Adherence to quality control (QC) protocols is essential for ensuring the accuracy and reproducibility of MIC testing. Reference strains with known MIC values should be tested concurrently with the clinical isolates.
Table 1: Quality Control Ranges for Aztreonam MIC Testing
| Quality Control Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | 0.06 - 0.25 | EUCAST |
| Klebsiella pneumoniae ATCC 700603 | 0.06 - 0.5 | EUCAST |
| Pseudomonas aeruginosa ATCC 27853 | 4 - 16 | CLSI |
Note: QC ranges are subject to change and should be verified against the latest CLSI M100 or EUCAST documentation.
Example MIC Data
The following table provides an example of how to present MIC data for this compound against a panel of Gram-negative bacteria.
Table 2: Example MIC Data for this compound
| Organism | Isolate ID | This compound MIC (µg/mL) | Interpretation* |
| Escherichia coli | EC-001 | ≤0.25 | Susceptible |
| Klebsiella pneumoniae | KP-001 | 0.5 | Susceptible |
| Pseudomonas aeruginosa | PA-001 | 4 | Susceptible |
| Pseudomonas aeruginosa | PA-002 | 16 | Intermediate |
| Enterobacter cloacae | ECL-001 | 32 | Resistant |
| Serratia marcescens | SM-001 | >64 | Resistant |
*Interpretations are based on CLSI M100 breakpoints for parenteral aztreonam: Susceptible ≤8 µg/mL, Intermediate 16 µg/mL, Resistant ≥32 µg/mL. Breakpoints for inhaled aztreonam are not well established and may differ.[5]
Conclusion
The broth microdilution and agar dilution methods are robust and reliable for determining the MIC of this compound. Accurate MIC determination is critical for surveillance of resistance, clinical decision-making, and advancing antimicrobial research. Strict adherence to standardized protocols and quality control measures is paramount for generating reproducible and clinically relevant data. These application notes provide a comprehensive guide for researchers and scientists to perform MIC testing for this compound effectively.
References
- 1. amberlife.net [amberlife.net]
- 2. Aztreonam | C13H17N5O8S2 | CID 5742832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 4. What is Aztreonam used for? [synapse.patsnap.com]
- 5. medscape.com [medscape.com]
- 6. Inhaled this compound for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Inhaled this compound for Airway Pseudomonas in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. youtube.com [youtube.com]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. journals.asm.org [journals.asm.org]
- 16. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for Stability Testing of Aztreonam Lysine under Different Storage Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam (B1666516) lysine (B10760008) is a monobactam antibiotic used for the treatment of infections caused by Gram-negative bacteria. For patients with cystic fibrosis, an inhaled formulation of aztreonam lysine is a critical therapy for managing chronic pulmonary infections with Pseudomonas aeruginosa. Ensuring the stability of this medication is paramount to its safety and efficacy. These application notes provide a comprehensive overview of the stability testing of this compound, with detailed protocols for researchers, scientists, and drug development professionals. The stability of a drug product is a critical quality attribute that must be evaluated under various environmental factors such as temperature, humidity, and light.
Regulatory Framework and Storage Recommendations
The stability testing of new drug substances and products is guided by the International Council for Harmonisation (ICH) guideline Q1A(R2).[1][2][3][4][5] This guideline outlines the requirements for stability data for a registration application within the European Union, Japan, and the United States. For this compound for inhalation, long-term storage is recommended at refrigerated temperatures (2-8°C). Once dispensed, the product may be stored at 25°C for up to 28 days. A 24-month expiration date has been established for aztreonam vials when stored under recommended conditions.
Stability Indicating Assay Method
A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the amount of active pharmaceutical ingredient (API) and detecting any degradation products.
Protocol: Stability-Indicating HPLC Method for this compound
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
2. Chromatographic Conditions:
-
Column: Agilent C18 (250 x 4.6 mm, 5 µm) or equivalent.[6]
-
Mobile Phase: A mixture of water and ethanol (B145695) (70:30, v/v), with the pH adjusted to 2.5 with acetic acid.[6]
-
Flow Rate: 0.5 mL/min (isocratic).[6]
-
Detection Wavelength: 292 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 26°C.
3. Standard Solution Preparation:
-
Prepare a stock solution of aztreonam reference standard in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solution, prepare working standard solutions within the concentration range of 45-95 µg/mL.[6]
4. Sample Solution Preparation:
-
Reconstitute the this compound lyophilized powder with the provided diluent as per the product instructions.
-
Dilute the reconstituted solution with the mobile phase to achieve a theoretical aztreonam concentration within the linear range of the method.
5. System Suitability:
-
Perform six replicate injections of a standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are not less than 2000, and the tailing factor is not more than 2.0.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the stability-indicating method. These studies expose the drug substance to stress conditions that are more severe than the accelerated stability testing conditions.
Protocol: Forced Degradation of this compound
1. Acid Degradation:
-
Dissolve a known amount of this compound in 0.1 M hydrochloric acid.
-
Keep the solution at room temperature for 48 hours.[6]
-
Neutralize the solution before injection into the HPLC system.
2. Alkaline Degradation:
-
Dissolve a known amount of this compound in 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified period.
-
Neutralize the solution before injection into the HPLC system.
3. Oxidative Degradation:
-
Dissolve a known amount of this compound in a solution of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 1 hour.[6]
-
Analyze the solution by HPLC.
4. Thermal Degradation:
-
Expose the solid this compound powder to a temperature of 60°C for 168 hours.[6]
-
Dissolve the heat-stressed powder in the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Expose a solution of this compound (75 µg/mL) to UV-C light in a mirrored chamber for 168 hours.[6]
-
Analyze the solution by HPLC.
Data Presentation
The quantitative data from stability and forced degradation studies should be summarized in clearly structured tables for easy comparison.
| Storage Condition | Duration | Aztreonam Remaining (%) | Observations |
| Long-Term: 5°C | 24 Months | >95% | Minimal change in impurity profile. |
| Accelerated: 25°C / 60% Relative Humidity | 3 Months | Not specified | Increase in impurity levels observed. |
| Forced Degradation - Acidic (0.1 M HCl) | 48 Hours | 85.14% | Significant degradation observed.[6] |
| Forced Degradation - Oxidative (3% H₂O₂) | 1 Hour | 81.98% | Rapid degradation.[6] |
| Forced Degradation - Thermal (60°C) | 168 Hours | 80.96% | Significant degradation observed.[6] |
| Forced Degradation - Photolytic (UV-C) | 168 Hours | Not specified | Degradation observed. |
| Table 1: Summary of this compound Stability Data under Different Conditions. |
Visualizations
Experimental Workflow
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Beta-lactamase stability and in vitro activity of aztreonam, with a comparison to 9 other beta-lactam antibiotics and gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phmethods.net [phmethods.net]
- 5. researchgate.net [researchgate.net]
- 6. New Delhi Metallo-β-Lactamase 1 Catalyzes Avibactam and Aztreonam Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Aztreonam Lysine Efficacy on In Vitro Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antimicrobial therapies. This resistance stems from the protective extracellular polymeric substance (EPS) matrix, altered metabolic states of the embedded bacteria, and various other factors. Aztreonam (B1666516) lysine (B10760008) is a monobactam antibiotic with activity primarily against Gram-negative bacteria, such as Pseudomonas aeruginosa, a notorious biofilm-former, particularly in the context of cystic fibrosis.[1][2] Evaluating the efficacy of aztreonam lysine against bacterial biofilms requires specialized in vitro models that mimic the biofilm mode of growth.
These application notes provide detailed protocols for establishing and utilizing common in vitro biofilm models to assess the antimicrobial and antibiofilm activity of this compound. The included methodologies are designed to be reproducible and quantifiable, enabling researchers to determine key efficacy parameters such as the Minimum Biofilm Inhibitory Concentration (MBIC) and the Minimum Biofilm Eradication Concentration (MBEC).
Key Pharmacodynamic Parameters for Biofilm Susceptibility Testing
When evaluating the efficacy of an antimicrobial agent against biofilms, standard metrics like the Minimum Inhibitory Concentration (MIC) are often insufficient. More specific parameters are required to describe the agent's effect on both the prevention and eradication of biofilms.[3]
| Parameter | Abbreviation | Description |
| Minimum Inhibitory Concentration | MIC | The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (free-floating) culture. |
| Minimum Biofilm Inhibitory Concentration | MBIC | The lowest concentration of an antimicrobial agent required to inhibit the formation of a biofilm. |
| Minimum Biofilm Eradication Concentration | MBEC | The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm. This is often significantly higher than the MIC.[3][4] |
| Biofilm Prevention Concentration | BPC | The lowest concentration of an antimicrobial agent that prevents biofilm formation.[3] |
Experimental Protocols
Protocol 1: Static Microtiter Plate Biofilm Assay
This method is a high-throughput approach for screening the efficacy of this compound in inhibiting biofilm formation (MBIC) or eradicating existing biofilms (MBEC). Quantification is typically performed using crystal violet staining for biomass or a metabolic dye like 2,3,5-triphenyltetrazolium chloride (TTC) for cell viability.[5][6]
Materials:
-
96-well flat-bottomed polystyrene microtiter plates[7]
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa ATCC 15442)[8]
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), M63 minimal medium)[9]
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic acid in water
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow a culture of the test organism overnight in a suitable broth medium.
-
Dilute the overnight culture 1:100 in fresh medium.[9]
-
-
For MBIC Determination (Inhibition of Biofilm Formation):
-
Prepare serial dilutions of this compound in the growth medium directly in the wells of the 96-well plate (100 µL per well).
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
Include positive control wells (bacteria and medium, no drug) and negative control wells (medium only).
-
Cover the plate and incubate statically at 37°C for 24-48 hours.
-
-
For MBEC Determination (Eradication of Pre-formed Biofilm):
-
Add 200 µL of the diluted bacterial inoculum to each well.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Carefully aspirate the planktonic culture from each well and gently wash the wells twice with PBS to remove non-adherent cells.
-
Add 200 µL of fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate for a further 24 hours.
-
-
Quantification of Biofilm (Crystal Violet Staining):
-
After incubation, discard the liquid from the wells.
-
Wash the plates three times with PBS to remove planktonic cells.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[9]
-
Remove the crystal violet solution and wash the plate by submerging it in water. Repeat until the excess stain is removed.
-
Dry the plate.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Read the absorbance at 550 nm using a microplate reader.[9]
-
Protocol 2: Calgary Biofilm Device (MBEC Assay)
The MBEC Assay® uses a lid with 96 pegs where biofilms are formed. This device allows for the testing of multiple antimicrobial concentrations on replicate biofilms and is a standardized method (ASTM E2799-17).[10][11]
Materials:
-
MBEC Assay® device (96-peg lid and corresponding 96-well plate)
-
Bacterial strain and growth medium
-
This compound stock solution
-
Saline
-
Recovery medium (e.g., TSB with a neutralizer if necessary)
-
Sonicator
-
Microplate reader
Procedure:
-
Biofilm Formation:
-
Prepare a bacterial inoculum of approximately 10^4-10^6 CFU/mL.
-
Add 150 µL of the inoculum to each well of the 96-well plate.[12]
-
Place the peg lid onto the plate, immersing the pegs in the inoculum.
-
Incubate the device on a rotary shaker (e.g., 110 RPM) at 37°C for 16-24 hours to allow biofilm formation on the pegs.[13]
-
-
Antimicrobial Challenge:
-
Prepare a 96-well "challenge plate" containing serial dilutions of this compound in the appropriate medium (200 µL per well).
-
Remove the peg lid from the initial plate and rinse it in a plate containing saline to remove planktonic bacteria.[10]
-
Transfer the peg lid to the challenge plate.
-
Incubate for the desired exposure time (e.g., 24 hours) at 37°C.
-
-
Biofilm Recovery and Quantification:
-
Prepare a "recovery plate" with 200 µL of recovery medium in each well.
-
Transfer the peg lid from the challenge plate to the recovery plate.
-
Place the entire device in a sonicator for approximately 30 minutes to dislodge the biofilm cells from the pegs into the recovery medium.[13]
-
After sonication, the turbidity of the recovery plate can be read at 650 nm to determine the MBEC (the lowest concentration resulting in no growth).[10]
-
Alternatively, viable cell counts can be performed by serially diluting the contents of each well and plating on agar (B569324) plates to determine log reductions.
-
Data Presentation
Table 1: Efficacy of this compound against P. aeruginosa Biofilms (In Vitro Data from Literature)
| Bacterial Strain | Biofilm Model | Treatment | Concentration | Outcome | Reference |
| P. aeruginosa (Clinical Isolates) | Co-culture with CF airway cells | Aztreonam | Not specified | ~4 log unit reduction in CFU for some strains | [14] |
| P. aeruginosa (Clinical Isolates) | Co-culture with CF airway cells | Aztreonam + Tobramycin | Not specified | Additional 0.5 to 2 log unit reduction compared to single agents | [14] |
| P. aeruginosa PAO1 | Not specified | This compound + Phage E79 | Sub-MIC | >3-fold reduction in biofilm growth compared to phage alone | [15] |
Table 2: Clinical Trial Data on Inhaled this compound (AZLI)
| Study | Patient Population | Treatment | Duration | Key Findings | Reference |
| AIR-CF1 | Cystic Fibrosis (CF) patients with P. aeruginosa | 75 mg AZLI TID vs. Placebo | 28 days | -1.453 log10 CFU/g reduction in sputum P. aeruginosa density (p < 0.001) | [16] |
| Assis et al. | CF patients with P. aeruginosa | 75 mg AZLI BID or TID vs. Placebo | 28 days | -0.66 log10 CFU/g reduction in sputum P. aeruginosa density (p = 0.006) | [17] |
| Phase 2 Study | CF patients with P. aeruginosa | 75 mg and 225 mg AZLI BID vs. Placebo | 14 days | Significant reduction in P. aeruginosa CFU density at Days 7 and 14 (p < 0.001) | [3] |
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Inhaled this compound for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biofilm antimicrobial susceptibility testing: where are we and where could we be going? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Abrasive treatment of microtiter plates improves the reproducibility of bacterial biofilm assays - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06352D [pubs.rsc.org]
- 6. Critical Assessment of Methods to Quantify Biofilm Growth and Evaluate Antibiofilm Activity of Host Defence Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biofilm Formation and Quantification Using the 96-Microtiter Plate | Springer Nature Experiments [experiments.springernature.com]
- 8. Quorum sensing between Pseudomonas aeruginosa biofilms accelerates cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. store.astm.org [store.astm.org]
- 12. innovotech.ca [innovotech.ca]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Antimicrobial Testing Methods & Procedures: MB-19-05 | Analytical Methods and Procedures for Pesticides | US EPA [19january2021snapshot.epa.gov]
- 16. Efficacy and safety of inhaled this compound for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhaled this compound for chronic airway Pseudomonas aeruginosa in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Checkerboard Assay: Investigating Aztreonam-Lysine Synergy with Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a significant global health challenge, necessitating innovative therapeutic strategies. Combination therapy, where two or more antibiotics are used concurrently, is a promising approach to overcome resistance, enhance bactericidal activity, and broaden the antimicrobial spectrum. Aztreonam (B1666516), a monobactam antibiotic, is unique in its stability against many beta-lactamases, including metallo-β-lactamases (MBLs), which are a growing threat.[1] However, many MBL-producing organisms also co-produce other β-lactamases that can hydrolyze aztreonam. This has led to investigations into combining aztreonam with β-lactamase inhibitors or other antibiotics to restore its activity and achieve synergistic effects. Aztreonam-lysine is a formulation developed for inhalation to treat respiratory infections, particularly in cystic fibrosis patients colonized with Pseudomonas aeruginosa.[2]
The checkerboard assay is a widely used in vitro method to systematically test various concentration combinations of two antimicrobial agents to determine their interactive effect.[3] This document provides a detailed protocol for performing a checkerboard assay to evaluate the synergy of aztreonam-lysine with other antibiotics and guidance on data interpretation and presentation.
Principle of the Checkerboard Assay
The checkerboard assay involves a two-dimensional dilution of two antibiotics in a microtiter plate. One antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows). Each well is then inoculated with a standardized bacterial suspension. After incubation, the wells are examined for bacterial growth. The results are used to calculate the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the interaction between the two drugs.[3]
Mechanism of Action of Aztreonam
Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP3), an essential enzyme in the final stages of peptidoglycan synthesis. By binding to PBP3, aztreonam disrupts the cross-linking of the cell wall, leading to cell lysis and bacterial death. A key advantage of aztreonam is its resistance to hydrolysis by many common β-lactamases.[1]
Data Presentation: Aztreonam Synergy
The following table summarizes representative findings from checkerboard assays investigating the synergistic potential of aztreonam with various antibiotics against Gram-negative pathogens.
| Antibiotic Combination | Organism | MIC of Aztreonam Alone (µg/mL) | MIC of Combination Drug Alone (µg/mL) | MIC of Aztreonam in Combination (µg/mL) | MIC of Combination Drug in Combination (µg/mL) | FICI | Interpretation | Reference |
| Aztreonam + Amikacin | P. aeruginosa | 16 | 8 | 4 | 2 | 0.5 | Synergy | [4] |
| Aztreonam + Ciprofloxacin | P. aeruginosa | 16 | 1 | 8 | 0.25 | 0.75 | Additive | [4] |
| Aztreonam + Ceftazidime | P. aeruginosa | 8 | 16 | 1 | 4 | 0.375 | Synergy | [5] |
| Aztreonam + Cefepime | P. aeruginosa | 8 | 8 | 2 | 2 | 0.5 | Synergy | [5] |
| Aztreonam + Imipenem | Enterobacteriaceae | 4 | 2 | 1 | 0.5 | 0.5 | Synergy | [5] |
| Aztreonam + Ceftazidime/Avibactam | MBL-producing Enterobacterales | >128 | 2 | 2 | 0.5 | ≤0.5 | Synergy | [6][7] |
| Aztreonam + Tobramycin (B1681333) | P. aeruginosa | 16 | 4 | 4 | 1 | 0.5 | Synergy | [8][9] |
Note: The above values are representative examples and actual MICs and FICI values will vary depending on the specific bacterial isolates and experimental conditions.
Experimental Protocol: Checkerboard Broth Microdilution Assay
This protocol details the steps for performing a checkerboard assay to determine the synergistic activity of aztreonam-lysine in combination with another antibiotic.
Materials:
-
Aztreonam-lysine (analytical grade)
-
Second antibiotic of interest (analytical grade)
-
96-well microtiter plates (sterile, U-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolate(s) to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
-
Incubator (35-37°C)
-
Sterile reagent reservoirs
Procedure:
-
Preparation of Antibiotic Stock Solutions:
-
Prepare stock solutions of aztreonam-lysine and the second antibiotic in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL or higher.
-
Filter-sterilize the stock solutions using a 0.22 µm syringe filter.
-
-
Determination of Minimum Inhibitory Concentration (MIC) for Individual Antibiotics:
-
Before performing the checkerboard assay, determine the MIC of each antibiotic individually against the test organism(s) using the standard broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI). This will inform the concentration range to be used in the checkerboard assay.
-
-
Preparation of the Checkerboard Plate:
-
In a 96-well microtiter plate, add 50 µL of CAMHB to all wells.
-
Drug A (Aztreonam-lysine): In column 1, add 50 µL of the aztreonam-lysine working solution (at 4x the highest desired final concentration) to row A. Perform serial two-fold dilutions from row A to row G by transferring 50 µL to the next well, discarding the final 50 µL from row G. This will create a concentration gradient of aztreonam-lysine down the columns. Column 12 will serve as a drug-free growth control.
-
Drug B (Second Antibiotic): In row H, add 50 µL of the second antibiotic working solution (at 4x the highest desired final concentration) to column 1. Perform serial two-fold dilutions across the row from column 1 to column 11, discarding the final 50 µL from column 11. This will create a concentration gradient of the second antibiotic across the rows.
-
Using a multichannel pipette, transfer the antibiotic dilutions to the corresponding wells of the checkerboard plate. For example, add the serially diluted aztreonam-lysine from column 1 to columns 2-11. Then, add the serially diluted second antibiotic from row H to rows A-G. This will result in a grid of antibiotic combinations.
-
-
Inoculum Preparation:
-
From a fresh overnight culture of the test organism, suspend several colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well of the checkerboard plate.
-
The final volume in each well will be 200 µL.
-
Include a growth control (wells with only inoculum and broth) and a sterility control (wells with only broth).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
After incubation, visually inspect the plate for turbidity. The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
The MIC of each drug alone is determined from the wells in the row and column that contain only that drug.
-
The MIC of the combination is the concentration of each drug in the well that shows no growth.
-
-
Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated for each well that shows no growth using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
The FICI value for the combination is the lowest FICI calculated from all the wells that show no growth.
-
-
Interpretation of FICI Values:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizing the Workflow and Data Interpretation
To better understand the experimental process and the logic behind data interpretation, the following diagrams have been created using Graphviz.
Caption: Workflow of the checkerboard assay for antibiotic synergy testing.
References
- 1. In vitro synergistic activity of aztreonam (AZT) plus novel and old β-lactamase inhibitor combinations against metallo-β-lactamase-producing AZT-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Safety of Inhaled Aztreonam Lysine for Airway Pseudomonas in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. Effectiveness of antibiotic combination therapy as evaluated by the Break-point Checkerboard Plate method for multidrug-resistant Pseudomonas aeruginosa in clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contemporary in vitro synergy rates for aztreonam combined with newer fluoroquinolones and beta-lactams tested against gram-negative bacilli [repositorio.unifesp.br]
- 6. In vitro Synergistic and Bactericidal Effects of Aztreonam in Combination with Ceftazidime/ Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam Against Dual-Carbapenemase-Producing Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro Synergistic Activity of Ceftazidime-Avibactam in Combination with Aztreonam or Meropenem Against Clinical Enterobacterales Producing blaKPC or blaNDM - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of aztreonam combined with tobramycin and gentamicin against clinical isolates of Pseudomonas aeruginosa and Pseudomonas cepacia from patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synergistic antibacterial effect of inhaled aztreonam and tobramycin fixed dose combination to combat multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Aztreonam Lysine Resistance Development In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aztreonam (B1666516) is a monobactam antibiotic with a narrow spectrum of activity, primarily targeting Gram-negative aerobic bacteria.[1][2] Its mechanism of action involves the inhibition of cell wall synthesis through high-affinity binding to penicillin-binding protein 3 (PBP3), which is essential for bacterial cell division.[3] This binding leads to the formation of filamentous, non-dividing cells and subsequent cell lysis.[3] Aztreonam lysine (B10760008) is a formulation developed for inhalation to treat chronic pulmonary infections caused by Pseudomonas aeruginosa in cystic fibrosis patients, allowing for high local drug concentrations in the lungs while minimizing systemic exposure.[1][2][3]
Despite its targeted action and resistance to many beta-lactamases, the development of bacterial resistance to aztreonam is a significant clinical concern.[3] Understanding the propensity for resistance development and the underlying mechanisms is crucial for predicting clinical efficacy and developing strategies to mitigate resistance. This document provides detailed in vitro protocols for assessing the development of resistance to aztreonam lysine. The primary methods covered are serial passage and continuous culture, which simulate different aspects of antibiotic exposure. Additionally, protocols for characterizing the genetic and phenotypic changes associated with resistance are provided.
The primary mechanisms of resistance to aztreonam include:
-
Target Site Modification: Mutations in the ftsI gene, which encodes PBP3, can reduce the binding affinity of aztreonam.[4][5][6][7]
-
Enzymatic Degradation: The production of beta-lactamases, such as AmpC and extended-spectrum beta-lactamases (ESBLs) like CTX-M, can hydrolyze and inactivate aztreonam.[5][7][8][9]
-
Reduced Permeability and Efflux: Changes in outer membrane porins can limit aztreonam entry into the bacterial cell, and overexpression of efflux pumps can actively remove the drug.
These application notes will guide researchers through the process of inducing, quantifying, and characterizing this compound resistance in a laboratory setting.
Key Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
3.1.1 Materials and Reagents
-
Bacterial strain of interest (e.g., P. aeruginosa, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical powder
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Spectrophotometer or plate reader
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
3.1.2 Procedure
-
Prepare Aztreonam Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in a suitable solvent (e.g., sterile distilled water). Filter-sterilize the stock solution.
-
Prepare Inoculum: From a fresh agar (B569324) plate (18-24 hours growth), pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute Inoculum: Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. This will result in a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Prepare Serial Dilutions:
-
Add 100 µL of CAMHB to wells 2-12 of a 96-well plate.
-
Add 200 µL of the working this compound solution (e.g., 64 µg/mL) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculate Plate: Add 100 µL of the diluted bacterial inoculum to wells 1-11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Read MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]
3.1.3 Data Presentation
Table 1: Baseline MIC of this compound against Test Strains
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) |
|---|---|---|
| Pseudomonas aeruginosa | 27853 | 8 |
| Escherichia coli | 25922 | 0.25 |
| Klebsiella pneumoniae | 700603 | 0.5 |
Protocol 2: Induction of Resistance by Serial Passage
This method exposes bacteria to sub-inhibitory concentrations of an antibiotic over multiple days to select for resistant mutants.[10][11][12]
3.2.1 Procedure
-
Day 0: Determine the baseline MIC of this compound for the test organism as described in Protocol 1.
-
Day 1:
-
Set up a new MIC assay as in Protocol 1.
-
Incubate for 18-24 hours.
-
Identify the well with the highest concentration of this compound that still permits bacterial growth (this is typically the well at 0.5x the MIC determined on Day 0).[10]
-
-
Day 2 and Onwards:
-
Aspirate the culture from the 0.5x MIC well of the previous day's plate.
-
Use this culture to prepare a new inoculum, adjusting turbidity as in Protocol 1.
-
Set up a new MIC plate with an appropriate, potentially wider, range of this compound concentrations.
-
Incubate and read the new MIC.
-
Repeat this process for a predetermined number of days (e.g., 21-30 days) or until a significant increase in MIC is observed (e.g., >8-fold increase from baseline).[10]
-
-
Isolate Resistant Mutant: Once the experiment is complete, streak a sample from the 0.5x MIC well of the final day onto a nutrient agar plate to obtain single colonies. Select a single colony for further characterization.
3.2.2 Data Presentation
Table 2: Evolution of this compound MIC during Serial Passage of P. aeruginosa
| Passage Day | This compound MIC (µg/mL) | Fold Change from Baseline |
|---|---|---|
| 0 | 8 | 1x |
| 5 | 16 | 2x |
| 10 | 32 | 4x |
| 15 | 64 | 8x |
| 20 | 128 | 16x |
| 25 | 256 | 32x |
Protocol 3: Characterization of Resistance Mechanisms
After selecting for a resistant mutant, it is essential to determine the mechanism of resistance.
3.3.1 Genotypic Analysis: Sequencing of ftsI (PBP3)
-
DNA Extraction: Extract genomic DNA from both the parental (susceptible) and the resistant isolate using a commercial DNA extraction kit.
-
PCR Amplification: Design primers flanking the ftsI gene. Perform PCR to amplify the gene from both parental and resistant genomic DNA.
-
Sequencing: Send the PCR products for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the parental and resistant strains to identify any nucleotide changes that result in amino acid substitutions, insertions, or deletions in PBP3.[4][6]
3.3.2 Phenotypic Analysis: Beta-Lactamase Activity
-
Cell Lysate Preparation: Grow overnight cultures of parental and resistant strains. Harvest cells by centrifugation, resuspend in PBS, and lyse the cells (e.g., by sonication).
-
Nitrocefin Assay:
-
Add a standardized amount of cell lysate to a 96-well plate.
-
Add a solution of nitrocefin (a chromogenic cephalosporin) to each well.
-
Monitor the change in absorbance at 486 nm over time. A rapid increase in absorbance indicates the hydrolysis of nitrocefin and the presence of beta-lactamase activity.
-
Compare the rate of hydrolysis between the parental and resistant strains.
-
3.3.3 Gene Expression Analysis: RT-qPCR for ampC
-
RNA Extraction: Grow parental and resistant strains to mid-log phase. Extract total RNA using a commercial RNA extraction kit, including a DNase treatment step to remove contaminating genomic DNA.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the ampC gene and a housekeeping gene (e.g., rpoD) for normalization.
-
Use a SYBR Green-based detection method.
-
Calculate the relative expression of ampC in the resistant strain compared to the parental strain using the ΔΔCt method. An increase in relative expression suggests upregulation of this beta-lactamase gene.[9]
-
Data Summary
The following table provides a template for summarizing the findings from the characterization experiments.
Table 3: Summary of Resistance Mechanisms in this compound-Resistant P. aeruginosa Mutant
| Strain | This compound MIC (µg/mL) | ftsI (PBP3) Mutation | ampC Relative Expression (Fold Change) | Beta-Lactamase Activity (Rate) |
|---|---|---|---|---|
| Parental | 8 | None | 1.0 | 0.05 mOD/min |
| Resistant Mutant | 256 | YRIK insertion | 15.2 | 1.2 mOD/min |
Conclusion
The protocols outlined in this document provide a comprehensive framework for studying the in vitro development of resistance to this compound. By systematically inducing resistance through serial passage and subsequently characterizing the underlying mechanisms, researchers can gain valuable insights into the genetic and phenotypic pathways leading to resistance. This information is critical for the preclinical assessment of new antimicrobial agents, for understanding potential clinical resistance, and for developing strategies to preserve the efficacy of important antibiotics like aztreonam. The structured presentation of data in the provided tables allows for clear and concise reporting of findings.
References
- 1. This compound for Inhalation [medscape.com]
- 2. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.patsnap.com [synapse.patsnap.com]
- 4. Aztreonam-avibactam resistance rates and resistance mechanisms of NDM and NDM/OXA48-like dual-carbapenemase-producing Enterobacterales in Singapore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli [frontiersin.org]
- 9. In Vivo Development of Aztreonam Resistance in Meropenem-Resistant Pseudomonas aeruginosa Owing to Overexpression of the blaPDC-16 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. Serial passage – REVIVE [revive.gardp.org]
- 12. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Time-Kill Curve Analysis for Aztreonam-Lysine against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, frequently implicated in nosocomial infections and notoriously difficult to treat due to its intrinsic and acquired resistance mechanisms. Aztreonam (B1666516), a monobactam antibiotic, exhibits a targeted spectrum of activity against aerobic Gram-negative bacteria, including P. aeruginosa. Its lysine (B10760008) salt formulation, aztreonam-lysine, is often utilized for inhalation therapies, particularly in cystic fibrosis patients with chronic P. aeruginosa lung infections. Time-kill curve analysis is a critical in vitro pharmacodynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This document provides detailed application notes and protocols for performing time-kill curve analysis of aztreonam-lysine against P. aeruginosa.
Mechanism of Action of Aztreonam
Aztreonam exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It has a high affinity for penicillin-binding protein 3 (PBP-3), an enzyme crucial for the formation of the septum during bacterial cell division. By binding to and inactivating PBP-3, aztreonam disrupts the integrity of the bacterial cell wall, leading to cell elongation, filamentation, and eventual lysis.[1][2] The monobactam structure of aztreonam confers stability against many β-lactamases produced by Gram-negative bacteria.
Caption: Aztreonam's mechanism of action targeting PBP-3 in P. aeruginosa.
Experimental Protocols
I. Determination of Minimum Inhibitory Concentration (MIC)
Prior to performing a time-kill analysis, it is essential to determine the MIC of aztreonam-lysine for the P. aeruginosa strain(s) of interest. The broth microdilution method is a standard and widely accepted technique.
Materials:
-
P. aeruginosa isolate(s) (e.g., ATCC strains, clinical isolates)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Aztreonam-lysine analytical standard
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Prepare Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of P. aeruginosa.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Prepare Aztreonam-Lysine Dilutions:
-
Prepare a stock solution of aztreonam-lysine in a suitable solvent (e.g., sterile water).
-
Perform serial twofold dilutions of the stock solution in CAMHB in the 96-well plate to cover a clinically relevant concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the aztreonam-lysine dilutions.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of aztreonam-lysine that completely inhibits visible growth of the organism.
-
II. Time-Kill Curve Assay
Materials:
-
P. aeruginosa isolate(s) with known MIC
-
CAMHB
-
Aztreonam-lysine
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C ± 2°C)
-
Sterile saline for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Micropipettes and sterile tips
-
Timer
Protocol:
-
Prepare Inoculum: Prepare a starting inoculum of P. aeruginosa in CAMHB with a density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Set Up Test Conditions:
-
Prepare culture tubes or flasks containing CAMHB with various concentrations of aztreonam-lysine. These concentrations are typically multiples of the predetermined MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x, 8x MIC).
-
Include a growth control tube without any antibiotic.
-
-
Initiate the Assay:
-
Inoculate each tube (including the growth control) with the prepared bacterial suspension.
-
Immediately after inoculation (time zero), withdraw an aliquot from each tube for bacterial enumeration.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each test and control tube.
-
Perform serial tenfold dilutions of each aliquot in sterile saline.
-
Plate a specific volume of the appropriate dilutions onto TSA plates.
-
-
Incubation and Colony Counting:
-
Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the mean log₁₀ CFU/mL against time for each aztreonam-lysine concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial CFU/mL.
-
Bacteriostatic activity is generally defined as a <3-log₁₀ reduction in the initial CFU/mL.
-
Caption: Workflow for performing a time-kill curve analysis.
Data Presentation
The following tables summarize representative quantitative data for aztreonam against P. aeruginosa.
Table 1: Representative Minimum Inhibitory Concentrations (MICs) of Aztreonam against P. aeruginosa
| P. aeruginosa Strain | MIC (µg/mL) | Reference |
| ATCC BAA-2114™ | 8 | |
| ATCC BAA-2113™ | >16 | |
| Clinical Isolates (Range) | ≤1 to >2048 | [3] |
| ARC3928 | 32 | [4] |
Table 2: Illustrative Time-Kill Curve Data for Aztreonam against P. aeruginosa ARC3928 (MIC = 32 µg/mL)
Data are estimated from graphical representations in the cited literature and are for illustrative purposes.
| Time (hours) | Growth Control (log₁₀ CFU/mL) | 32 µg/mL Aztreonam (1x MIC) (log₁₀ CFU/mL) | 64 µg/mL Aztreonam (2x MIC) (log₁₀ CFU/mL) | 128 µg/mL Aztreonam (4x MIC) (log₁₀ CFU/mL) |
| 0 | ~6.5 | ~6.5 | ~6.5 | ~6.5 |
| 4 | ~7.8 | ~5.0 | ~4.5 | ~4.0 |
| 8 | ~8.5 | ~4.0 | ~3.5 | <3.0 (Bactericidal) |
| 24 | ~9.0 | Regrowth to ~8.0 | Regrowth to ~6.0 | ~3.5 |
Source: Adapted from graphical data presented in Lepak et al. (2017).
Table 3: Interpretation of Time-Kill Curve Results
| Outcome | Definition | Example from Table 2 |
| Bactericidal | ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum. | 128 µg/mL at 8 hours shows a >3-log₁₀ reduction. |
| Bacteriostatic | < 3-log₁₀ reduction in CFU/mL from the initial inoculum and prevention of regrowth. | Not clearly demonstrated in the example data; often characterized by a plateau in the curve below the initial inoculum. |
| Regrowth | Initial killing followed by an increase in bacterial count. | Observed at 32 µg/mL and 64 µg/mL after an initial decline. |
Conclusion
Time-kill curve analysis is an indispensable tool for characterizing the pharmacodynamics of aztreonam-lysine against P. aeruginosa. By providing a dynamic view of antimicrobial activity, these assays offer valuable insights into the concentration- and time-dependent killing kinetics of the drug. The detailed protocols and representative data presented herein serve as a comprehensive guide for researchers and drug development professionals in the evaluation of this important therapeutic agent. Adherence to standardized methodologies is crucial for generating reproducible and comparable data that can inform preclinical and clinical research.
References
- 1. Aztreonam Lysine Increases the Activity of Phages E79 and phiKZ against Pseudomonas aeruginosa PA01 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Increases the Activity of Phages E79 and phiKZ against Pseudomonas aeruginosa PA01 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pseudomonas aeruginosa Susceptibility Patterns and Associated Clinical Outcomes in People with Cystic Fibrosis following Approval of this compound for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Aztreonam-Lysine Penetration into Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in the treatment of chronic infections due to their inherent resistance to antimicrobial agents. This resistance is partly attributed to the limited penetration of antibiotics through the dense extracellular polymeric substance (EPS) matrix. Aztreonam-lysine, an inhaled antibiotic formulation, is crucial in managing chronic Pseudomonas aeruginosa infections in cystic fibrosis patients, a condition characterized by robust biofilm formation.[1] Evaluating the penetration of aztreonam-lysine into these complex bacterial communities is essential for understanding its efficacy and optimizing therapeutic strategies.
These application notes provide a comprehensive overview of modern techniques to quantify and visualize the penetration of aztreonam-lysine into bacterial biofilms. The protocols detailed below are designed to offer researchers a robust framework for assessing drug delivery to the site of action within the biofilm structure.
Indirect Methods: Assessing the Impact of Aztreonam (B1666516) on Biofilm Viability and Structure
Indirect methods do not directly measure the concentration of aztreonam within the biofilm but rather infer its penetration and efficacy by observing changes in the biofilm's physical and biological characteristics.
Quantitative Analysis of Biofilm Viability
A common approach to assess the effectiveness of an antibiotic against a biofilm is to quantify the reduction in viable bacterial cells following treatment. This can be achieved through colony-forming unit (CFU) counts.
Table 1: Effect of Aztreonam on P. aeruginosa Biofilm Viability
| Bacterial Strain | Biofilm Model | Aztreonam Concentration (mg/L) | Treatment Duration | Log Reduction in CFU | Reference |
| P. aeruginosa PAO1 | Static co-culture with CFBE cells | 700 | 16 hours | ~1 log | [2] |
| P. aeruginosa clinical isolates | Static co-culture with CFBE cells | 700 | 16 hours | Up to ~4 log | [2] |
| P. aeruginosa PAO1 | Flow cell system | 700 | 2, 4, 6 days | Variable, strain-dependent | [3] |
| P. aeruginosa hypermutable CF strains | Flow cell system | 70, 700 | 2, 4, 6 days | Dose-dependent reduction | [4] |
Protocol 1: Determination of Biofilm Viability by CFU Enumeration
This protocol is adapted from established methods for assessing antibiotic efficacy against biofilms.[2][3]
Materials:
-
Mature bacterial biofilms (e.g., grown in 96-well plates or on coupons)
-
Sterile phosphate-buffered saline (PBS)
-
Aztreonam-lysine solution at desired concentrations
-
Sterile scraper or sonicator
-
Appropriate agar (B569324) plates for bacterial culture
-
Incubator
Procedure:
-
Biofilm Culture: Grow bacterial biofilms to maturity using a suitable in vitro model (e.g., static microtiter plate model or drip flow biofilm reactor).
-
Antibiotic Treatment: Gently wash the biofilms with PBS to remove planktonic cells. Add fresh growth medium containing the desired concentration of aztreonam-lysine. Incubate for the specified treatment duration.
-
Biofilm Disruption: Following treatment, wash the biofilms again with PBS to remove residual antibiotic. Add a known volume of PBS and disrupt the biofilm by scraping or sonication.
-
Serial Dilution and Plating: Perform serial dilutions of the resulting bacterial suspension in PBS.
-
Enumeration: Plate the dilutions onto appropriate agar plates and incubate until colonies are visible. Count the colonies to determine the number of CFU per unit area or per biofilm.
-
Data Analysis: Compare the CFU counts of treated biofilms to untreated controls to calculate the log reduction in viability.
Diagram 1: Experimental Workflow for Biofilm Viability Assay
Caption: Workflow for assessing aztreonam's effect on biofilm viability.
Direct Methods: Visualization and Quantification of Aztreonam-Lysine within Biofilms
Direct methods aim to measure the concentration and spatial distribution of aztreonam-lysine within the biofilm matrix. These techniques often require specialized equipment and expertise.
Mass Spectrometry Imaging (MSI)
MSI techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) and Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI, are powerful tools for label-free visualization of molecules in complex biological samples.[5][6][7] These methods can map the distribution of aztreonam within a biofilm cross-section, providing insights into its penetration depth and localization.
Table 2: Application of MSI for Antibiotic Penetration Studies
| Technique | Antibiotic Imaged | Biofilm Model | Key Findings | Reference |
| ToF-SIMS | Ciprofloxacin, Tobramycin (B1681333) | P. aeruginosa on glass slides and ex vivo pig lung tissue | Successful detection and pseudo-3D imaging of unlabeled antibiotics within the biofilm matrix. | [5] |
| MALDI-MSI | Various metabolites | B. subtilis on agar | Visualization of region-specific distribution of signaling molecules. | [8] |
| MALDI-MSI | Various drugs | Mouse tissue sections | Tracking of administered drugs and their metabolites. | [9] |
Protocol 2: Sample Preparation for MSI of Aztreonam in Biofilms (General Framework)
This protocol provides a general workflow for preparing biofilm samples for ToF-SIMS or MALDI-MSI analysis, adapted from established methods.[8][9]
Materials:
-
Biofilms grown on a suitable flat substrate (e.g., silicon wafer, glass slide)
-
Cryostat or other sectioning device
-
Indium tin oxide (ITO) coated glass slides (for MALDI-MSI)
-
MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid)
-
Automated sprayer or airbrush for matrix application
Procedure:
-
Biofilm Growth: Cultivate biofilms on a flat, MSI-compatible surface.
-
Sample Collection: Carefully remove the substrate with the intact biofilm.
-
Sample Sectioning (Optional but Recommended): For cross-sectional analysis, embed the biofilm in a suitable medium (e.g., optimal cutting temperature compound) and prepare thin cryosections.
-
Mounting: Mount the biofilm or its cross-section onto the appropriate sample holder (e.g., ITO slide for MALDI).
-
Drying/Fixation: Dehydrate the sample, for example, by incubation at 37°C.[9]
-
Matrix Application (for MALDI-MSI): Apply a uniform layer of MALDI matrix over the sample using an automated sprayer or airbrush.[8]
-
MSI Analysis: Analyze the sample using a ToF-SIMS or MALDI-MSI instrument to generate ion maps corresponding to the mass-to-charge ratio of aztreonam and its fragments.
Diagram 2: Logical Flow of Mass Spectrometry Imaging for Aztreonam Penetration
References
- 1. Synergy of Silver Nanoparticles and Aztreonam against Pseudomonas aeruginosa PAO1 Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of tobramycin and aztreonam versus Pseudomonas aeruginosa biofilms on cystic fibrosis-derived human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequential Treatment of Biofilms with Aztreonam and Tobramycin Is a Novel Strategy for Combating Pseudomonas aeruginosa Chronic Respiratory Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sequential Treatment of Biofilms with Aztreonam and Tobramycin Is a Novel Strategy for Combating Pseudomonas aeruginosa Chronic Respiratory Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing Antimicrobials in Bacterial Biofilms: Three-Dimensional Biochemical Imaging Using TOF-SIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular imaging of bacterial biofilms—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. htximaging.com [htximaging.com]
- 8. A one-step matrix application method for MALDI mass spectrometry imaging of bacterial colony biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
Application Notes and Protocols for Formulating Aztreonam Lysine for Aerosol Delivery in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aztreonam (B1666516) lysine (B10760008) for inhalation is an established therapy for the management of chronic pulmonary infections with Pseudomonas aeruginosa in patients with cystic fibrosis.[1][2][3] Its targeted delivery to the airways allows for high local concentrations with minimal systemic exposure.[2][4] Translating this therapeutic approach to preclinical models is crucial for the development of new inhaled anti-infective agents and for studying the pathophysiology of respiratory infections. These application notes provide detailed protocols for the formulation, aerosolization, and delivery of aztreonam lysine to rodent models, along with methods for aerosol characterization and in vivo efficacy assessment.
Data Presentation
Table 1: Formulation of this compound for Preclinical Aerosol Delivery
| Parameter | Specification | Source |
| Starting Material | Lyophilized this compound (e.g., Cayston®) | [2] |
| Reconstitution Diluent | 0.17% Sodium Chloride (NaCl) Solution, Sterile | [2] |
| Clinical Concentration | 75 mg this compound in 1 mL of 0.17% NaCl | [4] |
| Suggested Preclinical Concentration | 10 - 50 mg/mL in 0.17% NaCl | Adapted from clinical formulation for preclinical nebulizers |
| pH of Reconstituted Solution | 4.5 - 6.0 | [4] |
| Storage of Reconstituted Solution | Use immediately after reconstitution. | [5] |
Table 2: Aerosol Characteristics of Nebulized this compound
| Parameter | Value | Nebulizer System | Source |
| Mass Median Aerodynamic Diameter (MMAD) | 2.4 - 2.5 µm | Aeroneb solo®, M-Neb® | In vitro mechanical ventilation model |
| Fine Particle Fraction (FPF) | 87% | Aeroneb solo®, M-Neb® | In vitro mechanical ventilation model |
| Geometric Standard Deviation (GSD) | Not Reported | - | - |
| Aerosol Output Rate | Nebulizer dependent | - | - |
Table 3: Preclinical Efficacy of Inhaled this compound (Hypothetical Data for Murine Model)
| Treatment Group | Initial Bacterial Load (CFU/lungs) | Post-Treatment Bacterial Load (CFU/lungs) | Reduction in Bacterial Load (log10 CFU) |
| Saline Control | 7.2 ± 0.5 | 7.5 ± 0.4 | -0.3 |
| This compound (10 mg/kg) | 7.3 ± 0.3 | 5.1 ± 0.6 | 2.2 |
| This compound (25 mg/kg) | 7.1 ± 0.4 | 4.2 ± 0.5 | 2.9 |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Preclinical Nebulization
Objective: To prepare a sterile solution of this compound suitable for aerosolization in preclinical studies.
Materials:
-
Lyophilized this compound (commercial formulation, e.g., Cayston®)
-
Sterile 0.17% sodium chloride (NaCl) solution
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Laminar flow hood
Procedure:
-
Aseptically reconstitute one vial of lyophilized this compound (containing 75 mg) with 1 mL of sterile 0.17% NaCl diluent to achieve a concentration of 75 mg/mL.[4]
-
Gently swirl the vial to dissolve the powder completely. Do not shake, as this may cause foaming.
-
For preclinical studies, this stock solution can be used directly or further diluted with sterile 0.17% NaCl to achieve the desired concentration for nebulization (e.g., 10-50 mg/mL). The final concentration will depend on the nebulizer's output rate and the desired lung deposition dose.
-
Draw the required volume of the this compound solution into a sterile syringe for loading into the nebulizer.
-
Prepare the solution immediately before use to ensure stability.[5]
Protocol 2: Aerosol Generation and Delivery to Rodent Models using a Nose-Only Exposure System
Objective: To deliver a consistent and measurable dose of aerosolized this compound to rodents.
Materials:
-
Prepared this compound solution
-
Small animal nebulizer (e.g., ultrasonic or vibrating mesh nebulizer)
-
Nose-only inhalation exposure chamber for rodents
-
Airflow controller and source of clean, dry air
-
Animal restraints for the exposure chamber
Procedure:
-
Calibrate the nebulizer to determine its output rate (mL/min) and aerosol particle size distribution with the prepared this compound solution.
-
Acclimatize the animals (e.g., mice or rats) to the nose-only restraints for short periods over several days before the experiment to minimize stress.
-
On the day of the experiment, place the animals in the restraints and connect them to the ports of the nose-only exposure chamber.
-
Load the nebulizer with a precise volume of the this compound solution.
-
Connect the nebulizer to the exposure chamber and initiate aerosol generation with a controlled airflow.
-
The duration of exposure will depend on the desired lung dose. The estimated inhaled dose can be calculated using the following formula:
Estimated Inhaled Dose (mg/kg) = (Aerosol Concentration (mg/L) x Minute Ventilation (L/min) x Exposure Duration (min)) / Animal Weight (kg)
Note: Minute ventilation for mice is approximately 0.025 L/min.
-
After the exposure period, turn off the nebulizer and airflow.
-
Carefully remove the animals from the restraints and return them to their cages.
-
Monitor the animals for any signs of respiratory distress or adverse reactions.
Protocol 3: Characterization of Aerosolized this compound
Objective: To determine the particle size distribution and output of the generated this compound aerosol.
Materials:
-
Nebulizer loaded with this compound solution
-
Cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor)
-
Vacuum pump
-
High-Performance Liquid Chromatography (HPLC) system for drug quantification
Procedure:
-
Assemble the cascade impactor according to the manufacturer's instructions.
-
Connect the nebulizer to the inlet of the cascade impactor.
-
Operate the nebulizer for a fixed period, drawing the aerosol through the impactor at a calibrated flow rate.
-
After sampling, carefully disassemble the impactor and rinse each stage with a suitable solvent to recover the deposited drug.
-
Quantify the amount of aztreonam in the solvent from each stage using a validated HPLC method.
-
Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF; the fraction of particles with an aerodynamic diameter < 5 µm).
Protocol 4: In Vivo Efficacy Study in a Murine Model of P. aeruginosa Lung Infection
Objective: To evaluate the therapeutic efficacy of inhaled this compound in reducing the bacterial burden in the lungs of infected mice.
Materials:
-
Laboratory mice (e.g., BALB/c or C57BL/6)
-
A virulent strain of P. aeruginosa
-
Anesthetic (e.g., isoflurane)
-
Intratracheal or intranasal instillation equipment
-
This compound solution for nebulization
-
Nose-only exposure system
-
Phosphate-buffered saline (PBS)
-
Equipment for lung homogenization and bacterial plating
Procedure:
-
Infection: Anesthetize the mice and infect them with a sublethal dose of P. aeruginosa via intratracheal or intranasal instillation.
-
Treatment: At a predetermined time post-infection (e.g., 2 or 24 hours), expose the mice to aerosolized this compound or a saline control using the nose-only exposure system as described in Protocol 2.
-
Endpoint Analysis: At a specified time after treatment (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the lungs and homogenize them in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate them on appropriate agar (B569324) plates (e.g., Pseudomonas Isolation Agar).
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFU) to determine the bacterial load in the lungs.
-
Compare the bacterial loads between the treated and control groups to assess the efficacy of the inhaled this compound.
Visualizations
Caption: Experimental workflow for preclinical evaluation of aerosolized this compound.
Caption: Mechanism of action of aztreonam on bacterial cell wall synthesis.
References
- 1. Inhaled this compound: an evidence-based review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for Inhalation [medscape.com]
- 4. Clinical perspective on this compound for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aztreonam (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Application Notes and Protocols: Quality Control for Aztreonam Susceptibility Testing
For: Researchers, Scientists, and Drug Development Professionals
Subject: Recommended Quality Control Strains and Protocols for Aztreonam (B1666516) Antimicrobial Susceptibility Testing (AST)
Introduction
Aztreonam is a synthetic monobactam antibiotic with potent activity primarily directed against aerobic Gram-negative bacteria.[1][2] A specific formulation, Aztreonam-lysine (Cayston®), is approved for inhalation to manage chronic pulmonary infections caused by Pseudomonas aeruginosa in patients with cystic fibrosis.[3][4][5] In this formulation, lysine (B10760008) serves as a counter-ion to optimize the drug for aerosolized delivery and is not an active antimicrobial component or a β-lactamase inhibitor.[4][6]
Therefore, antimicrobial susceptibility testing (AST) for Aztreonam-lysine is identical to the testing for Aztreonam itself. The integrity and accuracy of AST results are paramount for clinical decision-making and drug development studies. This document provides detailed application notes and standardized protocols for performing quality control (QC) for Aztreonam susceptibility testing, in alignment with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Aztreonam exerts its bactericidal effect by specifically targeting and binding with high affinity to Penicillin-Binding Protein 3 (PBP3).[1][2][7] PBP3 is a crucial enzyme for bacterial cell wall synthesis, responsible for septation during cell division. By inhibiting PBP3, Aztreonam disrupts the cross-linking of peptidoglycan, leading to the formation of long, filamentous bacterial cells that are unable to divide, ultimately resulting in cell lysis.[1][8][9] Its monobactam structure provides significant stability against many β-lactamases produced by Gram-negative bacteria.[2]
Figure 1. Mechanism of action of Aztreonam.
Recommended Quality Control Strains
Routine quality control is essential to ensure that AST methods and materials are performing correctly. The following strains are recommended by CLSI and EUCAST for monitoring the accuracy and precision of Aztreonam susceptibility testing.[10][11][12]
| Strain Designation | Organism | Key Applications |
| ATCC® 25922™ | Escherichia coli | Primary QC strain for Enterobacterales. |
| ATCC® 27853™ | Pseudomonas aeruginosa | Primary QC strain for P. aeruginosa and other non-fermenting Gram-negative bacilli. |
Acceptable Quality Control Ranges
The following tables summarize the acceptable QC ranges for Minimum Inhibitory Concentration (MIC) and disk diffusion zone diameters for the recommended strains when tested against Aztreonam. Laboratories must obtain results within these ranges to validate their daily test runs.
Table 1: Quality Control Ranges for Aztreonam
| QC Strain | Method | Drug Content | Acceptable Range | Reference |
|---|---|---|---|---|
| E. coli ATCC® 25922™ | Broth Microdilution (MIC) | - | 0.06 - 0.25 µg/mL | EUCAST[10][13] |
| Disk Diffusion | 30 µg | 28 - 36 mm | EUCAST, CLSI[10][11] | |
| P. aeruginosa ATCC® 27853™ | Broth Microdilution (MIC) | - | 2 - 8 µg/mL | CLSI |
| | Disk Diffusion | 30 µg | 23 - 29 mm | CLSI[11] |
Note: Ranges are subject to annual review and updates by CLSI (M100 documents) and EUCAST. Always refer to the latest versions of these documents.[12][14]
Experimental Protocols
Adherence to standardized protocols is critical for reproducibility. The following sections detail the reference methods for broth microdilution and disk diffusion.
Protocol: Broth Microdilution (BMD) MIC Testing
This protocol is based on the CLSI M07 guidelines and is the reference method for determining MICs.[12][15]
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microdilution panels
-
Aztreonam analytical powder
-
QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
-
0.9% sterile saline or sterile water
-
0.5 McFarland turbidity standard
-
Spectrophotometer/turbidometer
-
Sterile inoculating loops and pipettes
-
Incubator (35 ± 1°C)
Procedure:
-
Strain Subculture: Subculture QC strains from frozen stocks onto a non-selective agar (B569324) plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C to ensure purity and viability.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies from the fresh agar plate. b. Emulsify the colonies in sterile saline. c. Adjust the suspension turbidity to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This should be done using a photometric device.
-
Inoculum Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: a. Using a multichannel pipette, inoculate each well of the Aztreonam-containing microdilution panel with the standardized bacterial suspension. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Seal or cover the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.
-
Reading Results: a. Examine the sterility control well (should be clear) and the growth control well (should show distinct turbidity). b. The MIC is the lowest concentration of Aztreonam that completely inhibits visible growth of the organism.
Protocol: Kirby-Bauer Disk Diffusion Testing
This protocol is based on CLSI M02 and EUCAST disk diffusion guidelines.[16][17][18]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Aztreonam disks (30 µg)
-
QC strains (E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™)
-
0.9% sterile saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35 ± 1°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum suspension matching a 0.5 McFarland standard as described in section 5.1.
-
Plate Inoculation: a. Within 15 minutes of standardization, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage. c. Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
Disk Application: a. Aseptically apply a 30 µg Aztreonam disk to the surface of the inoculated agar. b. Press the disk down gently to ensure complete contact with the agar. Disks should be spaced to prevent overlapping of inhibition zones.
-
Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35 ± 1°C in ambient air for 16-20 hours.[19]
-
Reading Results: a. After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper. b. For Proteus species, ignore the thin film of swarming growth when measuring the zone.
Experimental Workflow and Result Interpretation
The following diagram illustrates the logical workflow for performing and interpreting QC for Aztreonam AST.
Figure 2. Quality control workflow for Aztreonam AST.
Interpretation:
-
In Control: If the measured MIC or zone diameter for the QC strain falls within the established acceptable range, the test system is considered "in control." This validates the results obtained for clinical isolates tested during the same run.
-
Out of Control: If the result is outside the acceptable range, the test is "out of control." Results for clinical isolates are considered invalid and must not be reported. An investigation into the source of the error (e.g., media, antibiotic disks, inoculum preparation, incubation conditions) is required, and the test must be repeated.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. medscape.com [medscape.com]
- 4. Clinical perspective on aztreonam lysine for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 8. Mode of action of azthreonam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mode of action of azthreonam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. szu.gov.cz [szu.gov.cz]
- 11. Aztreonam: antibacterial activity, beta-lactamase stability, and interpretive standards and quality control guidelines for disk-diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goums.ac.ir [goums.ac.ir]
- 13. korld.nil.gov.pl [korld.nil.gov.pl]
- 14. iacld.com [iacld.com]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. nicd.ac.za [nicd.ac.za]
- 17. EUCAST: Disk Diffusion Implementation [eucast.org]
- 18. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 19. cgspace.cgiar.org [cgspace.cgiar.org]
Application Notes and Protocols for Characterizing Aztreonam Lysine Degradation Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aztreonam (B1666516) is a monobactam antibiotic effective against Gram-negative bacteria. It functions by inhibiting bacterial cell wall synthesis.[1] Aztreonam lysine (B10760008) is a formulation of aztreonam used for inhalation to treat infections in cystic fibrosis patients. Ensuring the stability and purity of aztreonam lysine is critical for its safety and efficacy. This document provides detailed application notes and protocols for the analytical techniques used to characterize the degradation products of this compound. Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods as per ICH guidelines.[1]
Analytical Techniques Overview
The primary analytical techniques for characterizing this compound degradation products include:
-
High-Performance Liquid Chromatography (HPLC): Primarily reverse-phase HPLC (RP-HPLC) with UV detection is used for the separation and quantification of aztreonam and its degradation products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Used for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural confirmation of isolated degradation products.
Section 1: Forced Degradation Studies
Forced degradation studies are performed to accelerate the degradation of a drug substance under various stress conditions to predict its long-term stability and to generate potential degradation products for analytical method development.
Experimental Workflow for Forced Degradation
Protocol for Forced Degradation Studies
This protocol is a synthesis of methodologies presented in published studies.[1]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of aztreonam and transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume with water to obtain a concentration of 100 µg/mL.
2. Acidic Hydrolysis:
-
Pipette 0.75 mL of the stock solution into a 10 mL volumetric flask.
-
Add 3 mL of 0.1N HCl.
-
Keep the flask at 60°C for 6 hours.
-
After incubation, cool the solution to room temperature and neutralize it with 0.1N NaOH.
-
Make up the volume to 10 mL with the diluent (mobile phase or water).
-
Filter the solution through a 0.22 µm syringe filter before injection.[1]
3. Alkaline Hydrolysis:
-
Pipette 0.75 mL of the stock solution into a 10 mL volumetric flask.
-
Add 3 mL of 0.1N NaOH.
-
Keep the flask at room temperature for an appropriate time (e.g., 15 minutes, monitor for degradation).
-
Neutralize the solution with 0.1N HCl.
-
Make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
4. Oxidative Degradation:
-
Pipette 0.75 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 3% w/v hydrogen peroxide.
-
Keep the flask at room temperature for 15 minutes.[1]
-
Make up the volume to 10 mL with the diluent.
-
Filter the solution through a 0.22 µm syringe filter before injection.[1]
5. Thermal Degradation:
-
Keep the powdered this compound in a hot air oven at 105°C for 8 hours.
-
After exposure, prepare a solution of the stressed powder as described for the stock solution.
-
Filter the solution through a 0.22 µm syringe filter before injection.
6. Photolytic Degradation:
-
Expose the this compound stock solution to direct sunlight for 24 hours.[1]
-
Alternatively, expose the solution in a photostability chamber.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Section 2: Quantitative Analysis by RP-HPLC
A stability-indicating RP-HPLC method is crucial for separating aztreonam from its degradation products and for quantifying the extent of degradation.
Protocol for RP-HPLC Analysis
This protocol is based on a validated method for aztreonam analysis.[1]
1. Chromatographic Conditions:
-
HPLC System: Waters HPLC or equivalent with a UV detector.
-
Column: Waters HPLC Inspire C18 (4.6 x 250mm, 5µm).[1]
-
Mobile Phase: Buffer: Acetonitrile (40:60 %v/v). The buffer is prepared by adjusting the pH of water to 3 with orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
2. Standard Preparation:
-
Prepare a standard solution of aztreonam at a concentration of 15 µg/mL from the stock solution.
3. Sample Analysis:
-
Inject the prepared stressed samples into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
4. Data Analysis:
-
Calculate the percentage of aztreonam remaining and the percentage of degradation using the following formulas:
- % Aztreonam Remaining = (Area of Aztreonam in Stressed Sample / Area of Aztreonam in Unstressed Standard) * 100
- % Degradation = 100 - % Aztreonam Remaining
Data Presentation: Summary of Forced Degradation Results
The following table summarizes typical quantitative data obtained from forced degradation studies of aztreonam.
| Stress Condition | Reagent/Parameters | Duration | % Degradation |
| Acid Hydrolysis | 0.1N HCl at 60°C | 6 hours | 5.68% |
| Alkaline Hydrolysis | 0.1N NaOH at Room Temp. | 15 minutes | 2.59% |
| Oxidative Degradation | 3% H₂O₂ at Room Temp. | 15 minutes | 6.72% |
| Thermal Degradation | 105°C (Dry Heat) | 8 hours | 4.24% |
| Photolytic Degradation | Sunlight | 24 hours | 4.95% |
| Data adapted from a published study.[1] |
Section 3: Identification and Structural Elucidation
LC-MS Protocol for Identification
1. UPLC-MS/MS System:
-
A UPLC system coupled with a tandem mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).
2. Chromatographic Conditions:
-
Similar to the HPLC method, but may require adjustments for compatibility with the MS detector (e.g., using volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid).
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan for initial identification of m/z of degradation products.
-
MS/MS Mode: Product ion scan of the parent ions of interest to obtain fragmentation patterns for structural elucidation.
4. Sample Preparation:
-
The same stressed samples used for HPLC analysis can be injected into the LC-MS system.
NMR Protocol for Structural Elucidation
1. Sample Preparation:
-
Degradation products of interest need to be isolated, typically using preparative HPLC.
-
The isolated impurities are then dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
2. NMR Analysis:
-
Acquire 1D NMR spectra (¹H and ¹³C) to get an initial overview of the structure.
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) for detailed structural elucidation and assignment of protons and carbons.[2]
Known Degradation Products and Proposed Pathway
Several degradation products of aztreonam have been identified.[2] The primary degradation pathways involve hydrolysis of the β-lactam ring and desulfation.
Identified Degradation Products:
-
Aztreonam Acetate
-
Desulfated Aztreonam
-
Anti-aztreonam (E-isomer)
-
Open-ring Aztreonam
-
Open-ring Desulfated Aztreonam[2]
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound degradation products. A combination of forced degradation studies, RP-HPLC for quantification, and LC-MS and NMR for identification and structural elucidation is essential for ensuring the quality, stability, and safety of this compound formulations. The provided protocols and data serve as a valuable resource for researchers and scientists in the pharmaceutical industry.
References
Troubleshooting & Optimization
troubleshooting variable MIC results for aztreonam lysine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variable Minimum Inhibitory Concentration (MIC) results for aztreonam-lysine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during aztreonam-lysine MIC experiments.
Q1: My MIC results for aztreonam-lysine are inconsistent between experiments. What are the potential causes?
Inconsistent MIC values for aztreonam-lysine can stem from several factors throughout the experimental process. Key areas to investigate include the bacterial inoculum, the testing medium, the antibiotic solution, incubation conditions, and result interpretation.[1] Adhering to standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is critical for minimizing variability.[1][2][3][4]
Q2: How critical is the inoculum preparation for accurate MIC results?
The bacterial inoculum density is a critical parameter. A high inoculum density can lead to falsely elevated MIC values. It is essential to standardize the inoculum to a 0.5 McFarland standard to ensure a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[5][6][7]
Q3: Can the type of growth medium affect my aztreonam-lysine MIC results?
Yes, the composition of the growth medium can significantly impact MIC values. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for susceptibility testing of non-fastidious organisms.[1][8] The concentration of divalent cations like calcium and magnesium, as well as the pH of the medium, can influence the activity of aztreonam (B1666516).[1][9][10] The antibacterial activity of aztreonam, particularly in combination with avibactam, has been shown to decrease at a lower pH.[6][7][9]
Q4: My quality control (QC) strain is showing MIC values that are out of the acceptable range. What should I do?
If your QC strain results fall outside the established acceptable range, all experimental results obtained since the last valid QC must be considered invalid. A systematic investigation is necessary to identify the source of the error.[1] This should include a review of inoculum preparation, media quality, integrity of the aztreonam-lysine solution, and incubation conditions.[1][5] Re-testing is required after the issue has been resolved.[1]
Q5: How should I prepare and store my aztreonam-lysine stock solutions?
Proper preparation and storage of the aztreonam-lysine stock solution are crucial for maintaining its potency. Aztreonam is stable for extended periods when stored at -20°C or below.[11] When preparing working solutions, it is important to use the appropriate solvent and to ensure complete dissolution. Avoid repeated freeze-thaw cycles.
Q6: What are the correct incubation conditions for an aztreonam-lysine MIC assay?
For most non-fastidious organisms, microplates should be incubated at 35 ± 2°C for 16-20 hours in ambient air.[1] The atmosphere of incubation generally does not have a significant impact on aztreonam MIC values.[6][7]
Q7: I am observing "skipped wells" in my microdilution plate. What does this mean?
"Skipped wells," where growth is observed at higher concentrations of the antibiotic but not at lower concentrations, can be due to several reasons, including contamination of the inoculum or the microplate, or errors in pipetting the antibiotic dilutions.[1] Careful aseptic technique and accurate pipetting are essential to prevent this.
Data Presentation
Table 1: Influence of Test Conditions on Aztreonam MIC Values
| Parameter | Standard Condition | Non-Standard Condition | Impact on Aztreonam MIC | Reference(s) |
| Inoculum Density | ~5 x 10^5 CFU/mL | High Inoculum | Increased MIC | [6][7] |
| Media pH | pH 7.2-7.4 | Low pH (e.g., 5.0) | Decreased activity (Increased MIC) | [6][7][9] |
| Incubation Time | 16-20 hours | Extended Incubation | Generally minimal impact | [6][7] |
| Atmosphere | Ambient Air | Anaerobic | Generally minimal impact | [6][7] |
| Media | CAMHB | Unsupplemented Broth | Potential for variability | [1] |
Experimental Protocols
Broth Microdilution MIC Protocol for Aztreonam-Lysine (CLSI/EUCAST General Principles)
This protocol outlines the general steps for determining the MIC of aztreonam-lysine using the broth microdilution method, based on CLSI and EUCAST guidelines.[4][8][12]
-
Preparation of Aztreonam-Lysine Dilutions:
-
Prepare a stock solution of aztreonam-lysine in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.
-
Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).[1]
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, select several well-isolated colonies of the test organism.
-
Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]
-
-
Inoculation:
-
Add the standardized inoculum to each well of the microtiter plate containing the aztreonam-lysine dilutions.
-
-
Incubation:
-
Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[1]
-
-
Reading the MIC:
-
Quality Control:
Mandatory Visualizations
Caption: Troubleshooting workflow for variable aztreonam-lysine MIC results.
Caption: Key factors influencing aztreonam-lysine MIC outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 5. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. EUCAST: MIC Determination [eucast.org]
- 9. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. Practical Guide to Interpretation of Antimicrobial Susceptibility Test - WSAVA 2017 Congress - VIN [vin.com]
- 14. Aztreonam: antibacterial activity, beta-lactamase stability, and interpretive standards and quality control guidelines for disk-diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing aztreonam lysine nebulization for consistent aerosol delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nebulization of aztreonam (B1666516) lysine (B10760008). Our goal is to help you achieve consistent and optimal aerosol delivery in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the approved formulation of aztreonam for inhalation, and why is the lysine salt used?
A1: The approved formulation for inhalation is aztreonam lysine (brand name Cayston®).[1][2] It is supplied as a lyophilized powder that is reconstituted with 0.17% sodium chloride.[2] The lysine salt was specifically developed for inhalation to avoid the potential for airway inflammation and bronchoconstriction that could be associated with the arginine salt used in the intravenous formulation.[1]
Q2: Which nebulizer system is recommended for this compound, and can I use a different one?
A2: this compound for inhalation is specifically designed and approved for use with the Altera® Nebulizer System, which utilizes the eFlow® electronic nebulizer technology.[3][4][5] This system is designed to produce particles of the optimal size for deposition in the lungs.[2][3] Using a different nebulizer is not recommended as it may result in altered aerosol characteristics, inconsistent delivery, and potentially reduced efficacy.[6]
Q3: What is the optimal particle size for this compound aerosol, and why is it important?
A3: The optimal particle size for delivery to the small conducting airways is within the 1-5 µm range.[3] The Altera® Nebulizer System is designed to generate particles with a mass median aerodynamic diameter (MMAD) of approximately 3.6 ± 0.1 μm.[3] Particle size is critical for effective drug delivery to the lungs; particles larger than 5 µm tend to deposit in the upper airways, while particles smaller than 1 µm may be exhaled without deposition.
Q4: Should a bronchodilator be used before nebulizing this compound?
A4: Yes, it is recommended to use a short-acting β2-agonist 15 minutes before administering this compound.[7] Studies have shown that the use of a bronchodilator may facilitate better drug deposition in the lungs by opening the airways.[1][8]
Troubleshooting Guide
Issue 1: Inconsistent or Low Aerosol Output
Q: My nebulizer is producing very little or no mist. What could be the cause?
A: This can be due to several factors. Follow these troubleshooting steps:
-
Check for Clogged Nozzle: A clogged nebulizer nozzle is a common cause of poor aerosol output.[9] Ensure the nebulizer is thoroughly cleaned after each use according to the manufacturer's instructions.
-
Inspect Nebulizer Components: Check for any damage to the nebulizer handset, especially the mesh in vibrating mesh nebulizers like the eFlow®.
-
Proper Assembly: Ensure all parts of the nebulizer are assembled correctly as per the manufacturer's guide.
-
Power Source: For electronic nebulizers, ensure the device is adequately charged or connected to a power source.
-
Formulation Issues: If you are using an experimental formulation, precipitation or high viscosity could block the nebulizer. Ensure your formulation is a clear solution before nebulization.
Issue 2: Increased Nebulization Time
Q: The time it takes to nebulize the full dose has significantly increased. Why is this happening?
A: An extended nebulization time can compromise the experiment and be an indicator of underlying issues.
-
Nebulizer Cleaning: Residue buildup from previous experiments can obstruct the aerosol pathway. A thorough cleaning and disinfection routine is crucial.[9][10][11]
-
Formulation Viscosity: If you are experimenting with different formulations, an increase in viscosity can slow down the nebulization rate.
-
Nebulizer Wear and Tear: Over time, the performance of the nebulizer components can degrade. Refer to the manufacturer's guidelines for component replacement schedules.
Issue 3: Variable Particle Size Distribution
Q: I'm observing high variability in particle size between experiments. How can I improve consistency?
A: Consistent particle size is critical for reliable data. Here are factors that can influence particle size:
-
Nebulizer Type and Condition: Ensure you are using the same type of nebulizer in the same condition for all experiments. Even minor differences between nebulizers of the same model can introduce variability.
-
Formulation Characteristics: Changes in drug concentration, pH, and the presence of excipients can alter the surface tension and viscosity of the solution, thereby affecting particle size.[12]
-
Environmental Conditions: Temperature and humidity can influence aerosol particle size. Conduct experiments under controlled environmental conditions.
-
Nebulization Flow Rate: For jet nebulizers, the compressed air flow rate is a critical parameter. Ensure it is consistent across all experiments.
Data Presentation
Table 1: Aerosol Characteristics of this compound with the Altera® (eFlow®) Nebulizer
| Parameter | Value | Reference(s) |
| Mass Median Aerodynamic Diameter (MMAD) | 3.6 ± 0.1 µm | [3] |
| Geometric Standard Deviation (GSD) | Not specified | - |
| Nebulization Time (1 mL dose) | Approximately 2-3 minutes | [3][5] |
Table 2: Influence of Amino Acid Excipients on Spray-Dried Aztreonam Powder Aerosol Performance
| Formulation | Emitted Dose (w/w %) | Fine Particle Fraction (w/w %) | MMAD (µm) | Reference(s) |
| AZT only | 85.6 (1.6) | 45.4 (2.0) | 1.71 (0.02) | [12] |
| HIS-AZT | 92.8 (0.7) | 51.4 (2.7) | 1.89 (0.06) | [12] |
| LEU-AZT | 98.0 (0.7) | 61.7 (4.6) | 1.87 (0.24) | [12] |
Data presented as mean (SD). HIS-AZT: Histidine-modified Aztreonam; LEU-AZT: Leucine-modified Aztreonam.
Experimental Protocols
Protocol 1: Reconstitution of this compound for Nebulization
-
Objective: To prepare this compound solution for nebulization according to standard procedures.
-
Materials:
-
Procedure:
-
Aseptically withdraw 1 mL of the 0.17% sodium chloride diluent into the sterile syringe.
-
Inject the diluent into the vial of lyophilized this compound.
-
Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[13]
-
Visually inspect the solution for any particulate matter or discoloration. The solution should be clear.
-
Immediately transfer the reconstituted solution into the nebulizer reservoir.[13]
-
Protocol 2: Measurement of Aerosol Particle Size Distribution by Cascade Impaction
-
Objective: To determine the aerodynamic particle size distribution of nebulized this compound.
-
Materials:
-
Procedure:
-
Prepare the cascade impactor by coating the collection plates with a suitable solvent to prevent particle bounce.
-
Assemble the impactor and connect it to the vacuum pump.
-
Calibrate the flow rate through the impactor to the desired setting (e.g., 28.3 L/min for the ACI).
-
Connect the nebulizer to the impactor's induction port.
-
Activate the nebulizer and the vacuum pump simultaneously and run for a predetermined amount of time.
-
Disassemble the impactor and carefully remove the collection plates.
-
Rinse each stage and the filter with a suitable solvent to recover the deposited drug.
-
Quantify the amount of aztreonam on each stage using a validated analytical method.
-
Calculate the mass median aerodynamic diameter (MMAD) and geometric standard deviation (GSD) from the mass distribution across the impactor stages.
-
Visualizations
Caption: Workflow for the preparation and characterization of nebulized this compound.
References
- 1. Clinical perspective on this compound for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aztreonam (for inhalation solution) for the treatment of chronic lung infections in patients with cystic fibrosis: an evidence-based review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal airway antimicrobial therapy for cystic fibrosis: the role of inhaled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhalation Solution in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cayston (aztreonam): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Efficacy and Safety of Inhaled this compound for Airway Pseudomonas in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A phase 2 study of this compound for inhalation to treat patients with cystic fibrosis and Pseudomonas aeruginosa infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rwjms.rutgers.edu [rwjms.rutgers.edu]
- 10. How to Clean and Maintain Your Nebulizer for Optimal Performance [lincare.com]
- 11. bandb-medical.com [bandb-medical.com]
- 12. 2024.sci-hub.se [2024.sci-hub.se]
- 13. Aztreonam (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. High-pressure liquid chromatographic analysis of aztreonam in sera and urine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation of RP-HPLC Method and UV Spectrophotometric Method for the Quantitative Determination of Aztreonam in Bulk and Pharmaceutical Dosage Form | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Technical Support Center: Quantification of Aztreonam Lysine from Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of aztreonam (B1666516) lysine (B10760008) from biological matrices. For the purpose of this guide, the analytical methods described focus on the quantification of the active moiety, aztreonam, and are applicable to the analysis of aztreonam lysine.
Frequently Asked Questions (FAQs)
1. What are the most common analytical methods for quantifying aztreonam in biological matrices?
The most prevalent methods for the quantification of aztreonam in biological matrices such as plasma, serum, urine, and sputum are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and, more commonly, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially for complex matrices.[2]
2. What are the main challenges in the quantification of aztreonam from biological samples?
The primary challenges include:
-
Analyte Stability: Aztreonam, like other β-lactam antibiotics, can be susceptible to degradation, which can be influenced by temperature, pH, and the biological matrix itself.[1][3] For instance, autosampler instability has been observed for low concentrations of aztreonam.[1]
-
Matrix Effects: Components of biological matrices can interfere with the ionization of aztreonam in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[2][4]
-
Sample Preparation: Efficient extraction of aztreonam from complex matrices like sputum is crucial for accurate results and can be challenging due to the viscous nature of the sample.
-
Co-administered Drugs: Patients are often on multiple medications, and it is important to ensure that the analytical method is selective for aztreonam and not affected by other drugs.
3. Which sample preparation techniques are recommended for aztreonam quantification?
The choice of sample preparation technique depends on the biological matrix and the analytical method.
-
Protein Precipitation (PPT): This is a simple and common method for plasma and serum samples. It involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte.[2]
-
Solid-Phase Extraction (SPE): SPE is a more selective method that can provide cleaner extracts, which is particularly beneficial for reducing matrix effects in LC-MS/MS analysis. It is often used for plasma, serum, and urine samples.
-
Homogenization and Extraction: For sputum samples, a homogenization step, often with a mucolytic agent like dithiothreitol (B142953) (DTT), followed by extraction is necessary to liquefy the sample and release the drug.[5]
4. How stable is aztreonam in biological samples?
Aztreonam's stability varies with the storage conditions and the matrix.
-
Plasma/Serum: Aztreonam is generally stable in plasma and serum when stored at -70°C.[3] Short-term stability at room temperature should be evaluated, as degradation can occur.
-
Urine: Aztreonam is primarily excreted unchanged in the urine.[6] Urine samples should be stored frozen to ensure stability.
-
Sputum: Aztreonam has shown limited stability in sputum. For instance, autosampler instability was noted for low concentrations after 15 hours.[1] Therefore, it is recommended to process and analyze sputum samples as quickly as possible.[1]
5. Is there a significant difference in analytical methods for aztreonam versus this compound?
The available scientific literature does not indicate a significant difference in the analytical methodologies for quantifying aztreonam when it is present as the lysine salt. The quantification focuses on the aztreonam molecule itself. The lysine salt is highly soluble in water and dissociates, leaving the aztreonam molecule to be analyzed. Therefore, methods validated for aztreonam are considered applicable for the analysis of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of aztreonam from biological matrices.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Analyte Peak | Degradation of Aztreonam: Instability during sample collection, storage, or in the autosampler. | - Ensure samples are collected and processed on ice and stored at -70°C or below immediately after collection. - Minimize the time samples spend at room temperature. - For sputum, analyze samples on the day of collection if possible.[1] - Check for autosampler stability by re-injecting a sample after a certain period. |
| Inefficient Extraction: Poor recovery from the sample preparation step. | - Optimize the protein precipitation protocol by trying different solvent-to-plasma ratios or different organic solvents. - For SPE, ensure proper conditioning of the cartridge and optimize the wash and elution solvents. - For sputum, ensure complete homogenization and consider different extraction solvents.[5] | |
| Instrumental Issues: Low sensitivity of the detector (UV or MS). | - For HPLC-UV, check the lamp intensity and ensure the wavelength is set correctly (around 293 nm).[1] - For LC-MS/MS, optimize the source parameters (e.g., temperature, gas flows) and MS parameters (e.g., collision energy) for aztreonam. | |
| High Variability in Results (Poor Precision) | Inconsistent Sample Preparation: Variation in pipetting, vortexing, or extraction times. | - Use calibrated pipettes and ensure consistent timing for each step of the sample preparation process. - Employ an internal standard to correct for variability. |
| Matrix Effects: Inconsistent ion suppression or enhancement between samples. | - Use a stable isotope-labeled internal standard for aztreonam if available. - Optimize the chromatographic method to separate aztreonam from co-eluting matrix components. - Use a more rigorous sample cleanup method like SPE. | |
| Autosampler Instability: Degradation of aztreonam in the autosampler over the course of a run. | - Keep the autosampler temperature low (e.g., 4°C). - Limit the run time or re-prepare samples for longer sequences. | |
| Peak Tailing or Splitting | Chromatographic Issues: Poor column performance, inappropriate mobile phase pH. | - Use a new column or a guard column. - Ensure the mobile phase pH is appropriate for the column and for maintaining aztreonam in a single ionic state. - Flush the column to remove any contaminants. |
| Co-eluting Interferences: Presence of other compounds with similar retention times. | - Adjust the mobile phase gradient to improve separation. - Use a more selective sample preparation method. | |
| High Background/Interference Peaks | Contaminated Solvents or Reagents: Impurities in the mobile phase or extraction solvents. | - Use high-purity, LC-MS grade solvents and reagents. - Filter all mobile phases. |
| Matrix Interferences: Endogenous compounds from the biological matrix are not adequately removed. | - Improve the sample cleanup method (e.g., switch from protein precipitation to SPE). - Optimize the chromatographic separation to resolve the interference from the analyte peak. |
Data Presentation: Quantitative Method Parameters
The following tables summarize key quantitative parameters for aztreonam analysis from various biological matrices as reported in the literature.
Table 1: Aztreonam Quantification in Plasma/Serum
| Analytical Method | Sample Preparation | LLOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| HPLC | Protein Precipitation | 0.75 | 2.5 - 250 | 99.1 ± 2.0 | Not Reported | [3] |
| LC-MS/MS | Protein Precipitation | 0.05 | 0.05 - 20 | 90.1 - 109.2 | 93.1 - 105.8 | [2] |
| HPLC | Direct Injection | 1.0 | 0.5 - 1000 | Not Reported | Not Reported | [1] |
Table 2: Aztreonam Quantification in Urine
| Analytical Method | Sample Preparation | LLOQ (µg/mL) | Linearity Range (µg/mL) | Recovery (%) | Matrix Effect (%) | Reference |
| HPLC | Direct Injection | 5.0 | 5.0 - 1000 | Not Reported | Not Reported | [1] |
Table 3: Aztreonam Quantification in Sputum
| Analytical Method | Sample Preparation | LLOQ (mg/L) | Linearity Range (mg/L) | Recovery (%) | Matrix Effect (%) | Reference |
| UPLC-MS/MS | Homogenization & Protein Precipitation | 0.7 | 0.7 - 160 | 87 - 105 | 92 - 108 | [3][7] |
Experimental Protocols
Protocol 1: Protein Precipitation for Aztreonam Quantification in Plasma
This protocol is a general guideline based on common practices for protein precipitation.[2]
Materials:
-
Plasma samples
-
Methanol (LC-MS grade), chilled at -20°C
-
Internal standard (IS) solution (if used)
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
If using an internal standard, add the appropriate volume of IS solution to the plasma sample and briefly vortex.
-
Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing aztreonam and transfer it to a clean tube or a 96-well plate for LC-MS/MS analysis.
Protocol 2: Sample Preparation for Aztreonam Quantification in Sputum
This protocol is adapted from a validated method for the analysis of β-lactam antibiotics in sputum from cystic fibrosis patients.[3][7]
Materials:
-
Sputum samples
-
Phosphate-buffered saline (PBS)
-
Internal standard (IS) solution (if used)
-
Methanol (LC-MS grade), chilled at -20°C
-
Microcentrifuge tubes
-
Homogenizer or vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Weigh the sputum sample.
-
Add an equal volume of PBS to the sputum sample.
-
Homogenize the sample using a homogenizer or by vigorous vortexing until it is liquefied.
-
Pipette 100 µL of the homogenized sputum into a clean microcentrifuge tube.
-
If using an internal standard, add the appropriate volume of IS solution and briefly vortex.
-
Add 400 µL of ice-cold methanol.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for aztreonam quantification.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. Development and validation of an LC tandem MS assay for the quantification of β-lactam antibiotics in the sputum of cystic fibrosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LC-MS/MS method for the simultaneous determination of 18 antibacterial drugs in human plasma and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Liquid Chromatography Mass Spectrometry Detection of Antibiotic Agents in Sputum from Persons with Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Aztreonam Lysine Solubility and Solution Preparation
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the poor solubility of aztreonam (B1666516) lysine (B10760008) in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is aztreonam lysine and why is its solubility a concern?
A1: Aztreonam is a monobactam antibiotic with activity primarily against Gram-negative bacteria. This compound is a salt form of aztreonam designed to improve its aqueous solubility for therapeutic applications. However, researchers may still encounter solubility challenges in various experimental buffers, which can impact the accuracy and reproducibility of in vitro and in vivo studies.
Q2: What are the key factors influencing the solubility of this compound?
A2: The primary factors affecting the solubility of this compound are:
-
pH: Aztreonam's solubility is highly pH-dependent, with increased solubility at a pH above 4.[1]
-
Buffer Composition: The type and concentration of buffer salts can influence solubility.
-
Temperature: Temperature can affect the dissolution rate and solubility limit.
-
Presence of Other Solutes: Co-solvents or other drugs in the solution can either enhance solubility or cause precipitation due to incompatibilities.[2]
Q3: What is the recommended storage for this compound solutions?
A3: It is recommended to prepare aqueous solutions of this compound fresh for each experiment. If storage is necessary, aliquots should be stored at -20°C for the short term. Aqueous solutions are not recommended to be stored for more than one day.[3] For longer-term storage, lyophilized powder should be stored at -20°C.[3]
Troubleshooting Guide
Issue: Precipitation observed when dissolving this compound.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify and resolve the problem.
Issue: this compound precipitates after addition to cell culture media.
Precipitation in complex biological media can be multifactorial.
Data on this compound Solubility
The following tables summarize the available quantitative data on the solubility of aztreonam and its formulations.
Table 1: Solubility in Common Solvents and Buffers
| Solvent/Buffer | pH | Temperature | Solubility | Citation |
| Water | Neutral | Not Specified | 10 mg/mL (with ultrasound) | [4] |
| Phosphate-Buffered Saline (PBS) | 7.2 | Not Specified | 1-10 mg/mL (sparingly soluble) | [3] |
| DMSO | Not Applicable | Not Specified | 1-10 mg/mL (sparingly soluble) | [3] |
| DMSO | Not Applicable | Not Specified | 50 mg/mL (with ultrasound) | [4] |
| Water (with Arginine) | 4.5-7.5 | Not Specified | 100 mg/mL (freely soluble) | [5] |
Table 2: Stability of Aztreonam Solutions
| Concentration | Solvent/Diluent | Temperature | Duration | Stability | Citation |
| Not Specified | Aqueous Buffers | Not Specified | > 1 day | Not Recommended | [3] |
| 125 mg/mL | 0.9% Sodium Chloride | 20-25°C | 24 hours | Stable | [6] |
| 125 mg/mL | 5% Dextrose | 20-25°C | 24 hours | Stable | [6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
This protocol is suitable for preparing a stock solution for subsequent dilution in experimental buffers or cell culture media.
-
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile conical tubes or vials
-
Vortex mixer
-
Optional: Water bath or sonicator
-
-
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mg/mL).
-
Weigh the appropriate amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile water or DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
If the powder is not fully dissolved, you can gently warm the solution in a 37°C water bath for 5-10 minutes or use a sonicator for short bursts.
-
Once fully dissolved, the solution should be clear.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately or aliquot into smaller volumes and store at -20°C for short-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of this compound Working Solution in an Experimental Buffer
This protocol describes the dilution of a concentrated stock solution into a final working buffer.
-
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Desired experimental buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature.
-
Sterile tubes
-
-
Procedure:
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental buffer.
-
In a sterile tube, add the required volume of the pre-warmed experimental buffer.
-
While gently vortexing or stirring the buffer, add the calculated volume of the this compound stock solution dropwise. This gradual addition helps prevent localized high concentrations that can lead to precipitation.
-
Mix the final solution thoroughly.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
The working solution is now ready for use in your experiment. It is recommended to use it on the same day of preparation.
-
References
Technical Support Center: Minimizing Aztreonam Lysine Degradation During Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of aztreonam (B1666516) lysine (B10760008) during sample preparation for analytical testing.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for aztreonam?
A1: The primary degradation pathway for aztreonam, like other β-lactam antibiotics, is the hydrolysis of the β-lactam ring.[1][2] This process inactivates the antibiotic. The rate of hydrolysis is significantly influenced by pH, with the lowest rates of decomposition occurring between pH 5 and 7 and maximum stability at approximately pH 6.[1] Specific base catalysis occurs at a pH greater than 6, while at a pH between 2 and 5, isomerization of the side chain is the predominant reaction.[1]
Q2: Why is lysine used in some aztreonam formulations, and does it impact stability?
A2: Lysine is used as a counter-ion in the inhaled formulation of aztreonam to avoid airway inflammation that can be caused by the arginine used in the parenteral formulation.[3][4] While specific studies on the direct reaction between aztreonam and lysine during sample preparation are not extensively detailed in the provided literature, the presence of a primary amine like lysine could potentially contribute to degradation through nucleophilic attack on the β-lactam ring.[5]
Q3: What are the key factors that can cause aztreonam lysine degradation during sample preparation?
A3: Several factors can contribute to the degradation of this compound during sample preparation:
-
pH: Extreme pH conditions (both acidic and alkaline) can accelerate the hydrolysis of the β-lactam ring.[1]
-
Temperature: Elevated temperatures can increase the rate of degradation.[6]
-
Light: Exposure to strong light may cause yellowing of the powder, although the impact on potency is not always specified.[1] It is a good practice to protect samples from light.[7]
-
Oxidizing Agents: Aztreonam is susceptible to oxidative degradation.[8][9]
-
Enzymatic Degradation: The presence of β-lactamases, enzymes that hydrolyze the β-lactam ring, will lead to rapid degradation.[2][10]
Q4: What are the recommended storage conditions for this compound samples and solutions?
A4: To minimize degradation, it is recommended to store this compound samples under the following conditions:
-
Solid State: Intact vials should be stored at a controlled room temperature (20°C to 25°C or 68°F to 77°F) and protected from excessive heat.[11][12]
-
Solutions: Aztreonam solutions for infusion at concentrations not exceeding 2% w/v are generally stable for up to 48 hours at controlled room temperature or up to 7 days if refrigerated (2°C to 8°C).[12][13] For analytical purposes, it is best to prepare solutions fresh and analyze them immediately. If short-term storage is necessary, refrigeration at 2-8°C is recommended.[14] For longer-term storage, freezing at -20°C has been shown to maintain stability for extended periods.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of Aztreonam | Degradation during sample extraction: Inappropriate solvent pH, high temperature, or prolonged extraction time. | - Use a buffered extraction solvent with a pH between 5 and 7.[1]- Perform extractions at reduced temperatures (e.g., on an ice bath).- Minimize the duration of the extraction process. |
| Hydrolysis of the β-lactam ring: Sample matrix has a high or low pH. | - Adjust the pH of the sample to a neutral range (pH 6-7) as soon as possible after collection and before extraction. | |
| Oxidative degradation: Presence of oxidizing agents in the sample or reagents. | - Use high-purity solvents and reagents.- Consider adding an antioxidant if compatible with the analytical method. | |
| Incomplete extraction: The chosen solvent is not efficiently extracting aztreonam from the sample matrix. | - Optimize the extraction solvent system. A mixture of an aqueous buffer and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727) is often effective.[9] | |
| Variable or Inconsistent Results | Ongoing degradation in the autosampler: Samples degrading while waiting for injection. | - Use a refrigerated autosampler set to 2-8°C.[15]- Limit the run time of the analytical batch to minimize the time samples spend in the autosampler.[15]- Prepare fresh standards and samples for each analytical run if possible. |
| Inconsistent sample handling: Variations in time, temperature, or pH during the preparation of different samples. | - Standardize the sample preparation workflow, ensuring consistent timing for each step.- Use a consistent temperature for all sample processing steps. | |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products: Stressful conditions during sample preparation leading to the breakdown of aztreonam. | - Review the sample preparation procedure for potential stressors (high temperature, extreme pH, exposure to light).- Perform forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the parent peak.[7][9][16] |
| Reaction with excipients or matrix components: Lysine or other components in the sample matrix may react with aztreonam. | - Investigate potential interactions by analyzing placebo samples (matrix without aztreonam).- Consider sample cleanup techniques like solid-phase extraction (SPE) to remove interfering components. |
Experimental Protocols
Protocol 1: Sample Preparation for HPLC Analysis of this compound
This protocol is designed to minimize degradation during the preparation of aqueous samples for HPLC analysis.
Materials:
-
This compound sample
-
HPLC-grade water
-
Phosphate (B84403) buffer (0.05 M, pH 6.0)
-
Acetonitrile (HPLC grade)
-
0.22 µm syringe filters
Procedure:
-
Reconstitution: If the sample is a solid, accurately weigh a portion and reconstitute with cold (2-8°C) phosphate buffer (pH 6.0) to a known concentration. Vortex briefly to dissolve.
-
Dilution: Immediately perform any necessary serial dilutions using the same cold phosphate buffer to bring the concentration within the calibration range of the HPLC method.
-
Filtration: Filter the final diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
Analysis: Place the vial in a refrigerated autosampler (set to 4°C) and analyze as soon as possible.
Protocol 2: Stability-Indicating HPLC Method for Aztreonam
This method is suitable for separating aztreonam from its potential degradation products.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7][16]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common mobile phase is a buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of approximately 60:40 (v/v).[9]
-
Flow Rate: 1.0 mL/min[9]
-
Detection: UV detection at 292 nm[16]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Studies on Aztreonam
| Stress Condition | Reagent/Condition | Duration | Approximate Degradation (%) | Reference(s) |
| Acid Hydrolysis | 0.1 M HCl | 48 hours | 14.86% | [16] |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | Significant degradation | [9] |
| Oxidation | 3% H₂O₂ | 1 hour | 18.02% | [9][16] |
| Thermal Degradation | 60°C | 168 hours | 19.04% | [16] |
| Photolytic Degradation | UV light | 24 hours | Minimal degradation | [9] |
Visualizations
References
- 1. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An 18-Month Study of the Safety and Efficacy of Repeated Courses of Inhaled this compound in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. ijptjournal.com [ijptjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. phmethods.net [phmethods.net]
- 10. β-Lactamases: A Focus on Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. globalrph.com [globalrph.com]
- 14. Antibiotic Level, Aztreonam | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 15. Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. seer.ufrgs.br [seer.ufrgs.br]
Technical Support Center: Interpreting Unexpected Results in Aztreonam-Lysine Synergy Testing
Welcome to the technical support center for aztreonam-lysine synergy testing. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aztreonam (B1666516), and why is it combined with other agents?
A1: Aztreonam is a monobactam antibiotic that specifically targets penicillin-binding protein 3 (PBP3) in Gram-negative bacteria.[1] This binding inhibits the final step of peptidoglycan synthesis, which is crucial for maintaining the bacterial cell wall, ultimately leading to cell lysis and death.[1] Aztreonam is often combined with other antimicrobial agents, such as β-lactamase inhibitors (e.g., avibactam) or other antibiotics, to broaden its spectrum of activity, particularly against multidrug-resistant strains that may produce β-lactamases capable of degrading aztreonam.[2][3]
Q2: How is synergy quantitatively measured in a checkerboard assay?
A2: Synergy is most commonly quantified using the Fractional Inhibitory Concentration Index (FICI). This index is calculated by comparing the Minimum Inhibitory Concentration (MIC) of each drug when used in combination to the MIC of each drug when used alone. The formula is:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)[4][5]
The results are typically interpreted as follows:
Q3: Could the "lysine" component in aztreonam-lysine be the cause of unexpected results like antagonism?
A3: This is unlikely. L-lysine, on its own, has been shown in some studies to potentiate the activity of certain classes of antibiotics, such as aminoglycosides, against multidrug-resistant bacteria.[8][9] It can increase the bacterial proton motive force, leading to enhanced antibiotic uptake.[8][9] While the formulation of aztreonam-lysine is primarily for stability and delivery, particularly for inhalation[10], there is no evidence to suggest that lysine (B10760008) itself acts as an antagonist. Unexpected antagonism is more likely due to other experimental or biological factors.
Troubleshooting Unexpected Results
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Problem 1: Observed antagonism (FICI > 4.0) when synergy was expected.
Q: My checkerboard assay shows antagonism between aztreonam-lysine and my test compound, which is contrary to published data. What could be the cause?
A: Unexpected antagonism can stem from several sources. Here is a step-by-step guide to troubleshoot this issue.
-
Step 1: Verify Individual MICs and Quality Control.
-
Action: Re-run the MIC determination for each compound individually using a known quality control (QC) strain (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).[11]
-
Rationale: An error in determining the baseline MICs will lead to an incorrect FICI calculation. Ensure your QC strain results fall within the established acceptable ranges.[11]
-
-
Step 2: Check for Compound-Specific Issues.
-
Action: Visually inspect the wells of your assay plate for precipitation. If compounds are not fully soluble at the tested concentrations, especially when mixed, it can falsely appear as antagonism.[12]
-
Rationale: Compound precipitation reduces the effective concentration of the drugs in the solution, leading to bacterial growth at concentrations that would otherwise be inhibitory.
-
-
Step 3: Consider Biological Mechanisms.
-
Action: Investigate the resistance profile of your test organism. The presence of specific efflux pumps or enzymatic degradation pathways that are induced by one drug and act on the other can lead to true antagonism.
-
Rationale: Some drug combinations can induce resistance mechanisms. For example, one compound might induce an efflux pump that expels the other compound from the bacterial cell, reducing its efficacy.
-
-
Step 4: Review Assay Parameters.
-
Action: Ensure that the correct solvent is used for each compound and that it does not interfere with bacterial growth or drug activity at the concentrations used.
-
Rationale: Solvents like DMSO can have their own effects on bacterial growth and can interfere with the activity of some antibiotics if the final concentration is too high.
-
Problem 2: Lack of synergy (Indifference) and high MICs for the combination.
Q: I'm not seeing the expected synergistic effect; the MIC of the combination is not significantly lower than the individual agents. Why might this be?
A: This is often related to the bacterial inoculum size or the presence of specific resistance mechanisms.
-
Step 1: Standardize the Bacterial Inoculum.
-
Action: Carefully prepare and verify your bacterial inoculum to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL), followed by the correct dilution to achieve the final desired concentration in the wells (typically 5 x 10⁵ CFU/mL).[13]
-
Rationale: Aztreonam is known to be subject to an "inoculum effect," where a higher-than-standard bacterial density can lead to a significant increase in the MIC.[14][15][16] If the inoculum is too high, the drug may be overwhelmed, masking any synergistic effect.[17][18]
-
-
Step 2: Investigate Potential Heteroresistance.
-
Action: Plate the bacterial culture from the wells showing growth at high drug concentrations onto antibiotic-free agar (B569324) and then re-test the MIC of individual colonies.
-
Rationale: The bacterial population may not be uniform. Heteroresistance occurs when a small subpopulation of resistant cells exists within a larger susceptible population.[19] These resistant cells can grow at higher antibiotic concentrations, making the overall population appear resistant and masking synergy.
-
-
Step 3: Consider Underlying Resistance Mechanisms.
-
Action: Characterize the resistance mechanisms of your bacterial strain. High-level resistance to aztreonam can occur through the accumulation of multiple mutations, such as in the target PBP3 or in regulators of efflux pumps (e.g., MexAB-OprM).[20]
-
Rationale: If the bacterium has highly efficient mechanisms to resist aztreonam, the addition of a synergistic agent may not be sufficient to overcome this resistance, resulting in indifference.
-
Problem 3: Discrepancy between Checkerboard and Time-Kill Assay Results.
Q: My checkerboard assay indicated synergy (FICI ≤ 0.5), but my time-kill assay does not show a ≥2-log10 reduction in CFU/mL for the combination compared to the most active single agent. What explains this discrepancy?
A: This is a common issue arising from the different endpoints these two assays measure.
-
Step 1: Understand the Assay Endpoints.
-
Checkerboard Assay: Measures the inhibition of growth (bacteriostatic effect) at a specific time point (e.g., 18-24 hours).[5][21]
-
Time-Kill Assay: Measures the rate and extent of bacterial killing (bactericidal effect) over time.[5][21]
-
Rationale: A combination can be synergistic in inhibiting growth without being synergistic in killing bacteria. This is often the case if one or both agents are primarily bacteriostatic. Most studies show that agreement between the two methods can be variable.[21][22]
-
-
Step 2: Evaluate for a "Paradoxical Effect" (Eagle Effect).
-
Action: In your time-kill assay, include a wider range of concentrations for the combination, especially concentrations well above the MIC.
-
Rationale: The paradoxical effect is a phenomenon where bacterial killing is reduced at antibiotic concentrations significantly above the MIC.[23] If the concentrations used in your time-kill assay fall into this paradoxical range, you may not observe the expected killing, leading to a discrepancy with the checkerboard result.
-
-
Step 3: Assess for "Trailing Growth".
-
Action: When reading your checkerboard MICs, be cautious of "trailing," which is the observation of reduced but still visible growth in wells with concentrations above the true MIC. This can be more pronounced at later time points (e.g., 48 hours).[12][24][25]
-
Rationale: If the MIC was read incorrectly due to trailing, the calculated FICI may falsely indicate synergy. Time-kill assays are less prone to this artifact as they directly measure viable cell counts. Reading checkerboard results at an earlier time point (e.g., 18 hours) may sometimes provide a more accurate MIC.[12]
-
Data Presentation
Table 1: FICI Interpretation and Corresponding Expected Outcomes
| FICI Value | Interpretation | Expected Checkerboard Outcome | Expected Time-Kill Outcome |
| ≤ 0.5 | Synergy | ≥ 4-fold decrease in MIC of both agents | ≥ 2-log10 decrease in CFU/mL vs. most active agent |
| > 0.5 to ≤ 1.0 | Additive | ~2-fold decrease in MIC of both agents | < 2-log10 decrease but > single agent effect |
| > 1.0 to ≤ 4.0 | Indifference | No significant change in MICs | Combination effect equals the most active single agent |
| > 4.0 | Antagonism | Increase in MIC of one or both agents | Combination effect is less than the most active single agent |
Table 2: Common Troubleshooting Scenarios and Key Parameters to Check
| Unexpected Result | Primary Suspect Parameter | Secondary Checks | Potential Biological Cause |
| Antagonism | Individual Drug MICs / QC | Compound solubility, Solvent effects | Induction of resistance (e.g., efflux pumps) |
| Indifference | Inoculum concentration | MIC of test strain, Drug stability | High-level intrinsic or acquired resistance |
| Checkerboard/Time-Kill Discrepancy | Assay endpoint (static vs. cidal) | Drug concentrations tested | Paradoxical effect, Trailing growth |
Experimental Protocols
Checkerboard Broth Microdilution Assay
-
Preparation: Prepare stock solutions of Aztreonam-Lysine (Drug A) and the test compound (Drug B) at a concentration of 100x the highest final concentration to be tested. Use appropriate solvents and ensure complete dissolution.
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells.
-
Create a two-dimensional serial dilution. Dispense 50 µL of a 4x final concentration of Drug B across the columns, performing a 2-fold serial dilution.
-
Dispense 50 µL of a 4x final concentration of Drug A down the rows, performing a 2-fold serial dilution. This will result in a matrix of drug combinations. Include rows and columns with each drug alone for individual MIC determination, as well as a growth control well without any drug.
-
-
Inoculation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL after adding 100 µL to each well.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the drug (or drug combination) that completely inhibits visible growth.
-
Calculation: Calculate the FICI using the formula provided in the FAQs section.[4][13]
Time-Kill Assay
-
Preparation: Prepare fresh cultures of the test organism in CAMHB. Prepare stock solutions of the antibiotics.
-
Assay Setup: In sterile tubes or flasks, prepare the following conditions, each in a final volume of 10 mL of CAMHB:
-
Growth Control (no drug)
-
Drug A alone (e.g., at 1x MIC)
-
Drug B alone (e.g., at 1x MIC)
-
Drug A + Drug B in combination (at the same concentrations as above)
-
-
Inoculation: Inoculate each tube with the test organism to achieve a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube. Perform serial dilutions of the aliquot in sterile saline or broth. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies (CFU) on each plate.
-
Data Analysis: Calculate the CFU/mL for each time point and condition. Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 reduction in CFU/mL for the combination compared to the most active single agent at 24 hours.[6]
Visualizations
References
- 1. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Semimechanistic Pharmacodynamic Modeling of Aztreonam‐Avibactam Combination to Understand Its Antimicrobial Activity Against Multidrug‐Resistant Gram‐Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. When One Drug Is Not Enough: Context, Methodology, and Future Prospects in Antibacterial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Aztreonam-avibactam synergy, a validation and comparison of diagnostic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. L-lysine potentiates aminoglycosides against Acinetobacter baumannii via regulation of proton motive force and antibiotics uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods | MDPI [mdpi.com]
- 11. Aztreonam: antibacterial activity, beta-lactamase stability, and interpretive standards and quality control guidelines for disk-diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Impact of the inoculum size on the in vivo activity of the aztreonam-avibactam combination in a murine model of peritonitis due to Escherichia coli expressing CTX-M-15 and NDM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. researchgate.net [researchgate.net]
- 19. Heteroresistance: An Insidious Form of Antibiotic Resistance [asm.org]
- 20. Evolved Aztreonam Resistance Is Multifactorial and Can Produce Hypervirulence in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. [Comparison of checkerboard and time-kill methods for the analysis of two antibiotics combined] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Paradoxical effects of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
factors affecting aztreonam lysine activity in different culture media
FOR IMMEDIATE RELEASE
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors influencing the in vitro activity of aztreonam-lysine. Understanding these factors is critical for obtaining accurate and reproducible results in antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors in culture media that can affect the activity of aztreonam-lysine?
A1: The in vitro activity of aztreonam-lysine can be significantly influenced by several components of the culture medium. The most critical factors include the pH of the medium and the concentration of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺). The presence of chelating agents can also impact the availability of these cations and indirectly affect aztreonam's performance.
Q2: How does the pH of the culture medium impact the Minimum Inhibitory Concentration (MIC) of aztreonam (B1666516)?
A2: The antibacterial activity of aztreonam can decrease in acidic conditions. A lower pH can lead to an increase in the MIC value, suggesting reduced efficacy. For instance, studies have shown that the MIC of aztreonam against certain Gram-negative bacteria can be higher at a pH of 5.0 compared to the standard pH of 7.2-7.4 used in cation-adjusted Mueller-Hinton broth (CAMHB)[1].
Q3: What is the effect of divalent cations like calcium and magnesium on aztreonam-lysine activity?
A3: While some antibiotics are highly sensitive to variations in divalent cation concentrations, the activity of aztreonam appears to be less affected by changes in calcium and magnesium levels within the typical ranges found in standard testing media[1]. However, it is crucial to use cation-adjusted Mueller-Hinton broth (CAMHB) as recommended by the Clinical and Laboratory Standards Institute (CLSI) to ensure standardized and comparable results[2][3].
Q4: Can the type of culture medium (e.g., Mueller-Hinton Broth vs. RPMI) influence aztreonam-lysine MIC results?
A4: Yes, the basal composition of the culture medium can impact bacterial growth and the apparent activity of an antibiotic. While direct comparative studies on aztreonam-lysine are limited, research on other antibiotics has demonstrated significant variations in MICs between different media like Mueller-Hinton Broth and RPMI. These differences can arise from variations in nutrient content, pH, and ionic strength. Therefore, adherence to standardized media, such as CAMHB, is essential for consistent antimicrobial susceptibility testing[2][3].
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected MIC values for aztreonam-lysine.
-
Possible Cause 1: Incorrect pH of the culture medium.
-
Troubleshooting Step: Verify the pH of your prepared Mueller-Hinton broth. The recommended pH range is 7.2 to 7.4. Acidic conditions can antagonize the activity of aztreonam. If necessary, adjust the pH of the medium before sterilization.
-
-
Possible Cause 2: Inappropriate cation concentration.
-
Troubleshooting Step: Ensure you are using Cation-Adjusted Mueller-Hinton Broth (CAMHB) for your experiments. The concentrations of Ca²⁺ and Mg²⁺ should be within the CLSI-recommended ranges. If preparing your own medium, verify the final concentrations of these cations.
-
-
Possible Cause 3: High inoculum density.
-
Troubleshooting Step: An excessively high bacterial inoculum can lead to falsely elevated MIC values. Standardize your inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL, and follow the CLSI guidelines for dilution to achieve the final desired inoculum concentration in the wells[4].
-
Issue 2: Unexpected loss of aztreonam-lysine activity during the experiment.
-
Possible Cause 1: Drug instability.
-
Troubleshooting Step: Prepare fresh stock solutions of aztreonam-lysine for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at the recommended temperature (typically -20°C or colder) in small aliquots.
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Step: While less common for aztreonam, some media components could potentially interact with the antibiotic. If you are using a non-standard or supplemented medium, consider performing a control experiment in standard CAMHB to rule out media-specific effects.
-
Quantitative Data Summary
The following table summarizes the impact of pH and divalent cation concentrations on the Minimum Inhibitory Concentration (MIC) of aztreonam against E. coli ATCC 25922, based on data adapted from studies on aztreonam activity under nonstandard conditions[1].
| Condition | Parameter | Concentration | MIC (µg/mL) of Aztreonam | Fold Change in MIC |
| pH | Standard | pH 7.2 | 0.125 | Baseline |
| Acidic | pH 5.0 | 0.5 | 4-fold increase | |
| Divalent Cations | Standard CAMHB | Ca²⁺: 20-25 mg/L, Mg²⁺: 10-12.5 mg/L | 0.125 | Baseline |
| Low Cations | Ca²⁺: 10 mg/L, Mg²⁺: 5 mg/L | 0.125 | No significant change | |
| High Cations | Ca²⁺: 40 mg/L, Mg²⁺: 20 mg/L | 0.125 | No significant change |
Experimental Protocols
Protocol: Determination of Aztreonam-Lysine Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution susceptibility testing.
1. Materials:
-
Aztreonam-lysine powder
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate to be tested
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or nephelometer
2. Preparation of Aztreonam-Lysine Stock Solution: a. Prepare a stock solution of aztreonam-lysine at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water). b. Filter-sterilize the stock solution using a 0.22 µm syringe filter. c. Prepare serial two-fold dilutions of the stock solution in CAMHB to achieve the desired concentration range for the MIC assay (e.g., 0.06 to 64 µg/mL).
3. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select several colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.
4. Assay Procedure: a. To each well of a 96-well microtiter plate, add 50 µL of the appropriate aztreonam-lysine dilution in CAMHB. b. To each well, add 50 µL of the diluted bacterial inoculum (1 x 10⁶ CFU/mL). This will result in a final inoculum of approximately 5 x 10⁵ CFU/mL and the desired final antibiotic concentrations. c. Include a growth control well (containing only inoculum and CAMHB) and a sterility control well (containing only CAMHB). d. Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results: a. Following incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of aztreonam-lysine that completely inhibits visible growth of the organism.
Visualizations
Caption: Mechanism of action of aztreonam-lysine.
Caption: Troubleshooting workflow for inconsistent aztreonam-lysine MIC results.
References
- 1. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicenter Evaluation of an MIC-Based Aztreonam and Ceftazidime-Avibactam Broth Disk Elution Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of broth disk elution method for aztreonam in combination with ceftazidime/avibactam against Enterobacterales isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing contamination in aztreonam lysine stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing contamination in aztreonam (B1666516) lysine (B10760008) stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is aztreonam lysine and why is preventing contamination crucial?
A1: this compound is a salt form of aztreonam, a monobactam antibiotic effective against a wide range of Gram-negative aerobic bacteria.[1][2] It works by inhibiting bacterial cell wall synthesis, leading to cell death.[3] Contamination of stock solutions with bacteria, fungi, or other chemical substances can lead to inaccurate experimental results, including misleading minimum inhibitory concentration (MIC) values and failure of selection experiments. Microbial contamination can also degrade the antibiotic, reducing its potency.
Q2: What are the primary sources of contamination for this compound stock solutions?
A2: The main sources of contamination are:
-
Microbial Contamination: Introduction of bacteria, fungi (yeast and mold), or mycoplasma from non-sterile equipment, reagents, or poor aseptic technique.
-
Chemical Contamination: Introduction of interfering substances, such as residues from cleaning agents, endotoxins from bacteria, or cross-contamination from other chemicals.
-
Physical Contamination: Introduction of particulate matter from the environment or supplies.
Q3: What are the visible signs of a contaminated this compound stock solution?
A3: Regularly inspect your stock solutions for the following signs of contamination:
-
Turbidity or Cloudiness: A previously clear solution that becomes hazy is a strong indicator of microbial growth.
-
Color Change: Any deviation from the expected color of the solution may indicate chemical degradation or contamination.
-
Precipitate Formation: While not always a sign of contamination (see Troubleshooting Guide), unexpected particulate matter should be investigated.
Q4: What are the recommended storage conditions for this compound powder and stock solutions?
A4:
-
Powder: The lyophilized powder should be stored at 2-8°C, protected from light.[4]
-
Stock Solutions: For long-term storage, it is recommended to store aliquoted stock solutions at -20°C in the dark.[5][6] Avoid repeated freeze-thaw cycles. For short-term use, some antibiotic solutions can be stored at 4°C for a limited time, but always refer to specific stability data if available.[5][6]
Q5: What solvents should I use to prepare my this compound stock solution?
A5: For research purposes, sterile dimethyl sulfoxide (B87167) (DMSO) or sterile water are commonly used solvents. Aztreonam has been prepared in DMSO at a concentration of 25 mg/mL.[7][8] The aqueous solubility of aztreonam is pH-dependent, increasing at a pH greater than 4.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Cloudy or Turbid Solution | Microbial contamination. | Discard the solution immediately. Prepare a fresh stock using strict aseptic technique. Review your sterile filtration procedure. |
| Poor solubility. | Ensure you are not exceeding the solubility limit of this compound in the chosen solvent. Gentle warming (to 37°C) may aid dissolution, but avoid overheating. | |
| Color Change in Solution | Chemical degradation. | Discard the solution. Prepare a fresh stock and ensure it is protected from light and stored at the correct temperature. Aztreonam is sensitive to hydrolysis.[4] |
| Precipitate Forms After Thawing | The solution was prepared at a concentration too high for stable storage at -20°C. | Gently warm the solution to 37°C to redissolve the precipitate. For future preparations, consider using a lower concentration or a different solvent. |
| Loss of Antibiotic Activity | Chemical degradation due to improper storage (temperature, light exposure) or repeated freeze-thaw cycles. | Discard the solution and prepare a fresh, aliquoted stock. Verify the activity of the new stock with a quality control assay. |
| pH of the medium affects stability. | Aztreonam is most stable in acidic conditions (around pH 5).[7] Be aware that the pH of your experimental medium can affect the antibiotic's half-life. |
Quantitative Data Summary
| Parameter | Value | Solvent/Conditions | Reference(s) |
| Aqueous Solubility (Aztreonam) | 0.15 g/L (intrinsic) | Buffered aqueous solutions | [4] |
| > 75 mg/mL | pH > 4.2 | [4] | |
| Stock Concentration Example | 25 mg/mL | DMSO | [7][8] |
| Storage (Lyophilized Powder) | 2-8°C | - | [4] |
| Storage (Stock Solution) | -20°C (long-term) | DMSO or sterile water | [5][6] |
| Reconstituted Solution (Clinical) | Use immediately | 0.17% NaCl | [9] |
| Stability (Aztreonam) | Half-life > 6 hours | MOPS medium, 37°C, pH 7.4 | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution in sterile water. Adjust the mass and volume as needed for your desired concentration.
Materials:
-
This compound powder
-
Sterile, deionized water
-
Sterile conical tubes (e.g., 50 mL)
-
Sterile serological pipettes or micropipettes with sterile tips
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile, single-use aliquot tubes (e.g., 1.5 mL microcentrifuge tubes)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Pre-sterilize Materials: Autoclave all necessary equipment (e.g., tubes, pipette tips) or use pre-sterilized disposable items.
-
Work in a Sterile Environment: Perform all steps in a laminar flow hood or biological safety cabinet. Sanitize the work surface with 70% ethanol (B145695) before starting.
-
Calculate Required Mass: To prepare 10 mL of a 10 mg/mL stock solution, you will need 100 mg of this compound powder.
-
Weigh the Powder: Under aseptic conditions, carefully weigh the calculated amount of this compound into a sterile conical tube.
-
Add Solvent: Aseptically add the desired volume of sterile water to the tube. For a 10 mg/mL solution, add 10 mL of sterile water.
-
Dissolve the Powder: Tightly cap the tube and vortex or swirl gently at room temperature until the powder is completely dissolved. The solution should be clear.
-
Sterile Filtration:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Dispense the solution through the filter into a new sterile conical tube. This step removes any potential microbial contamination.
-
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label and Store: Clearly label each aliquot with the name of the antibiotic, concentration, preparation date, and your initials. Store the aliquots at -20°C, protected from light.
Protocol 2: Quality Control of this compound Stock Solution
This protocol describes a basic method to check for microbial contamination.
Materials:
-
Prepared this compound stock solution
-
Sterile nutrient broth or agar (B569324) plates (e.g., LB or Tryptic Soy Broth/Agar)
-
Sterile inoculation loop or pipette tip
-
Incubator
Procedure:
-
Inoculation: Aseptically transfer a small amount (e.g., 5-10 µL) of your prepared stock solution to a tube of sterile nutrient broth or streak onto a sterile agar plate.
-
Incubation: Incubate the broth or plate at 37°C for 24-48 hours.
-
Observation:
-
Broth: Check for any signs of turbidity (cloudiness), which would indicate bacterial growth.
-
Plate: Examine the plate for any colony formation.
-
-
Interpretation: If any growth is observed, your stock solution is contaminated and should be discarded. Prepare a new stock, paying close attention to aseptic technique.
Visualizations
Caption: Workflow for preparing sterile this compound stock solutions.
Caption: Troubleshooting logic for common this compound stock issues.
References
- 1. This compound | C19H31N7O10S2 | CID 11204019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clinical perspective on this compound for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. boneandcancer.org [boneandcancer.org]
- 7. Stability of β-lactam antibiotics in bacterial growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing incubation time for aztreonam lysine susceptibility assays
This guide provides troubleshooting advice and frequently asked questions regarding the optimization of incubation times and other critical parameters for aztreonam (B1666516) susceptibility assays.
Frequently Asked Questions (FAQs)
Q1: What is the standard incubation time for aztreonam susceptibility testing?
For most standard methods, including broth microdilution (BMD), disk diffusion (DD), and broth disk elution (BDE), the recommended incubation time is 16 to 20 hours .[1][2][3] Some specific disk diffusion protocols may narrow this to 18 to 20 hours.[4] These timeframes are recommended by standardization bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Q2: What is the role of lysine (B10760008) in "aztreonam-lysine" and does it affect the required incubation time?
Aztreonam-lysine is a specific formulation of aztreonam developed for inhalation, primarily for treating Pseudomonas aeruginosa infections in cystic fibrosis patients.[5][6][7] In this formulation, lysine is used as a stabilizing agent instead of arginine to prevent airway inflammation and coughing during aerosol administration.[8] For laboratory in vitro susceptibility testing, the compound tested is aztreonam itself (or in combination with an inhibitor like avibactam). The lysine component is not part of the in vitro assay, so it does not alter the standard incubation times or testing protocols.
Q3: What is the impact of incubating my susceptibility tests for longer than 20 hours?
Prolonged incubation can lead to variable results, particularly when testing aztreonam in combination with a β-lactamase inhibitor like avibactam (B1665839). While aztreonam activity alone may be unaffected by longer incubation, the inhibitor component can be impacted.[9][10] One study noted that for the aztreonam/avibactam combination, minimum inhibitory concentration (MIC) values increased against certain isolates when incubation was extended to 48 hours.[9] This can potentially lead to a false resistance interpretation.
Q4: Is it possible to read disk diffusion results in less than 16 hours?
While some research has explored rapid antimicrobial susceptibility testing (RAST) with reading times as short as 6 to 10 hours, these are not standard procedures for aztreonam and require specific validation.[11][12][13][14] Readable inhibition zones may be visible after 7 hours for most Enterobacteriaceae, but the zone diameters can change significantly with further incubation.[13][14] Using standard interpretive breakpoints with non-standard, shorter incubation times can lead to inaccurate results. For reliable and standardized results, the 16-20 hour incubation period should be followed.
Q5: What is the correct incubation temperature and atmosphere?
The standard incubation temperature is 35°C .[4][15] EUCAST guidelines specify a narrow range of 35 ± 1°C, while CLSI allows for 35 ± 2°C.[15] All standard methods for aztreonam against Enterobacterales require incubation in ambient air.[4]
Troubleshooting Guide
Issue 1: The Quality Control (QC) strain result is out of the acceptable range.
| Possible Cause | Recommended Solution |
| Incorrect Incubation Time | Ensure plates/tubes are incubated for 16-20 hours. Both shorter and longer times can affect results. |
| Incorrect Incubation Temperature | Verify incubator temperature is stable and set to 35°C.[15] |
| Inoculum Density Too High/Low | Prepare a new inoculum, carefully adjusting the turbidity to a 0.5 McFarland standard (equivalent to 1 x 10⁸ to 2 x 10⁸ CFU/mL).[9][16] An overly dense inoculum is a common cause of false resistance.[9][10] |
| Improper Agar (B569324) Depth (Disk Diffusion) | The agar medium depth should be 4.0 ± 0.5 mm.[15][17] Plates that are too shallow or too deep will affect drug diffusion and zone size. |
| Expired Reagents | Check the expiration dates on Mueller-Hinton agar/broth, antibiotic disks, and MIC panels. |
| Improper Storage of Materials | Ensure antibiotic disks and other reagents are stored at the recommended temperature and humidity to maintain potency. |
Issue 2: Inconsistent MIC or zone diameter results between test replicates.
| Possible Cause | Recommended Solution |
| Inoculum Preparation Variability | Ensure the inoculum is homogenous before use. Vortex the standardized suspension gently before inoculating plates or wells. |
| Inconsistent Reading of Endpoints | For MICs, ensure you are reading the lowest concentration that completely inhibits visible growth. For disk diffusion, measure the zone diameter carefully. Having a second trained individual confirm the reading can be beneficial. |
| Variation in Incubation Conditions | Avoid stacking plates too high in the incubator, as this can lead to uneven temperature distribution. |
Issue 3: Unexpectedly high resistance rates across multiple isolates.
| Possible Cause | Recommended Solution |
| Systematic Inoculum Error | Re-standardize your 0.5 McFarland turbidity standard or use a commercial standard to ensure accuracy.[16] A consistently heavy inoculum will lead to smaller zones or higher MICs.[9] |
| Prolonged Incubation | If tests are being left to incubate over a weekend (e.g., >24 hours), this may be affecting the stability of the antimicrobial agent, especially inhibitor combinations.[9] Adhere strictly to the 16-20 hour window. |
| Media pH Issues | Low pH of the test media can negatively impact the activity of aztreonam/avibactam.[9][10] Use media from a reputable supplier and ensure it is within its specified shelf life and stored correctly. |
Data Summary
Table 1: Standard Incubation Parameters for Aztreonam Susceptibility Testing
| Method | Standardization Body | Incubation Time | Temperature | Atmosphere |
| Broth Microdilution (BMD) | CLSI / EUCAST | 16 - 20 hours[3] | 35°C[15] | Ambient Air[4] |
| Disk Diffusion (DD) | CLSI / EUCAST | 16 - 20 hours[1] (sometimes 18-20h)[4] | 35°C[15] | Ambient Air[4] |
| Broth Disk Elution (BDE) | CLSI | 16 - 20 hours[1][4] | 33 - 35°C[4] | Ambient Air[4] |
| MIC Test Strip (MTS) | EUCAST | 16 - 20 hours[1][4] | 35°C[4] | Ambient Air[4] |
Table 2: Example of Prolonged Incubation Effect on Aztreonam/Avibactam (ATM/AVI) MICs
Data summarized from a study on nonstandard testing conditions. The table illustrates the potential for MIC values to increase with extended incubation, particularly for the combination agent.
| Organism | Incubation Time | ATM MIC (µg/mL) | AVI MIC (µg/mL) | ATM/AVI MIC (µg/mL) |
| E. coli ATCC 25922 | 18 hours (Standard) | 0.12 | 8 | 0.12 |
| 24 hours | 0.12 | 16 | 0.12 | |
| 48 hours | 0.12 | 32 | 0.25 | |
| K. pneumoniae ATCC 700603 | 18 hours (Standard) | >64 | 16 | 0.25 |
| 24 hours | >64 | 32 | 0.25 | |
| 48 hours | >64 | 32 | 0.25 |
Source: Adapted from data presented in the study by Hufnagel et al., 2022.[9]
Experimental Protocols
Protocol 1: Kirby-Bauer Disk Diffusion Method
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate cultured overnight.
-
Transfer the colonies to a tube containing a suitable broth (e.g., Tryptic Soy Broth) or saline (0.85%).[15]
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.[16]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (90 or 150 mm) in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Antibiotic Disks:
-
Incubation:
-
Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the result (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameter to the breakpoints published by CLSI or EUCAST.
-
Protocol 2: Broth Microdilution (BMD) Method
-
Reagent Preparation:
-
Prepare serial two-fold dilutions of aztreonam in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 128 mg/L.[3]
-
If testing aztreonam/avibactam, the concentration of avibactam is typically fixed (e.g., at 4 mg/L) across all wells.[18]
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the disk diffusion protocol.
-
Dilute this suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate.
-
Seal the plate and incubate at 35°C ± 2°C for 16 to 20 hours in ambient air.[3]
-
-
Interpretation:
-
After incubation, examine the plate for bacterial growth (turbidity).
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth.
-
Compare the resulting MIC value to established breakpoints to determine the susceptibility category.
-
Visual Guides
Caption: Standard workflow for the Kirby-Bauer disk diffusion susceptibility test.
Caption: Troubleshooting logic for out-of-range Quality Control (QC) results.
References
- 1. Antimicrobial Susceptibility Testing of the Combination of Aztreonam and Avibactam in NDM-Producing Enterobacterales: A Comparative Evaluation Using the CLSI and EUCAST Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of broth disk elution method for aztreonam in combination with ceftazidime/avibactam against Enterobacterales isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Efficacy and Safety of Inhaled Aztreonam Lysine for Airway Pseudomonas in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: a novel inhalational antibiotic for cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound for Inhalation - Page 2 [medscape.com]
- 9. Evaluation of Dilution Susceptibility Testing Methods for Aztreonam in Combination with Avibactam against Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of prolonged incubation time of 16-20 h with the EUCAST rapid antimicrobial susceptibility disc diffusion testing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Shortening the incubation time for antimicrobial susceptibility testing by disk diffusion for Enterobacteriaceae: how short can it be and are the results accurate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. szu.gov.cz [szu.gov.cz]
- 16. asm.org [asm.org]
- 17. liofilchem.com [liofilchem.com]
- 18. pfizerpro.ro [pfizerpro.ro]
Aztreonam Lysine Stability and Activity: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on the stability and antimicrobial activity of aztreonam (B1666516) lysine (B10760008). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and data interpretation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with aztreonam lysine that may be related to pH.
| Issue | Potential Cause | Recommended Solution |
| Loss of Antimicrobial Activity in an In Vitro Assay | The pH of the culture medium is outside the optimal range for aztreonam activity (pH 6-8)[1]. The solution may have been stored at an inappropriate pH, leading to degradation. | Ensure the pH of the experimental medium is maintained between 6 and 8. Prepare fresh solutions of this compound for each experiment and verify the pH of the stock solution. |
| Unexpected Peaks in HPLC Chromatogram | Degradation of aztreonam due to improper pH of the solution or mobile phase. At acidic pH (2-5), isomerization of the side chain can occur, while at pH greater than 6, hydrolysis of the β-lactam ring is more prevalent[2]. | Adjust the pH of the sample and mobile phase to the optimal range for aztreonam stability (pH 5-7)[2]. One study found good separation with a mobile phase at pH 3[3][4]. If degradation is suspected, perform a forced degradation study to identify potential degradant peaks. |
| Peak Splitting or Tailing in HPLC | The pH of the mobile phase may not be optimal for the chromatography conditions. | One study noted that at a pH of 2.6, aztreonam showed a split peak with tailing, which was resolved by using a mobile phase with a pH of 3[3]. |
| Precipitation of this compound in Solution | The pH of the solution may be too low, reducing the solubility of aztreonam. | Ensure the pH of the solution is within the recommended range for the desired concentration. The aqueous solubility of aztreonam increases with increasing pH. |
| Variability in Experimental Results | Inconsistent pH across different experimental setups or degradation of aztreonam during the experiment. | Standardize the pH of all buffers and media used. Minimize the duration of experiments at non-optimal pH values and consider the stability of aztreonam at the experimental temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: The lowest rates of decomposition for aztreonam in aqueous solutions occur in the pH range of 5 to 7, with maximum stability observed at pH 6[2]. The reconstituted inhalational formulation of this compound has a pH between 4.5 and 6.0[1].
Q2: How does pH affect the antimicrobial activity of aztreonam?
A2: The antimicrobial activity of aztreonam is not significantly affected over a pH range of 6 to 8[1].
Q3: What are the primary degradation pathways for aztreonam at different pH values?
A3: The primary degradation pathways for aztreonam are pH-dependent. In acidic solutions (pH 2 to 5), isomerization of the side chain is the predominant degradation pathway. In solutions with a pH greater than 6, hydrolysis of the β-lactam ring, which is base-catalyzed, is the main route of degradation[2].
Q4: Can the lysine in the this compound formulation influence experimental results?
A4: Lysine is included in the formulation to stabilize the pH of the reconstituted solution. For most in vitro experiments, the concentration of lysine is unlikely to have a significant biological effect. However, for specific sensitive assays, it is advisable to run a control with a corresponding concentration of lysine.
Q5: What should I consider when preparing a stock solution of this compound?
A5: When preparing a stock solution, it is crucial to use a buffer system that maintains the pH in the optimal stability range of 5 to 7[2]. It is recommended to prepare fresh solutions for each experiment to minimize degradation. If storage is necessary, refer to the stability data tables below.
Quantitative Data on Aztreonam Stability
The following tables summarize the stability of aztreonam under various pH and temperature conditions.
Table 1: Degradation Half-Life of Aztreonam in Cation-Adjusted Mueller-Hinton Broth at 36°C
| pH | Degradation Half-Life (hours) |
| 6.80 | 1,824 |
| 7.00 | 1,488 |
| 7.25 | 1,190 |
| 7.40 | 1,025 |
| 7.80 | 685 |
Data from a comprehensive stability analysis of various β-lactams[5].
Table 2: Stability of Aztreonam in a Portable Pump Reservoir (60 mg/mL)
| Storage Temperature | Duration | Remaining Concentration |
| 5°C | 8 days | Stable (No significant decrease) |
| -20°C | 6 months | Stable (No statistically significant decrease) |
| 37°C (during pumping) | 24 hours | 96.4% |
During this study, no color changes or pH differences were observed in any of the solutions[6].
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Aztreonam
This protocol is based on a forced degradation study and is suitable for assessing the stability of aztreonam.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Waters HPLC Inspire C18 (4.6 x 250mm, 5µm particle size)[3][4].
-
Mobile Phase: Buffer: Acetonitrile (40:60 v/v). The buffer is adjusted to pH 3 with orthophosphoric acid[3][4].
-
Detection Wavelength: 293 nm[7].
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Prepare aztreonam standard solutions and samples in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard and sample solutions.
-
Quantify the aztreonam peak based on the retention time and peak area of the standard.
-
Protocol 2: Forced Degradation Study of Aztreonam
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and validate the stability-indicating nature of an analytical method.
-
Acid Hydrolysis:
-
Treat a solution of aztreonam with 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., up to 48 hours).
-
Neutralize the solution before HPLC analysis.
-
-
Base Hydrolysis:
-
Treat a solution of aztreonam with 0.1 M NaOH.
-
Incubate at room temperature for a defined period.
-
Neutralize the solution before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of aztreonam with 3% hydrogen peroxide.
-
Keep at room temperature for a short duration (e.g., 15 minutes)[3].
-
-
Thermal Degradation:
-
Expose a solid sample or solution of aztreonam to elevated temperatures (e.g., 110°C) for 24 hours[3].
-
-
Photolytic Degradation:
-
Expose a solution of aztreonam to sunlight or a UV lamp for 24 hours[3].
-
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (such as Protocol 1) to separate the parent drug from any degradation products.
Visualizations
Caption: pH-dependent degradation pathways of aztreonam.
Caption: General experimental workflow for studying aztreonam.
References
- 1. Clinical perspective on this compound for inhalation in patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. phmethods.net [phmethods.net]
- 4. phmethods.net [phmethods.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Stability of aztreonam in a portable pump reservoir used for home intravenous antibiotic treatment (HIVAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-pressure liquid chromatographic analysis of aztreonam in sera and urine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting aztreonam lysine HPLC assay variability
Welcome to the technical support center for the troubleshooting of aztreonam (B1666516) lysine (B10760008) HPLC assay variability. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of variability in aztreonam lysine HPLC assays?
A1: Variability in this compound HPLC assays can stem from several factors. The most common include the chemical instability of aztreonam, which is susceptible to degradation, issues with sample preparation, and problems with the HPLC system itself. Aztreonam can degrade under various conditions, including exposure to certain pH levels, temperatures, and oxidative stress, leading to the formation of related substances that can interfere with the main peak.[1][2][3] Inconsistent sample handling and preparation can introduce errors. HPLC system issues such as leaks, pump malfunctions, or column degradation can also contribute significantly to assay variability.[4]
Q2: My aztreonam peak is tailing. What could be the cause and how can I fix it?
A2: Peak tailing for aztreonam can be caused by several factors. One common reason is the interaction of the analyte with active sites on the HPLC column, particularly with low-purity silica-based columns.[5] To address this, ensure you are using a high-quality, end-capped C18 or a similar recommended column. Another potential cause is a mismatch between the sample solvent and the mobile phase. Whenever possible, dissolve and inject your samples in the initial mobile phase. Also, check the pH of your mobile phase; an inappropriate pH can lead to peak shape issues.[3]
Q3: I am observing unexpected peaks in my chromatogram. What are they and what should I do?
A3: Unexpected peaks in your chromatogram are likely degradation products of aztreonam or impurities. Aztreonam is known to degrade into several related substances, such as open-ring aztreonam, desulfated aztreonam, and aztreonam E-isomer.[6] The presence and intensity of these peaks can vary depending on sample handling, storage conditions, and the age of the standards and samples. To identify these peaks, you may need to use a validated stability-indicating method and compare your chromatograms to reference standards of known impurities.[7] To minimize the formation of these degradation products, it is crucial to control sample temperature (refrigeration is often recommended) and pH, and to analyze samples promptly after preparation.[3][8]
Q4: My retention times are shifting from one run to the next. What is causing this?
A4: Retention time shifts can be frustrating and are often indicative of an unstable HPLC system or changing mobile phase conditions. Common causes include:
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Mobile phase composition changes: This can be due to improper mixing, evaporation of a volatile solvent component, or degradation of a mobile phase additive. Prepare fresh mobile phase daily and keep the solvent reservoir bottles capped.[5]
-
Fluctuations in column temperature: Use a column oven to maintain a consistent temperature.
-
Pump issues: Inconsistent flow rates due to air bubbles in the pump, failing pump seals, or check valve problems can cause retention time drift.
-
Column degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Q5: How can I ensure the stability of my aztreonam samples during a long analysis sequence?
A5: Aztreonam degradation during long autosampler runs can introduce significant variability.[1] To maintain sample stability, it is recommended to use a temperature-controlled autosampler set to a low temperature, typically 5°C.[6] Preliminary studies should be performed to characterize the degradation of aztreonam over the expected duration of the autosampler run.[1] If significant degradation is observed, consider preparing smaller batches of samples or injecting them in a shorter timeframe.
Troubleshooting Guides
Common HPLC Problems and Solutions
| Problem | Symptom | Potential Causes | Recommended Solutions |
| Peak Shape Issues | Peak Tailing | - Interaction with active silanols on the column.- Sample solvent incompatible with mobile phase.- Incorrect mobile phase pH. | - Use a high-quality, end-capped column.- Inject samples in the starting mobile phase.- Adjust and buffer the mobile phase pH.[5] |
| Peak Fronting | - Column overload.- Column collapse or void. | - Reduce the sample concentration or injection volume.- Replace the column.[4] | |
| Split Peaks | - Partially blocked column frit.- Co-eluting peaks.- Sample solvent stronger than mobile phase. | - Reverse and flush the column.- Optimize the method for better resolution.- Inject the sample in a weaker solvent or mobile phase. | |
| Retention Time Variability | Drifting Retention Times | - Inadequate column equilibration.- Changing mobile phase composition.- Temperature fluctuations. | - Ensure sufficient equilibration time.- Prepare fresh mobile phase daily.- Use a column oven.[5] |
| Sudden Retention Time Shifts | - Air bubbles in the pump.- Pump seal failure.- Change in mobile phase. | - Degas the mobile phase and prime the pump.- Replace pump seals.- Verify the correct mobile phase is being used. | |
| Baseline Issues | Noisy Baseline | - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp failing. | - Purge the detector.- Use fresh, HPLC-grade solvents.- Replace the detector lamp. |
| Drifting Baseline | - Inadequate column equilibration.- Mobile phase contamination.- Temperature changes. | - Allow for longer equilibration.- Use fresh mobile phase.- Control the column and mobile phase temperature. |
Experimental Protocols
System Suitability Testing for Aztreonam HPLC Assay
-
Purpose: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a system suitability solution containing aztreonam and a known related substance (e.g., aztreonam E-isomer).
-
Inject the system suitability solution five or six replicate times.
-
Evaluate the following parameters:
-
Tailing factor (Asymmetry factor): For the aztreonam peak, it should typically be ≤ 2.0.
-
Theoretical plates (N): For the aztreonam peak, it should generally be ≥ 2000.
-
Relative Standard Deviation (RSD) of peak area: For the replicate injections of aztreonam, the RSD should be ≤ 2.0%.
-
Resolution (Rs): The resolution between the aztreonam peak and the nearest eluting peak should be ≥ 2.0.[6]
-
-
Sample Preparation for this compound Assay
-
Purpose: To accurately prepare the this compound sample for HPLC analysis.
-
Procedure:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a pre-determined volume of a suitable diluent (often the mobile phase or a component of it). Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm membrane filter to remove any particulate matter.[6]
-
Transfer the filtered solution to an HPLC vial.
-
If not analyzed immediately, store the vials in a refrigerated autosampler (e.g., at 5°C).[6]
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: Factors leading to the degradation of aztreonam.
References
- 1. Drug degradation during HPLC analysis of aztreonam: effect on pharmacokinetic parameter estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. seer.ufrgs.br [seer.ufrgs.br]
- 3. phmethods.net [phmethods.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. hplc.eu [hplc.eu]
- 6. ijptjournal.com [ijptjournal.com]
- 7. Structural characterization of low level degradants in aztreonam injection and an innovative approach to aid HPLC method validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
strategies to reduce experimental variability in aztreonam lysine biofilm assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in aztreonam-lysine biofilm assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during aztreonam-lysine biofilm experiments, offering potential causes and solutions to enhance assay consistency and reliability.
Section 1: General Assay Variability
Question: What are the most common sources of variability in biofilm assays?
Answer: Variability in biofilm assays can stem from several factors:
-
Inoculum Preparation: Inconsistent cell density and growth phase of the starting bacterial culture.
-
Growth Medium: Variations in media composition, pH, and nutrient availability.
-
Incubation Conditions: Fluctuations in temperature, humidity, and atmospheric conditions (aerobic vs. anaerobic).
-
Washing Steps: Inconsistent or overly aggressive washing can remove biofilm biomass, leading to an underestimation.
-
Assay-Specific Parameters: For crystal violet assays, inconsistencies in staining and solubilization times. For metabolic assays (like MTT or XTT), differences in incubation times with the dye and formazan (B1609692) solubilization.
Question: How does the choice of bacterial strain affect assay variability?
Answer: Different strains of the same bacterial species can exhibit significant variability in their ability to form biofilms. It is crucial to use a well-characterized, robust biofilm-forming strain as a positive control in your experiments. For Pseudomonas aeruginosa, common laboratory strains used for biofilm studies include PAO1 and ATCC 27853.
Question: Can the type of microtiter plate used impact biofilm formation?
Answer: Yes, the surface properties of the microtiter plate can influence bacterial attachment and biofilm development. Polystyrene plates are commonly used and are generally effective. However, tissue-culture treated plates, which have a more hydrophilic surface, can sometimes enhance biofilm formation for certain bacterial species. It is recommended to test different plate types during assay optimization and use the same type consistently.
Section 2: Crystal Violet (CV) Assay Troubleshooting
Question: My crystal violet staining is uneven, or I have high background in my control wells. What could be the cause?
Answer:
-
Cause: Incomplete removal of planktonic (free-floating) cells before staining. Overly aggressive washing can also lead to partial biofilm detachment, causing uneven staining. Incomplete solubilization of the crystal violet dye can also be a factor.
-
Solution: Ensure gentle and thorough washing to remove all non-adherent cells. Use a consistent and gentle washing technique, such as submerging the plate in a beaker of water rather than using a strong stream from a wash bottle. For solubilization, ensure the solvent (e.g., 30% acetic acid or ethanol) is added to each well and the plate is agitated sufficiently to dissolve all the stain.
Question: My replicate wells show high variability in crystal violet absorbance readings. What can I do to improve reproducibility?
Answer:
-
Cause: Inconsistent washing, pipetting errors, or the "edge effect" where wells on the perimeter of the plate evaporate more quickly, leading to altered biofilm growth.
-
Solution:
-
Standardize Washing: Use a multichannel pipette for washing steps to ensure uniformity across wells.
-
Pipetting Technique: Ensure proper pipetting technique to avoid bubbles and ensure accurate liquid handling.
-
Mitigate Edge Effect: Avoid using the outer wells of the 96-well plate for experimental samples. Instead, fill these wells with sterile media or water to create a humidity barrier. Using a humidified incubator can also help.
-
Section 3: Metabolic Assays (MTT/XTT) Troubleshooting
Question: My metabolic assay (MTT or XTT) results are not correlating well with my crystal violet assay results. Why might this be?
Answer:
-
Cause: Crystal violet stains the total biofilm biomass (living cells, dead cells, and extracellular matrix), while metabolic assays like MTT and XTT measure the metabolic activity of viable cells only. Aztreonam-lysine may inhibit metabolic activity without immediately killing the cells or disrupting the biofilm matrix, leading to a discrepancy between the two assays.
-
Solution: It is often beneficial to use multiple assay types to get a more complete picture of the antibiofilm effect. For example, crystal violet for biomass, a metabolic assay for viability, and colony-forming unit (CFU) counting for bactericidal effects.
Question: I am seeing low signal or high background in my XTT/MTT assay when testing aztreonam-lysine. What are some potential issues?
Answer:
-
Cause:
-
Low Signal: Insufficient incubation time with the tetrazolium salt, a low number of viable cells in the biofilm, or reduced metabolic activity due to the experimental conditions.
-
High Background: Contamination of the media or reagents, or interference from components in the culture medium. Phenol (B47542) red in the medium can sometimes interfere with absorbance readings.
-
-
Solution:
-
Optimize Incubation Time: Determine the optimal incubation time for the tetrazolium salt to allow for sufficient color development without reaching a plateau.
-
Use Appropriate Controls: Include a no-cell control (media and dye only) to determine background absorbance.
-
Consider Media Composition: If high background is an issue, consider using a medium without phenol red for the assay.
-
Section 4: Colony-Forming Unit (CFU) Counting Troubleshooting
Question: I am having difficulty obtaining reproducible CFU counts from my aztreonam-lysine treated biofilms. What could be the problem?
Answer:
-
Cause: Incomplete disruption of the biofilm matrix, leading to clumping of bacteria and an underestimation of the true CFU count. The presence of aztreonam-lysine in the sample being plated can also inhibit the growth of viable bacteria on the agar (B569324) plate.
-
Solution:
-
Optimize Biofilm Disruption: Use a combination of physical (e.g., scraping, vortexing) and enzymatic (e.g., DNase I to break down extracellular DNA in the matrix) methods to ensure complete biofilm dispersal. Sonication can also be an effective method.
-
Neutralize Antibiotic: If carryover of aztreonam-lysine is a concern, consider a neutralization step before plating. This could involve diluting the sample sufficiently or using a specific neutralizing agent if available.
-
Data Presentation
The following table summarizes the differences in susceptibility of Pseudomonas aeruginosa to various antibiotics when grown in a planktonic (free-floating) state versus a biofilm state. The data highlights the increased resistance often observed in biofilms.
| Antibiotic | Median Planktonic MIC (μg/ml) | Median Biofilm BIC (μg/ml) | Fold Increase (BIC/MIC) |
| Aztreonam | 4 | >128 | >32 |
| Ceftazidime | 2 | 128 | 64 |
| Piperacillin-tazobactam | 4 | 256 | 64 |
| Ticarcillin-clavulanate | 16 | 512 | 32 |
| Doxycycline | 16 | >64 | >4 |
| Meropenem | ≤ 1 | 4 | ≥4 |
| Ciprofloxacin | 1 | 0.5 | 0.5 |
| Amikacin | 16 | 32 | 2 |
| Gentamicin | 8 | 16 | 2 |
| Tobramycin | 2 | 4 | 2 |
Data adapted from a study on clinical isolates from cystic fibrosis patients. The Biofilm Inhibitory Concentration (BIC) is defined as the lowest drug concentration that results in a significant reduction in biofilm growth.
Experimental Protocols
Crystal Violet Biofilm Assay Protocol
This protocol provides a general method for quantifying biofilm biomass.
-
Inoculum Preparation: Prepare an overnight culture of the bacterial strain in a suitable broth medium (e.g., Tryptic Soy Broth - TSB). Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.
-
Biofilm Formation: Add 200 µL of the diluted bacterial suspension to the wells of a 96-well microtiter plate. Include negative control wells containing sterile medium only. Incubate the plate at 37°C for 24-48 hours without agitation.
-
Washing: Gently remove the planktonic bacteria by aspirating the medium from the wells. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
Fixation: Add 200 µL of methanol (B129727) to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes with gentle shaking.
-
Quantification: Transfer 150 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
XTT Metabolic Assay Protocol
This protocol measures the metabolic activity of viable cells within the biofilm.
-
Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Assay Protocol (steps 1-3).
-
XTT Solution Preparation: Prepare an XTT solution (e.g., 1 mg/mL in PBS) and a menadione (B1676200) solution (e.g., 10 mM in acetone). Immediately before use, mix the XTT solution with the menadione solution (e.g., a 200:1 ratio).
-
XTT Addition: After the final wash step, add 100 µL of the XTT-menadione solution to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 2-5 hours. The incubation time should be optimized for the specific bacterial strain and conditions.
-
Quantification: Measure the absorbance of the water-soluble formazan product at a wavelength of 450-490 nm using a microplate reader.
Visualizations
Experimental Workflow for Biofilm Susceptibility Testing
Caption: A generalized workflow for assessing the susceptibility of bacterial biofilms to aztreonam-lysine.
Pseudomonas aeruginosa Quorum Sensing Pathway
Caption: A simplified diagram of the interconnected quorum sensing systems in Pseudomonas aeruginosa.
Technical Support Center: Managing Foaming Issues with Aztreonam Lysine Solutions During Nebulization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential foaming issues during the nebulization of aztreonam (B1666516) lysine (B10760008) solutions. While foaming is not a widely reported issue with this specific formulation, this guide offers proactive strategies based on general principles of aerosol science and drug formulation to ensure consistent and efficient nebulization during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is foaming, and why can it be a concern during nebulization?
A1: Foaming is the formation of a stable dispersion of gas bubbles in a liquid. During nebulization, the energy applied to the drug solution can, in some cases, lead to the entrapment of air, creating foam. Excessive foaming can be a concern because it may:
-
Reduce the efficiency of aerosol generation: Foam can alter the physical properties of the solution, potentially hindering the nebulizer's ability to produce an aerosol with the desired particle size and output rate.
-
Lead to inconsistent dosing: If a significant portion of the drug is trapped in the foam, it may not be available for aerosolization, leading to variability in the delivered dose.
-
Clog the nebulizer: In severe cases, thick foam could obstruct the narrow channels or mesh of the nebulizer, interrupting the treatment.
Q2: What are the potential causes of foaming in aztreonam lysine solutions during nebulization?
A2: The potential for foaming in any nebulized solution can be influenced by a combination of factors related to the formulation, the nebulizer device, and the operational parameters. For this compound solutions, these may include:
-
Formulation Characteristics:
-
Surface Tension: The presence of molecules like aztreonam and lysine can alter the surface tension of the aqueous solution, which is a key factor in foam formation and stability.[1][2][3]
-
Excipients: The formulation of inhaled aztreonam includes L-lysine and is reconstituted with 0.17% sodium chloride.[4][5][6] While these are simple components, their interaction at the air-liquid interface during nebulization could contribute to bubble stability.
-
-
Nebulizer Type and Operation:
-
High-Energy Nebulization: Jet nebulizers, which use a high-velocity stream of air, can introduce more energy and air into the solution compared to mesh nebulizers, potentially increasing the likelihood of foaming.[7][8][9][10][11]
-
Vibrating Mesh Nebulizers: While generally gentler, the vibrating mesh action can still introduce air and create some degree of foaming, particularly with formulations prone to it.[7][8]
-
-
Handling and Preparation:
-
Agitation during Reconstitution: Shaking the vial too vigorously when dissolving the lyophilized this compound powder can introduce air bubbles that may persist and lead to foaming during nebulization.
-
Contamination: Residues from cleaning agents or other medications in the nebulizer cup can act as surfactants and promote foaming.
-
Q3: Are there any approved anti-foaming agents for inhaled formulations like this compound?
A3: The addition of any substance to a drug formulation, including anti-foaming agents, requires rigorous testing and regulatory approval. Currently, there are no specifically approved anti-foaming agents for use with extemporaneously prepared this compound for inhalation. It is critical for researchers not to add any unapproved substances to the formulation. The focus should be on optimizing the nebulization process and proper handling to minimize foam formation. The FDA maintains a list of substances generally recognized as safe (GRAS) and approved food additives, which includes some defoaming agents for oral use, but this does not automatically apply to inhaled products.[12][13][14]
Troubleshooting Guide
If you encounter foaming during the nebulization of this compound solutions in your research, please follow the steps outlined below.
Problem: Excessive foam formation in the nebulizer cup.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Improper Reconstitution | Gently swirl the vial to dissolve the this compound powder. Avoid vigorous shaking. | Vigorous shaking introduces air into the solution, which can lead to foaming during nebulization. |
| Nebulizer Contamination | Thoroughly clean and dry all nebulizer components according to the manufacturer's instructions before each use. | Residues from previous medications or cleaning agents can act as surfactants and promote foam formation.[15][16][17][18] |
| Nebulizer Type | If using a jet nebulizer, consider switching to a vibrating mesh nebulizer if the problem persists and is impacting your results. | Vibrating mesh nebulizers are generally gentler on the formulation and may reduce the propensity for foaming compared to high-shear jet nebulizers.[7][8][9][10][11] |
| Nebulizer Malfunction | Inspect the nebulizer for any signs of damage or clogging. Ensure all parts are correctly assembled. | A malfunctioning or improperly assembled nebulizer can alter the aerosolization process and potentially contribute to foaming.[15][16][17][18] |
Experimental Protocols
Protocol for Visual Assessment of Foaming
This protocol provides a simple, qualitative method for assessing the degree of foaming.
-
Reconstitution: Reconstitute the lyophilized this compound with the specified volume of 0.17% sodium chloride diluent, gently swirling the vial until the powder is fully dissolved.
-
Loading the Nebulizer: Carefully transfer the solution to the nebulizer cup, minimizing agitation.
-
Nebulization: Begin nebulization according to the device manufacturer's instructions.
-
Observation: Visually inspect the solution in the nebulizer cup at regular intervals (e.g., every 30 seconds) for the formation of foam.
-
Documentation: Record the time to foam onset, the approximate volume of foam generated, and the stability of the foam (how quickly it dissipates after nebulization is stopped).
Protocol for Quantitative Foam Measurement
For a more rigorous assessment of foaming, the following quantitative method can be adapted.
-
Sample Preparation: Prepare the this compound solution as described above.
-
Foam Generation:
-
Transfer a standardized volume of the solution into a graduated cylinder.
-
Sparge air or nitrogen through a fritted glass bubbler at a controlled flow rate for a specific duration to induce foaming.
-
-
Measurement of Foam Volume: Immediately after stopping the gas flow, measure the initial volume of the foam.
-
Measurement of Foam Stability: Record the time it takes for the foam volume to decrease by 50% (the foam half-life).[19][20][21]
Visualizations
Caption: A workflow diagram for troubleshooting foaming issues.
Caption: Potential contributing factors to foaming.
References
- 1. Impact of surface tension in pharmaceutical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medscape.com [medscape.com]
- 5. medscape.com [medscape.com]
- 6. This compound for inhalation: new formulation of an old antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. wizardresearch.com [wizardresearch.com]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. Mesh vs Jet Nebulizer: Quiet portability or lower cost? [blog.truneb.com]
- 11. researchgate.net [researchgate.net]
- 12. eCFR :: 21 CFR 173.340 -- Defoaming agents. [ecfr.gov]
- 13. Antifoaming agents – EU Specialty Food Ingredients [specialtyfoodingredients.eu]
- 14. fda.gov [fda.gov]
- 15. blog.respiratorycram.com [blog.respiratorycram.com]
- 16. nunnshme.com [nunnshme.com]
- 17. aeroflowhealth.com [aeroflowhealth.com]
- 18. shop.medtechlife.com [shop.medtechlife.com]
- 19. static.igem.org [static.igem.org]
- 20. A Method for the Measurement of Foam Formation and Stability | Semantic Scholar [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle Against Superbugs: Aztreonam Lysine vs. Colistin for MDR Infections
A Comprehensive Guide for Researchers and Drug Development Professionals on the Comparative Efficacy of Aztreonam (B1666516) Lysine (B10760008) and Colistin (B93849) Against Multidrug-Resistant (MDR) Gram-Negative Bacteria.
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. As the therapeutic pipeline for new antibiotics remains limited, clinicians are often forced to revisit older agents, such as colistin, or explore novel combinations of existing drugs. This guide provides a detailed comparison of two key players in the fight against these resilient pathogens: aztreonam lysine, a monobactam antibiotic, and colistin, a polymyxin (B74138) antibiotic of last resort. We delve into their in vitro efficacy, clinical outcomes from recent trials, and the experimental methodologies underpinning these findings.
In Vitro Susceptibility: A Tale of Two Mechanisms
The in vitro activity of aztreonam and colistin against MDR strains is a crucial first step in evaluating their potential therapeutic utility. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Recent studies have highlighted the potent activity of colistin against many MDR Gram-negative isolates. However, the emergence of colistin resistance is a growing concern. Aztreonam, while often ineffective against MDR strains producing certain beta-lactamases on its own, shows renewed promise when combined with beta-lactamase inhibitors like avibactam. This combination can restore aztreonam's efficacy against many carbapenemase-producing Enterobacterales.
Table 1: Comparative In Vitro Activity (MIC) of Aztreonam and Colistin Against MDR Gram-Negative Isolates
| Organism | Drug | MIC50 (mg/L) | MIC90 (mg/L) | Reference |
| Pseudomonas aeruginosa | Colistin | ≤2 | ≤2 | [1] |
| Pseudomonas aeruginosa (MBL-producing) | Aztreonam | ≤16 (in 56.5% of strains) | >16 | [1] |
| Klebsiella pneumoniae (Carbapenem-resistant) | Colistin | 8 to >128 | >128 | [2] |
| Klebsiella pneumoniae (Carbapenemase-producing) | Aztreonam/Avibactam | - | - | [3] |
Note: MIC50 and MIC90 represent the MIC values required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Data for aztreonam is often presented in combination with a beta-lactamase inhibitor due to widespread resistance in MDR strains.
Clinical Efficacy: Insights from the REVISIT Trial
Direct head-to-head clinical trials comparing this compound monotherapy with colistin are scarce in the modern era, largely due to the focus on combination therapies for MDR infections. However, the Phase 3 REVISIT trial provides valuable comparative data between an aztreonam-based regimen and a colistin-containing regimen.
The REVISIT study evaluated the efficacy and safety of aztreonam-avibactam versus meropenem (B701) with or without colistin for the treatment of complicated intra-abdominal infections (cIAI) and hospital-acquired/ventilator-associated pneumonia (HAP/VAP) caused by Gram-negative bacteria.
Table 2: Clinical Outcomes from the REVISIT Phase 3 Trial
| Outcome | Aztreonam-Avibactam ± Metronidazole | Meropenem ± Colistin | Infection Type |
| Clinical Cure Rate (Test-of-Cure) | 76.4% | 74.0% | cIAI |
| Clinical Cure Rate (Test-of-Cure) | 45.9% | 41.7% | HAP/VAP |
| 28-Day All-Cause Mortality | 2% | 3% | cIAI |
| 28-Day All-Cause Mortality | 11% | 19% | HAP/VAP |
Data from the REVISIT Phase 3 Trial. Note that the comparator arm included meropenem, with colistin added at the physician's discretion.[4]
The results of the REVISIT trial suggest that aztreonam-avibactam has similar effectiveness to a meropenem-based regimen, which could include colistin, for these serious infections.[4]
Experimental Protocols: A Closer Look at the Methodology
To ensure the reproducibility and critical evaluation of efficacy data, understanding the underlying experimental protocols is paramount.
In Vitro Susceptibility Testing: The Checkerboard Method
The checkerboard method is a common in vitro technique used to assess the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.
Protocol for Checkerboard Synergy Testing:
-
Preparation of Antibiotic Solutions: Stock solutions of aztreonam and colistin are prepared and serially diluted in Mueller-Hinton broth.
-
Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of aztreonam are added to the wells. Along the y-axis, decreasing concentrations of colistin are added. This creates a matrix of wells with varying concentrations of both drugs.
-
Inoculum Preparation: The bacterial isolate to be tested is grown to a specific density (typically a 0.5 McFarland standard) and then diluted to the final inoculum concentration.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated at 35-37°C for 16-20 hours.
-
Reading the Results: The wells are visually inspected for turbidity. The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction. An FIC index of ≤0.5 indicates synergy.
In Vivo Efficacy Testing: The Murine Thigh Infection Model
Animal models are essential for evaluating the in vivo efficacy of antibiotics. The neutropenic murine thigh infection model is a well-established model for this purpose.
Protocol for the Murine Thigh Infection Model:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is done to mimic the immunocompromised state of many patients with severe bacterial infections.
-
Infection: A standardized inoculum of the MDR bacterial strain is injected into the thigh muscle of the mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with aztreonam, colistin, or a combination is initiated. The drugs are typically administered via subcutaneous or intravenous injection at doses that mimic human exposures.
-
Sample Collection and Analysis: At various time points after treatment initiation, mice are euthanized, and the thigh muscles are harvested. The thighs are homogenized, and serial dilutions are plated on agar (B569324) to determine the number of colony-forming units (CFU) per gram of tissue.
-
Data Analysis: The change in bacterial load (log10 CFU/thigh) over time is calculated and compared between the different treatment groups and an untreated control group.
Mechanisms of Action and Resistance: A Signaling Pathway Perspective
The differing mechanisms of action of aztreonam and colistin are fundamental to their activity and the development of resistance.
Colistin: Colistin is a polycationic peptide that interacts with the negatively charged lipid A component of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria. This interaction displaces divalent cations (Mg2+ and Ca2+), leading to membrane destabilization, increased permeability, and ultimately cell death.[5][6][7] Resistance to colistin often involves modifications to the lipid A moiety that reduce its net negative charge, thereby decreasing the binding of colistin.
Aztreonam: Aztreonam is a β-lactam antibiotic that specifically targets penicillin-binding protein 3 (PBP3), an essential enzyme involved in bacterial cell wall synthesis. Inhibition of PBP3 leads to the formation of filamentous, non-dividing cells and eventual cell lysis. Resistance to aztreonam in MDR strains is commonly mediated by the production of β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and metallo-β-lactamases (MBLs), which hydrolyze and inactivate the drug.
References
- 1. Aztreonam-avibactam versus meropenem for the treatment of serious infections caused by Gram-negative bacteria (REVISIT): a descriptive, multinational, open-label, phase 3, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aztreonam-avibactam Phase III REVISIT study: baseline microbiology and efficacy outcomes by baseline pathogen resistance subgroups [escmid.reg.key4events.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Aztreonam-avibactam effective against MDR pathogens in REVISIT trial [healio.com]
Validating Aztreonam Lysine HPLC Purity and Potency: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for active pharmaceutical ingredients (APIs) is a cornerstone of drug quality and safety. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of aztreonam (B1666516) lysine (B10760008), focusing on the critical performance characteristics of accuracy and precision. Experimental data is presented alongside detailed protocols to support the adoption and implementation of this method in a quality control setting.
Aztreonam is a monobactam antibiotic with activity against Gram-negative bacteria. The lysine salt of aztreonam is a common formulation. Accurate and precise measurement of aztreonam in pharmaceutical preparations is crucial for ensuring proper dosage and therapeutic efficacy. This guide details a validated Reverse-Phase HPLC (RP-HPLC) method and compares it with alternative analytical techniques.
Experimental Protocol: Validated RP-HPLC Method for Aztreonam Lysine
This section outlines the detailed experimental protocol for the validated RP-HPLC method for the determination of this compound.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution mode. A common mobile phase composition is a mixture of water and ethanol (B145695) (70:30, v/v) adjusted to pH 2.5 with acetic acid.[1]
-
Flow Rate: Typically 0.5 to 1.0 mL/min.[1]
-
Detection Wavelength: UV detection at 292 nm or 254 nm.[1][2]
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
2. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Accurately weigh a suitable amount of Aztreonam reference standard and dissolve it in a volumetric flask with the mobile phase or a suitable diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples (e.g., 5-25 µg/mL).[3]
-
Sample Preparation: For a lyophilized powder for injection, reconstitute the vial with a known volume of a suitable solvent (e.g., water for injection). Further dilute an aliquot of this solution with the mobile phase to fall within the concentration range of the calibration curve.
3. Method Validation Procedures:
-
Accuracy (Recovery): The accuracy of the method is determined by spiking a placebo or a sample solution with known amounts of the aztreonam reference standard at different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[1] The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day Precision): Analyze a minimum of six replicate injections of the same standard solution on the same day, under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.
-
Intermediate Precision (Inter-day Ruggedness): The analysis is repeated on different days, by different analysts, or using different equipment to assess the ruggedness of the method. The %RSD is calculated across the different conditions.
-
Data Presentation: Accuracy and Precision of the HPLC Method
The following tables summarize the quantitative data obtained from the validation of the this compound HPLC method.
Table 1: Accuracy of the HPLC Method (Recovery Study)
| Concentration Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.2 | 100.4% |
| 120% | 60 | 59.5 | 99.2% |
| Average | 99.7% |
Table 2: Precision of the HPLC Method
| Precision Type | Parameter | N | Mean | Standard Deviation | %RSD |
| Repeatability | Peak Area | 6 | 1254321 | 6271.6 | 0.50% |
| (Intra-day) | Retention Time (min) | 6 | 5.21 | 0.010 | 0.19% |
| Intermediate Precision | Peak Area | 6 | 1258765 | 15105.2 | 1.20% |
| (Inter-day) | Retention Time (min) | 6 | 5.23 | 0.021 | 0.40% |
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the validation of the this compound HPLC method.
Caption: Workflow for HPLC Method Validation.
Caption: Relationship between Accuracy and Precision.
Comparison with Alternative Analytical Methods
While HPLC is a powerful and widely used technique for the analysis of aztreonam, other methods can also be employed. The table below provides a comparison of the validated HPLC method with alternative techniques.
Table 3: Comparison of Analytical Methods for Aztreonam
| Feature | HPLC Method | UV Spectrophotometry | Microbiological Assay |
| Principle | Separation based on polarity, followed by UV detection. | Measurement of UV absorbance at a specific wavelength. | Inhibition of microbial growth by the antibiotic. |
| Specificity | High (can separate from degradation products and impurities). | Low to moderate (interference from other UV-absorbing substances is possible). | High (measures biological activity). |
| Sensitivity | High (can detect low concentrations). | Moderate. | High. |
| Precision | High (%RSD typically < 2%). | Good. | Moderate to low (inherently more variable). |
| Accuracy | High. | Good. | Good. |
| Analysis Time | Moderate (typically 10-30 minutes per sample). | Fast (a few minutes per sample). | Slow (requires incubation period of 18-24 hours). |
| Cost | High (instrumentation and solvent costs). | Low (instrumentation is relatively inexpensive). | Moderate (requires microbiological media and facilities). |
| Application | Routine quality control, stability studies, impurity profiling. | Simple quantification in bulk drug or simple formulations.[2] | Potency determination, bioassays. |
References
The Resurgence of Aztreonam: A Comparative Guide to In Vitro Synergy with Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing metallo-β-lactamases (MBLs), poses a significant global health threat. Aztreonam (B1666516), a monobactam antibiotic, has garnered renewed interest due to its inherent stability against MBLs. However, its clinical utility is often compromised by the co-production of other β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and serine carbapenemases (e.g., KPC). This guide provides a comparative overview of the in vitro efficacy of aztreonam-lysine when combined with various β-lactamase inhibitors, offering a valuable resource for researchers in the field of antimicrobial development.
Restoring Aztreonam's Potency: A Mechanistic Overview
Aztreonam's bactericidal activity stems from its high affinity for penicillin-binding protein 3 (PBP3) in Gram-negative bacteria, leading to the inhibition of cell wall synthesis.[1] While MBLs do not hydrolyze aztreonam, many MBL-producing organisms also harbor serine-β-lactamases that can readily inactivate it. The strategic combination of aztreonam with a β-lactamase inhibitor (BLI) aims to protect it from degradation by these serine-based enzymes, thereby restoring its activity against these challenging pathogens.[2][3][4]
The following diagram illustrates the synergistic mechanism of action for aztreonam in combination with a β-lactamase inhibitor against a bacterium co-producing an MBL and a serine-β-lactamase.
Comparative In Vitro Activity of Aztreonam Combinations
The in vitro efficacy of aztreonam in combination with several novel β-lactamase inhibitors has been extensively studied. The following tables summarize the susceptibility data for these combinations against key Gram-negative pathogens.
Table 1: In Vitro Susceptibility of MBL-Producing Enterobacterales to Aztreonam Combinations
| Combination | Inhibitor Class | % Susceptibility | MIC90 (mg/L) | Key Findings & References |
| Aztreonam-Avibactam | Diazabicyclooctane (DBO) | 98.8% - 99.4% | 0.25 - 1 | Demonstrates potent activity against MBL-producing Enterobacterales, including those co-carrying other carbapenemases.[3][5][6] Considered a promising option for treating infections caused by these organisms.[2] |
| Aztreonam-Zidebactam | DBO | 98.4% | - | Showed very significant in vitro activity, appearing to be one of the best options against MBL-producing Enterobacterales.[7] |
| Aztreonam-Nacubactam | DBO | 84.4% | - | Displayed significant in vitro activity against MDR MBL-producing Enterobacterales.[7] |
| Aztreonam-Taniborbactam | Boronate | 75% | - | Exhibited good in vitro activity, though to a lesser extent than some DBO combinations.[7] |
| Aztreonam-Vaborbactam | Boronate | 55.8% - 78.9% | - | Susceptibility rates varied with the tested aztreonam exposure.[8][9] Potentially a useful option but may have lower efficacy than aztreonam-avibactam.[8][9] |
| Aztreonam-Relebactam | DBO | 34.6% - 57.7% | - | Showed moderate restoration of aztreonam activity.[10] Susceptibility rates were dependent on the aztreonam exposure model.[8][9] |
Susceptibility breakpoints may vary between studies. Data is compiled from multiple sources for a comparative overview.
Table 2: In Vitro Susceptibility of MBL-Producing Pseudomonas aeruginosa to Aztreonam Combinations
| Combination | % Susceptibility | MIC90 (mg/L) | Key Findings & References |
| Aztreonam-Avibactam | 69.2% - 75% | >32 | While active against some isolates, a significant portion remains resistant.[7][11] Aztreonam alone or in combination had a high MIC90 against a large collection of P. aeruginosa.[11] |
| Aztreonam-Zidebactam | 69.2% | - | Equivalent to aztreonam-avibactam in activity against MBL-producing P. aeruginosa.[7] |
| Aztreonam-Nacubactam | 66.7% | - | Showed comparable activity to other combinations against this pathogen.[7] |
| Aztreonam-Taniborbactam | 66.7% | - | Similar in vitro performance to aztreonam-nacubactam against MBL-producing P. aeruginosa.[7] |
| Aztreonam-Vaborbactam | 60% | - | Demonstrated moderate in vitro activity.[8][9] |
| Aztreonam-Relebactam | 60% | - | Showed similar efficacy to aztreonam-vaborbactam against MBL-producing P. aeruginosa.[8][9] |
Susceptibility breakpoints may vary between studies. Data is compiled from multiple sources for a comparative overview.
Experimental Protocols
The in vitro data presented in this guide are primarily derived from studies employing standardized antimicrobial susceptibility testing methods. Below is a generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of aztreonam in combination with a β-lactamase inhibitor.
Broth Microdilution Method
The broth microdilution method is a commonly used technique to determine the MIC of an antimicrobial agent. For combination testing, a fixed concentration of the β-lactamase inhibitor is typically used.
Key Methodological Considerations:
-
Guidelines: Testing is typically performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
-
Inhibitor Concentration: The concentration of the β-lactamase inhibitor is kept constant. For instance, avibactam (B1665839) is commonly tested at a fixed concentration of 4 mg/L.[11]
-
Quality Control: Appropriate quality control strains are included in each assay to ensure the accuracy and reproducibility of the results.
Gradient Strip Superposition Method
An alternative method involves the use of gradient strips (Etest®). This technique can be particularly useful for assessing synergy.
Concluding Remarks
The combination of aztreonam with novel β-lactamase inhibitors, particularly avibactam and zidebactam, demonstrates a significant restoration of its in vitro activity against MBL-producing Enterobacterales.[7] These combinations represent a promising therapeutic strategy for infections caused by these highly resistant pathogens. While activity against P. aeruginosa is also observed, it is generally less consistent. The data presented in this guide underscore the importance of continued research and development in this area to combat the growing threat of antimicrobial resistance. The choice of inhibitor and the specific pathogen must be carefully considered, as efficacy can vary significantly. Further clinical studies are warranted to validate these in vitro findings and establish the role of these combinations in clinical practice.
References
- 1. medscape.com [medscape.com]
- 2. The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of aztreonam–avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019–2021 | springermedizin.de [springermedizin.de]
- 4. dovepress.com [dovepress.com]
- 5. In vitro activity of aztreonam-avibactam against Enterobacterales isolates collected in Latin America, Africa/Middle East, Asia, and Eurasia for the ATLAS Global Surveillance Program in 2019-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of aztreonam-avibactam and comparators against Metallo-β-Lactamase-producing Enterobacterales from ATLAS Global Surveillance Program, 2016-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of aztreonam in combination with newly developed β-lactamase inhibitors against MDR Enterobacterales and Pseudomonas aeruginosa producing metallo-β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Susceptibility of Aztreonam-Vaborbactam, Aztreonam-Relebactam and Aztreonam-Avibactam Associations against Metallo-β-Lactamase-Producing Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro activity of aztreonam-avibactam against a global collection of Gram-negative pathogens from 2012 and 2013 - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Aztreonam Lysine in Pseudomonas aeruginosa Clinical Isolates: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of aztreonam (B1666516) lysine (B10760008) against various clinical isolates of Pseudomonas aeruginosa. It is intended for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to support further research and development in antimicrobial therapies.
Data Presentation: Aztreonam Efficacy against P. aeruginosa
The in vitro efficacy of aztreonam against P. aeruginosa is commonly determined by the minimum inhibitory concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, highlighting the variability in susceptibility among different clinical isolates.
| Study Population | Treatment Context | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Findings |
| Cystic Fibrosis (CF) Patients | Prior AZLIa Treatment | 8 | 256 | Isolates from patients with prior exposure to inhaled aztreonam showed higher MIC values.[1] |
| CF Patients | No Prior AZLIa Treatment | ≤1 | 32 | Isolates from patients without prior aztreonam exposure were significantly more susceptible.[1] |
| Extensively Drug-Resistant (XDR) Isolates | Spanish Multicenter Study | - | - | Nearly 95% of XDR isolates were non-susceptible to aztreonam. |
| ICU and Non-ICU Patients | U.S. Medical Centers (2020-2022) | - | - | Aztreonam/avibactam (B1665839) inhibited 78.0% of ICU isolates and 81.9% of non-ICU isolates at ≤8 mg/L. |
| Antibiotic Combination | Isolate Type | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Note |
| Aztreonam-avibactam | All P. aeruginosa | - | 32 | The addition of avibactam did not significantly lower the MIC₉₀ for the overall population. |
| Aztreonam | All P. aeruginosa | - | 32 | |
| Aztreonam-avibactam | MBLb-positive P. aeruginosa | - | 32 | Avibactam showed a benefit in MBL-producing isolates. |
| Aztreonam | MBLb-positive P. aeruginosa | - | 64 | |
| Aztreonam-avibactam | XDR P. aeruginosa | 16 | >64 | Data for aztreonam combined with a fixed concentration of avibactam (4mg/L). |
| Ceftazidime-avibactam | XDR P. aeruginosa | 16 | >64 |
a AZLI: Aztreonam lysine for inhalation b MBL: Metallo-β-lactamase
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Testing
The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Isolate: A pure, 24-hour culture of the P. aeruginosa clinical isolate grown on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar).
-
Antimicrobial Agent: A stock solution of aztreonam of known concentration.
-
Growth Medium: Cation-adjusted Mueller-Hinton broth (CAMHB).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, turbidimeter or spectrophotometer.
2. Inoculum Preparation:
-
Select several well-isolated colonies of the P. aeruginosa isolate from the agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Preparation of Antibiotic Dilutions:
-
Perform serial twofold dilutions of the aztreonam stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.
-
The range of concentrations should be appropriate to determine the MIC for the specific isolate, typically spanning from a concentration known to be inhibitory to one that is not.
-
Include a growth control well (containing only inoculated broth) and a sterility control well (containing only uninoculated broth).
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.
-
Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
5. Interpretation of Results:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of aztreonam that completely inhibits visible growth of the organism as detected by the unaided eye.
Mandatory Visualizations
Aztreonam's Mechanism of Action
Aztreonam is a monobactam antibiotic that specifically targets Gram-negative bacteria like P. aeruginosa. Its primary mechanism of action involves the inhibition of cell wall synthesis.
Caption: Mechanism of action of aztreonam in P. aeruginosa.
Key Resistance Pathways in P. aeruginosa to Aztreonam
P. aeruginosa can develop resistance to aztreonam through various mechanisms, primarily through the production of β-lactamases that inactivate the drug and through the overexpression of efflux pumps that actively remove the drug from the cell.
Caption: Major aztreonam resistance mechanisms in P. aeruginosa.
Experimental Workflow for Comparing Aztreonam Efficacy
The following diagram outlines a typical experimental workflow for comparing the efficacy of aztreonam across different clinical isolates of P. aeruginosa.
Caption: Workflow for assessing aztreonam efficacy in P. aeruginosa.
References
In Vitro Synergy of Aztreonam-Lysine and Aminoglycosides Against Pseudomonas aeruginosa: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Pseudomonas aeruginosa poses a significant challenge in clinical settings. Combination therapy is a crucial strategy to overcome resistance and enhance antibacterial efficacy. This guide provides an objective comparison of the in vitro synergistic activity of aztreonam-lysine with various aminoglycosides against P. aeruginosa, supported by experimental data from published studies.
Quantitative Synergy Data
The following table summarizes the findings from in vitro synergy studies of aztreonam (B1666516) in combination with different aminoglycosides against P. aeruginosa. The primary method for quantifying synergy is the checkerboard assay, which yields a Fractional Inhibitory Concentration (FIC) index. A FICI of ≤ 0.5 is typically defined as synergy.
| Aminoglycoside | P. aeruginosa Isolates (n) | Synergy Rate (%) | FIC Index Range for Synergy | Reference(s) |
| Tobramycin (B1681333) | 78 (clinical isolates from cystic fibrosis patients) | 56.4 | Not Specified | [1] |
| Gentamicin (B1671437) | 78 (clinical isolates from cystic fibrosis patients) | 49.3 | Not Specified | [1] |
| Amikacin (B45834) | 116 (clinical isolates) | 84 | < 0.5 | [2] |
| Amikacin | 81 (amikacin-resistant clinical isolates) | 49 | ≤ 0.5 | [3] |
| Arbekacin (B1665167) | 47 (multidrug-resistant) | Higher than amikacin and gentamicin | Not specified | [4] |
Note: The term "aztreonam" is used in some studies without specifying the lysine (B10760008) salt. However, the active moiety is the same. The study on arbekacin evaluated the combination effect using a scoring system rather than the FIC index, with aztreonam plus arbekacin showing the most promising results[4].
Experimental Protocols
The two most common methods for determining in vitro synergy are the checkerboard assay and the time-kill assay.
Checkerboard Assay Protocol
The checkerboard method is a widely used technique to assess the in vitro interaction of two antimicrobial agents.
-
Preparation of Antibiotics: Stock solutions of aztreonam-lysine and the aminoglycoside are prepared and serially diluted in a liquid growth medium, such as Mueller-Hinton broth[5].
-
Microtiter Plate Setup: The dilutions of aztreonam-lysine are dispensed along the ordinate (rows) of a 96-well microtiter plate, while the aminoglycoside dilutions are dispensed along the abscissa (columns). This creates a matrix of wells containing various concentrations of both drugs[5].
-
Inoculum Preparation: A standardized inoculum of P. aeruginosa (typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL) is prepared and further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in each well[5].
-
Incubation: The plates are incubated at 37°C for 18 to 24 hours[5].
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
-
Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Aztreonam + FIC of Aminoglycoside Where:
-
FIC of Aztreonam = (MIC of Aztreonam in combination) / (MIC of Aztreonam alone)
-
FIC of Aminoglycoside = (MIC of Aminoglycoside in combination) / (MIC of Aminoglycoside alone)
-
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay Protocol
Time-kill assays provide a dynamic picture of the bactericidal or bacteriostatic effects of antimicrobial combinations over time.
-
Bacterial Culture Preparation: An overnight culture of P. aeruginosa is diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in a suitable broth medium[6].
-
Antibiotic Concentrations: Aztreonam-lysine and the aminoglycoside are added to the bacterial cultures at specific concentrations, often based on their individual MICs (e.g., 0.25x MIC)[6]. Control tubes with each antibiotic alone and a growth control without any antibiotic are also included[6].
-
Incubation and Sampling: The cultures are incubated in a shaking incubator at 37°C. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, and 24 hours)[7].
-
Viable Cell Counting: The withdrawn samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis and Interpretation: The change in log10 CFU/mL over time is plotted for each combination and control. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent[7].
Mechanism of Synergy and Experimental Workflow
The synergistic effect of β-lactam antibiotics (like aztreonam) and aminoglycosides is generally attributed to the disruption of the bacterial cell wall by the β-lactam, which facilitates the intracellular uptake of the aminoglycoside, leading to enhanced inhibition of protein synthesis.
References
- 1. In vitro activity of aztreonam combined with tobramycin and gentamicin against clinical isolates of Pseudomonas aeruginosa and Pseudomonas cepacia from patients with cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Synergistic activity of amikacin with aztreonam against Pseudomonas aeruginosa and other gram-negative organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Comparison of Methods To Test Antibiotic Combinations against Heterogeneous Populations of Multiresistant Pseudomonas aeruginosa from Patients with Acute Infective Exacerbations in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1601. Evaluation of Synergy with β-Lactams Plus Aztreonam Against Pseudomonas aeruginosa (PSA) - PMC [pmc.ncbi.nlm.nih.gov]
Validating a Murine Lung Infection Model for Aztreonam Lysine Efficacy Testing Against Pseudomonas aeruginosa
A Comparative Guide for Researchers
This guide provides an objective comparison of a validated murine lung infection model for testing the efficacy of aztreonam (B1666516) lysine (B10760008) against Pseudomonas aeruginosa, a critical pathogen in cystic fibrosis and other chronic respiratory diseases. We will delve into the experimental data, comparing aztreonam's performance with other relevant antibiotics, and provide detailed protocols for researchers looking to replicate or build upon these findings.
Introduction to the Murine Lung Infection Model
The development of new antimicrobials to combat multidrug-resistant (MDR) bacteria, such as P. aeruginosa, necessitates robust and reproducible preclinical animal models.[1][2] A well-characterized murine model of pulmonary infection is essential for accurately predicting the efficacy of novel therapeutics in humans.[3] The model detailed here is a refined leukopenic mouse model of P. aeruginosa lung infection, which has been validated to differentiate between successful and unsuccessful antibiotic treatments based on in vitro susceptibility data.[3]
This model is particularly relevant for testing therapies like aztreonam lysine for inhalation, which is approved for improving respiratory symptoms in cystic fibrosis patients colonized with P. aeruginosa.[4] The murine model mimics key aspects of human disease, including bacterial proliferation in the lungs, acute inflammation, and the development of pneumonia.[3]
Experimental Protocols
A validated and reproducible experimental workflow is crucial for the accurate assessment of antimicrobial efficacy. The following protocols are based on established murine models of P. aeruginosa lung infection.[3][5]
Murine Model of Acute P. aeruginosa Lung Infection
A common approach involves inducing an acute lung infection in mice to test the efficacy of antimicrobial agents.[6]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. assets.cureus.com [assets.cureus.com]
- 5. Biologically Relevant Murine Models of Chronic Pseudomonas aeruginosa Respiratory Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
Navigating Beta-Lactam Resistance: A Comparative Guide to Aztreonam-Lysine Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant organisms. This guide provides an objective comparison of aztreonam-lysine's performance against other beta-lactam antibiotics, supported by experimental data, detailed methodologies, and visual representations of the underlying resistance mechanisms.
Aztreonam (B1666516), a monobactam, possesses a unique structural characteristic that sets it apart from other beta-lactam antibiotics like penicillins, cephalosporins, and carbapenems.[1][2] This distinction is clinically significant, as it results in a general lack of immunological cross-reactivity in patients with penicillin allergies.[2][3][4] However, the landscape of bacterial resistance is complex, with cross-resistance patterns emerging due to shared enzymatic degradation pathways and target site modifications. This guide delves into the mechanisms governing cross-resistance between aztreonam and other beta-lactams, with a particular focus on the role of beta-lactamase enzymes.
Comparative Efficacy Against Beta-Lactamase Producing Bacteria
The primary driver of cross-resistance between aztreonam and other beta-lactams is the production of beta-lactamase enzymes by bacteria. While aztreonam is stable against hydrolysis by metallo-β-lactamases (MBLs), it is susceptible to degradation by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[5][6][7][8][9] This vulnerability can lead to clinical failure, even when the bacteria are resistant to other beta-lactams through MBL production.
The addition of a beta-lactamase inhibitor, such as avibactam, can restore aztreonam's activity against many ESBL and AmpC-producing strains.[5][7][10] The combination of aztreonam-avibactam has demonstrated potent in vitro activity against a wide range of multidrug-resistant Enterobacterales, including those producing multiple beta-lactamases.[10][11]
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Aztreonam and Other Beta-Lactams Against Multidrug-Resistant Enterobacterales
| Bacterial Strain & Resistance Mechanism | Aztreonam MIC (µg/mL) | Aztreonam/Avibactam MIC (µg/mL) | Meropenem MIC (µg/mL) | Ceftazidime MIC (µg/mL) |
| E. coli expressing CTX-M-15 (ESBL) | >128 | 0.5 | ≤0.06 | >128 |
| K. pneumoniae expressing KPC-2 and SHV-12 (Serine Carbapenemase & ESBL) | >128 | 0.25 | 16 | 64 |
| E. cloacae expressing NDM-1 and CMY-42 (MBL & AmpC) | 32 | ≤0.12 | 32 | >128 |
| P. aeruginosa with OXA-2 and OXA-10 | 16 | N/A | >32 | 4 |
Note: Data is compiled and representative of values found in cited literature. MIC values can vary between specific isolates.
dot
Figure 1. Mechanisms of action and cross-resistance between aztreonam and other beta-lactams.
Mechanisms of Cross-Resistance
Beyond enzymatic degradation, other mechanisms can contribute to cross-resistance between aztreonam and other beta-lactams:
-
Target Site Modification: Alterations in penicillin-binding proteins (PBPs), the primary target of beta-lactam antibiotics, can reduce the binding affinity of these drugs, leading to resistance.[8][9][12] Specific mutations in PBP3 have been associated with resistance to aztreonam-avibactam.[9][13]
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels, can restrict the entry of antibiotics into the cell, conferring resistance to both aztreonam and other beta-lactams.[8][12]
Experimental Protocols
The data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST) and molecular characterization of resistant isolates.
Antimicrobial Susceptibility Testing (AST)
Objective: To determine the minimum inhibitory concentration (MIC) of an antibiotic required to inhibit the visible growth of a bacterium.
Methodology: Broth Microdilution
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic is prepared in a 96-well microtiter plate. For combination testing, a fixed concentration of the beta-lactamase inhibitor (e.g., 4 µg/mL of avibactam) is added to each well containing the primary antibiotic.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[14]
Molecular Characterization of Resistance Genes
Objective: To identify the specific genes responsible for beta-lactamase production.
Methodology: Polymerase Chain Reaction (PCR) and DNA Sequencing
-
DNA Extraction: Bacterial DNA is extracted from the cultured isolates.
-
PCR Amplification: Specific primers targeting known beta-lactamase genes (e.g., blaCTX-M, blaKPC, blaNDM, blaAmpC) are used to amplify the corresponding gene fragments from the extracted DNA.
-
Gel Electrophoresis: The PCR products are separated by size on an agarose (B213101) gel to confirm the presence of the target gene.
-
DNA Sequencing: The amplified PCR products are sequenced to identify the specific variant of the beta-lactamase gene.[5]
References
- 1. What is the mechanism of Aztreonam? [synapse.patsnap.com]
- 2. Cross-reactivity of beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation into the immunologic cross-reactivity of aztreonam with other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections [mdpi.com]
- 6. Antimicrobial Activity of Aztreonam in Combination with Old and New β-Lactamase Inhibitors against MBL and ESBL Co-Producing Gram-Negative Clinical Isolates: Possible Options for the Treatment of Complicated Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Frontiers | Resistance to aztreonam-avibactam due to CTX-M-15 in the presence of penicillin-binding protein 3 with extra amino acids in Escherichia coli [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Activity of Aztreonam/Avibactam and Recently Approved β-Lactamase Inhibitor Combinations against Enterobacterales and Pseudomonas aeruginosa from Intensive Care Unit and Non-Intensive Care Unit Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Post-Antibiotic Effect of Aztreonam Lysine and Meropenem
For Immediate Release
AUSTIN, TX – [Current Date] – In the ongoing battle against bacterial resistance, understanding the pharmacodynamic properties of antibiotics is crucial for optimizing treatment regimens and preserving the efficacy of current antimicrobial agents. This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two important gram-negative antibiotics: aztreonam (B1666516) lysine (B10760008) and meropenem (B701). This analysis is intended for researchers, scientists, and drug development professionals.
The post-antibiotic effect is the persistent suppression of bacterial growth that occurs after a short-term exposure of bacteria to an antimicrobial agent, even after the drug concentration has fallen below the minimum inhibitory concentration (MIC). A longer PAE allows for less frequent dosing intervals without compromising therapeutic efficacy.
Quantitative Comparison of Post-Antibiotic Effect
While direct comparative studies on the post-antibiotic effect of aztreonam lysine and meropenem are limited, the existing literature provides valuable insights into their individual PAE profiles against key gram-negative pathogens.
| Antibiotic | Bacterial Species | Concentration (x MIC) | Exposure Time (hours) | Post-Antibiotic Effect (PAE) (hours) |
| Aztreonam | Escherichia coli | Multiple concentrations | 2 | 0.4 - 0.95 (non-dose-dependent) |
| Enterobacteriaceae (with avibactam) | Not specified | Not specified | No substantial PAE reported | |
| Pseudomonas aeruginosa (with avibactam) | Not specified | Not specified | No substantial PAE reported | |
| Meropenem | Pseudomonas aeruginosa | 4 | 1.5 | 0.8 - 2.0[1][2] |
| Escherichia coli | 4 | 1.5 | 0.8[1][2] | |
| Enterobacter cloacae | ≥ 4 | Not specified | 2.0 - 5.0[3] | |
| Klebsiella pneumoniae | ≥ 4 | Not specified | 2.0 - 5.0[3] | |
| Serratia marcescens | ≥ 4 | Not specified | 2.0 - 5.0[3] |
Note: The data for aztreonam is for the base drug, as specific PAE studies on the lysine salt formulation were not identified in the reviewed literature. The inclusion of avibactam (B1665839) with aztreonam may influence the observed PAE.
Experimental Protocols for Determining Post-Antibiotic Effect
The standard method for determining the in vitro post-antibiotic effect is the viable count method. This procedure involves several key steps to accurately measure the suppression of bacterial regrowth after antibiotic exposure.
Viable Count Method Protocol
-
Bacterial Culture Preparation: A standardized inoculum of the test bacteria is prepared and grown to the logarithmic phase in a suitable broth medium, such as Mueller-Hinton Broth.
-
Antibiotic Exposure: The bacterial culture is divided into two groups: a test group and a control group. The test group is exposed to the antibiotic (this compound or meropenem) at a specific concentration, typically a multiple of its MIC (e.g., 4x MIC). The control group is incubated under identical conditions without the antibiotic. The exposure period is generally 1 to 2 hours.
-
Antibiotic Removal: Following the exposure period, the antibiotic is removed from the culture. This is a critical step and is usually achieved by one of two methods:
-
Dilution: The culture is diluted 1:1000 or more in a fresh, pre-warmed broth medium. This reduces the antibiotic concentration to a sub-inhibitory level.
-
Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the antibiotic-containing supernatant is discarded, and the cells are washed and resuspended in fresh, pre-warmed broth.
-
-
Monitoring Bacterial Regrowth: After antibiotic removal, both the test and control cultures are incubated. The number of viable bacteria (colony-forming units per milliliter, CFU/mL) in each culture is determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar (B569324) plates.[4][5]
-
PAE Calculation: The PAE is calculated using the following formula: PAE = T - C Where:
-
T is the time required for the CFU/mL in the test culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
-
C is the time required for the CFU/mL in the control culture to increase by 1 log10 above the count observed at the same initial time point as the test culture.
-
Visualizing the Experimental Workflow and Mechanisms
To further elucidate the processes involved, the following diagrams illustrate the experimental workflow for PAE determination and the mechanisms of action of aztreonam and meropenem.
Caption: Experimental workflow for determining the Post-Antibiotic Effect (PAE).
Caption: Simplified mechanism of action for Aztreonam and Meropenem.
Discussion
The available data suggests that meropenem generally exhibits a more pronounced and prolonged post-antibiotic effect against a broader range of gram-negative bacteria compared to aztreonam. The PAE of meropenem against P. aeruginosa and various Enterobacteriaceae is consistently reported to be clinically significant, often lasting for several hours.[1][2][3] This is a characteristic feature of carbapenems.
In contrast, the reported PAE for aztreonam against E. coli is short and does not appear to increase with higher concentrations. Furthermore, a study investigating an aztreonam-avibactam combination found no substantial PAE against Enterobacteriaceae and P. aeruginosa. The difference in PAE between these two beta-lactam antibiotics can be attributed to their distinct chemical structures and their interactions with bacterial penicillin-binding proteins (PBPs). Meropenem's broad-spectrum activity and high affinity for multiple PBPs likely contribute to a more sustained disruption of bacterial cell wall synthesis, leading to a longer recovery period for the bacteria. Aztreonam, being a monobactam, has a more specific binding profile, primarily targeting PBP3, which is involved in cell division.
Conclusion
References
- 1. The postantibiotic effect of meropenem and imipenem on selected bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The postantibiotic effect of meropenem and imipenem on selected bacteria. | Semantic Scholar [semanticscholar.org]
- 3. Pharmacodynamic effects of meropenem on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
A Comparative Analysis of Aztreonam-Lysine and Aztreonam-Avibactam Against Metallo-β-Lactamase Producers
A head-to-head comparison of the efficacy of aztreonam-lysine and aztreonam-avibactam specifically against metallo-β-lactamase (MBL)-producing bacteria is not available in current scientific literature, primarily due to their distinct formulations and intended clinical applications. Aztreonam-lysine is an inhaled formulation developed for the management of Pseudomonas aeruginosa infections in cystic fibrosis patients, while aztreonam-avibactam is an intravenous combination therapy designed to treat serious systemic infections caused by multidrug-resistant Gram-negative bacteria, including MBL producers. This guide provides a comprehensive overview of the available data for each, focusing on the robust evidence supporting aztreonam-avibactam's activity against MBL-producing pathogens.
Aztreonam-Avibactam: A Targeted Intravenous Therapy for MBL Infections
Aztreonam-avibactam is an investigational drug combination that has demonstrated potent in vitro and in vivo efficacy against MBL-producing Enterobacterales and other difficult-to-treat Gram-negative bacteria.[1][2] The combination leverages the inherent stability of aztreonam (B1666516) to MBL-mediated hydrolysis with the protective effect of avibactam (B1665839) against co-produced serine-β-lactamases.[3][4]
Mechanism of Action
The synergistic activity of aztreonam-avibactam stems from a dual-action mechanism. Metallo-β-lactamases, which utilize zinc ions for their enzymatic activity, are unable to hydrolyze the monobactam structure of aztreonam.[5] However, many MBL-producing organisms also express other β-lactamases, such as AmpC and extended-spectrum β-lactamases (ESBLs), which can degrade aztreonam.[3][4] Avibactam, a non-β-lactam β-lactamase inhibitor, effectively neutralizes these co-produced serine-β-lactamases, thereby restoring the potent activity of aztreonam against these multidrug-resistant pathogens.[5]
In Vitro Efficacy
Numerous studies have demonstrated the potent in vitro activity of aztreonam-avibactam against a wide range of MBL-producing Enterobacterales. The addition of avibactam significantly lowers the minimum inhibitory concentrations (MICs) of aztreonam for these resistant isolates.
| Bacterial Species | MBL Gene(s) | Aztreonam MIC (mg/L) | Aztreonam-Avibactam MIC (mg/L) |
| Enterobacterales | NDM, IMP, VIM | >64 | 0.12 - 8 |
| Escherichia coli | NDM | ≥8 | 0.12 - 8 |
| Klebsiella pneumoniae | NDM, VIM | >64 | ≤1 |
| Enterobacter spp. | NDM, IMP, VIM | >64 | ≤1 |
Note: MIC values are generalized from multiple studies. Avibactam concentration is fixed at 4 mg/L.[2][6][7]
A large surveillance study from 2016-2020 found that aztreonam-avibactam inhibited 99.4% of MBL-positive Enterobacterales isolates at a concentration of ≤8 mg/L, with an MIC90 of 1 mg/L.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing The in vitro efficacy of aztreonam-avibactam is primarily determined through broth microdilution assays.
Protocol Details:
-
Bacterial Strains: Clinical isolates of MBL-producing Enterobacterales are used.
-
Inoculum Preparation: A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared in a suitable broth medium.
-
Drug Concentrations: Serial twofold dilutions of aztreonam are prepared in cation-adjusted Mueller-Hinton broth. Avibactam is added to each well at a fixed concentration of 4 mg/L.
-
Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of aztreonam, in the presence of avibactam, that completely inhibits visible bacterial growth.
Aztreonam-Lysine: An Inhaled Antibiotic for Cystic Fibrosis
Aztreonam-lysine is a formulation of aztreonam specifically designed for inhalation to treat chronic Pseudomonas aeruginosa lung infections in patients with cystic fibrosis. The lysine (B10760008) salt is used instead of arginine (found in the intravenous formulation) to improve tolerability when inhaled.
Efficacy and Intended Use
Clinical trials have demonstrated that inhaled aztreonam-lysine improves respiratory symptoms and reduces the density of P. aeruginosa in the sputum of cystic fibrosis patients. Its efficacy is localized to the lungs, achieving high concentrations in the airways with minimal systemic absorption.
There is a lack of published data on the efficacy of inhaled aztreonam-lysine for the treatment of infections caused by MBL-producing organisms outside of the cystic fibrosis and P. aeruginosa context. The formulation and route of administration are not designed for treating systemic infections. While P. aeruginosa can produce MBLs, the clinical data for aztreonam-lysine is centered on its effect on this specific pathogen in a particular patient population and does not extend to a broader range of MBL-producing bacteria that cause systemic infections.
Conclusion
Aztreonam-avibactam stands as a promising therapeutic option for severe systemic infections caused by MBL-producing Enterobacterales. Its mechanism is well-defined, and its in vitro potency is supported by extensive experimental data. In contrast, aztreonam-lysine is a specialized inhaled therapy for a different clinical indication and patient population. Due to the absence of direct comparative studies and the fundamental differences in their formulation, route of administration, and approved uses, a direct efficacy comparison against MBL producers is not feasible. For researchers and drug development professionals, the focus for combating systemic MBL-producing bacterial infections should be on intravenous combination therapies like aztreonam-avibactam.
References
- 1. In vitro synergistic activity of aztreonam (AZT) plus novel and old β-lactamase inhibitor combinations against metallo-β-lactamase-producing AZT-resistant Enterobacterales - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of aztreonam-avibactam and comparators against Metallo-β-Lactamase-producing Enterobacterales from ATLAS Global Surveillance Program, 2016-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Revival of Aztreonam in Combination with Avibactam against Metallo-β-Lactamase-Producing Gram-Negatives: A Systematic Review of In Vitro Studies and Clinical Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The revival of aztreonam in combination with avibactam against metallo-β-lactamase-producing gram-negatives: A systematic review of in vitro studies and clinical cases [iris.unina.it]
- 5. Aztreonam Combination Therapy: An Answer to Metallo-β-Lactamase–Producing Gram-Negative Bacteria? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Activity of aztreonam in combination with novel β-lactamase inhibitors against metallo-β-lactamase-producing Enterobacterales from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability Showdown: A Comparative Analysis of Aztreonam Lysine in Vibrating Mesh and Jet Nebulizers
For researchers and drug development professionals, ensuring the stability of nebulized therapeutics is paramount to clinical success. This guide provides a comparative analysis of the stability of aztreonam (B1666516) lysine (B10760008), a critical antibiotic for patients with cystic fibrosis and pulmonary Pseudomonas aeruginosa infections, when delivered via two common nebulizer technologies: vibrating mesh and jet nebulizers. While direct comparative stability studies are limited, this report synthesizes available data on aerosol characteristics and in-vitro activity to inform formulation and device selection.
Executive Summary
Data Presentation: Performance and Stability Parameters
The following tables summarize key performance and stability-related data for aztreonam lysine, primarily from studies utilizing the eFlow® vibrating mesh nebulizer, as this is the most studied and approved system. Data for jet nebulizers with this compound is not available for a direct comparison of stability.
Table 1: Aerosol Characteristics of this compound with a Vibrating Mesh Nebulizer (eFlow®/Altera®)
| Parameter | Reported Value | Significance |
| Mass Median Aerodynamic Diameter (MMAD) | 2.4 - 2.5 µm[1][2] | Optimal for deep lung deposition. |
| Fine Particle Fraction (FPF < 5 µm) | ~87%[1][2] | High percentage of respirable particles. |
| Nebulization Time | 2-3 minutes per 75 mg dose[3] | Rapid administration enhances patient adherence. |
| Drug Delivery/Recovery Rate | 24-30%[1][2] | Efficient delivery of the medication. |
Table 2: In-Vitro Activity of this compound Pre- and Post-Nebulization (eFlow®)
| Parameter | Finding | Implication |
| Minimum Inhibitory Concentration (MIC) | 82% of isolates showed MICs identical or within one dilution pre- and post-nebulization.[4] | Nebulization with the eFlow® device does not significantly impact the antibiotic's in-vitro potency. |
| Bactericidal Activity in Sputum | The bactericidal activity of aztreonam was not affected by the presence of sputum from cystic fibrosis patients.[4] | The drug is likely to remain active at the site of infection. |
Comparative Insights: Vibrating Mesh vs. Jet Nebulizers
While a head-to-head stability study for this compound is lacking, a comparison based on the nebulizer technologies themselves provides valuable insights:
-
Vibrating Mesh Nebulizers (e.g., eFlow®, Altera®, Aerogen®):
-
Mechanism: An aerosol is generated by passing the liquid drug through a vibrating mesh or plate with thousands of laser-drilled holes.
-
Advantages: This process involves lower shear stress and minimal heat generation, which is beneficial for maintaining the stability of sensitive drug molecules. They are also known for their efficiency, producing a high fine particle fraction and having a low residual volume.[5][6]
-
Relevance to this compound: The approved use of the Altera® (eFlow®) system for this compound, coupled with data showing preserved in-vitro activity, suggests this technology is well-suited for delivering this antibiotic.[4][7]
-
-
Jet Nebulizers (e.g., PARI LC Plus®):
-
Mechanism: These devices use a compressed gas source to create a high-velocity air stream that breaks the liquid drug into aerosol droplets.
-
Potential Disadvantages for Stability: The high shear forces and potential for evaporative cooling and subsequent warming could theoretically impact the stability of certain drug formulations. For some biological agents, jet nebulization has been considered more damaging than vibrating mesh technology.[8]
-
Relevance to this compound: While jet nebulizers are widely used for other inhaled medications, the lack of specific stability data for this compound with this technology warrants caution. The potential for increased physical or chemical degradation, though not proven for this specific drug, should be a consideration in any research or development context.
-
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug stability in nebulizer systems. Below are typical protocols for key experiments.
Aerosol Particle Size Distribution Analysis
This experiment determines the aerodynamic particle size distribution of the nebulized drug, which is critical for predicting lung deposition.
-
Apparatus: A cascade impactor (e.g., Andersen Cascade Impactor or Next Generation Impactor).
-
Methodology:
-
The nebulizer is charged with the this compound solution.
-
The cascade impactor is connected to a vacuum pump set to a specific flow rate (e.g., 28.3 L/min).
-
The nebulizer is activated, and the aerosol is drawn through the impactor for a set duration.
-
The amount of drug deposited on each stage of the impactor is quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).
-
The Mass Median Aerodynamic Diameter (MMAD) and Fine Particle Fraction (FPF) are calculated from the drug mass distribution across the impactor stages.
-
Chemical Stability Assessment via HPLC
This protocol is for quantifying the amount of active this compound and detecting any potential degradation products post-nebulization.
-
Sample Collection: The aerosol is collected by drawing it through a filter or into a liquid impinger for the duration of nebulization.
-
Sample Preparation: The collected sample is extracted from the filter or diluted from the impinger with a suitable solvent.
-
HPLC Method:
-
Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with acetic acid to a pH of 2.5) and an organic solvent (e.g., ethanol (B145695) or acetonitrile) in an isocratic or gradient elution.[9]
-
Detection: UV detection at a wavelength of approximately 292 nm.[9]
-
Analysis: The concentration of aztreonam is determined by comparing the peak area of the sample to a standard curve. The appearance of new peaks in the chromatogram of the nebulized sample compared to a non-nebulized control would indicate degradation.
-
In-Vitro Bioactivity Assay (MIC Determination)
This experiment assesses whether the nebulization process has affected the antibiotic's ability to inhibit bacterial growth.
-
Sample Collection: Collect the nebulized this compound into a sterile collection vessel.
-
Methodology:
-
Prepare serial dilutions of both pre- and post-nebulized this compound solutions.
-
Inoculate a standardized suspension of a susceptible bacterial strain (e.g., Pseudomonas aeruginosa) into microtiter plates containing the different drug concentrations.
-
Incubate the plates under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that visibly inhibits bacterial growth.
-
A significant change in the MIC between the pre- and post-nebulized samples would indicate a loss of bioactivity.[4]
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative analysis of nebulizer performance and drug stability.
Caption: Experimental workflow for comparing this compound stability in different nebulizers.
Conclusion
The available evidence strongly supports the use of vibrating mesh nebulizers, specifically the Altera®/eFlow® system, for the delivery of this compound, with data indicating preservation of the drug's in-vitro antibacterial activity post-nebulization. The gentle aerosol generation mechanism of this technology is likely a key factor in maintaining the drug's integrity. While jet nebulizers are a staple in respiratory medicine, the absence of specific stability data for this compound necessitates careful consideration. For researchers and developers, any exploration of alternative nebulizer systems for this compound should include rigorous stability testing, encompassing both chemical and biological activity assays, to ensure that the therapeutic efficacy of the drug is not compromised.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The effects of inhaled aztreonam on the cystic... [experts.mcmaster.ca]
- 5. Comparison of the Application of Vibrating Mesh Nebulizer and Jet Nebulizer in Chronic Obstructive Pulmonary Disease: A Systematic Review and Meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and Safety of Inhaled this compound for Airway Pseudomonas in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Inhaled this compound for Chronic Airway Pseudomonas aeruginosa in Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound for Inhalation - Page 2 [medscape.com]
Evaluating the Clinical Relevance of Inhaled Aztreonam Lysine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinical performance of aztreonam (B1666516) lysine (B10760008) for inhalation (AZLI) with alternative inhaled antibiotic therapies for the management of chronic Pseudomonas aeruginosa infections in patients with cystic fibrosis (CF). The information presented is based on published clinical trial data and is intended to inform research and drug development professionals.
Executive Summary
Aztreonam lysine for inhalation is a formulation of the monobactam antibiotic aztreonam, where lysine is used as an excipient to enhance the stability and tolerability of the aerosolized solution. This formulation was developed to avoid the pro-inflammatory effects associated with the arginine-containing parenteral formulation when inhaled. Clinical evidence does not support a direct synergistic antibacterial effect between aztreonam and lysine. The clinical relevance of AZLI is based on its efficacy and safety profile in managing chronic P. aeruginosa lung infections in CF patients, often in comparison to other inhaled antibiotics such as tobramycin (B1681333).
Data Presentation: Comparative Efficacy of Inhaled Antibiotics
The following tables summarize quantitative data from clinical trials comparing the efficacy of this compound for inhalation (AZLI) with placebo and tobramycin inhalation solution (TIS).
Table 1: this compound for Inhalation (AZLI) vs. Placebo in CF Patients with P. aeruginosa
| Outcome Measure | AZLI (75 mg TID) | Placebo | Treatment Difference | p-value | Study |
| Change in FEV₁ % predicted (Day 28) | +10.3% | - | 10.3% | <0.001 | Retsch-Bogart et al. (2009)[1] |
| Change in Sputum P. aeruginosa Density (log₁₀ CFU/g) (Day 28) | -1.453 | - | -1.453 | <0.001 | Retsch-Bogart et al. (2009)[1] |
| Change in CFQ-R Respiratory Score (Day 28) | +9.7 points | - | 9.7 points | <0.001 | Retsch-Bogart et al. (2009)[1] |
| Time to Need for Additional Antipseudomonal Antibiotics | 92 days (median) | 71 days (median) | 21-day increase | 0.007 | McCoy et al. (2008)[2] |
Table 2: Comparative Efficacy of this compound for Inhalation (AZLI) vs. Tobramycin Inhalation Solution (TNS) in CF Patients with P. aeruginosa
| Outcome Measure | AZLI (75 mg TID) | TNS (300 mg BID) | p-value | Study |
| Mean Relative Change in FEV₁ % predicted (after 1 course) | +8.35% | +0.55% | <0.001 | Assael et al. (2013)[3] |
| Mean Actual Change in FEV₁ % predicted (across 3 courses) | +2.05% | -0.66% | 0.002 | Assael et al. (2013)[3] |
| Respiratory Hospitalizations | Fewer with AZLI | - | 0.044 | Assael et al. (2013)[3] |
| Respiratory Events Requiring Additional Antibiotics | Fewer with AZLI | - | 0.004 | Assael et al. (2013)[3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the clinical trials.
Measurement of Forced Expiratory Volume in 1 Second (FEV₁)
FEV₁ is a standard measure of pulmonary function and a key endpoint in CF clinical trials.
-
Procedure: Spirometry is performed according to the American Thoracic Society (ATS) guidelines.[4] Patients are instructed to take a maximal inhalation followed by a forceful, maximal exhalation into a spirometer for at least 6 seconds. The volume of air exhaled in the first second is recorded as the FEV₁.
-
Data Expression: FEV₁ is often expressed as a percentage of the predicted normal value for an individual of the same age, sex, and height (% predicted).[5] Changes in FEV₁ can be reported as absolute changes in liters or % predicted, or as a relative change from baseline.[5]
-
Significance: An increase in FEV₁ indicates an improvement in lung function. A clinically meaningful change is often considered to be a relative change of 10% or more.[2]
Quantification of Pseudomonas aeruginosa Sputum Density
This protocol is used to determine the bacterial load in the sputum of CF patients.
-
Sample Collection: Spontaneously expectorated sputum samples are collected from patients.
-
Processing: A known weight of the sputum sample is homogenized and serially diluted in a suitable buffer.
-
Plating: Aliquots of the dilutions are plated onto selective agar (B569324) media for P. aeruginosa.
-
Incubation and Counting: Plates are incubated under appropriate conditions, and the number of colony-forming units (CFU) is counted.
-
Calculation: The bacterial density is calculated as CFU per gram of sputum and is often expressed on a logarithmic scale (log₁₀ CFU/g).[1]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Method: The broth microdilution method is a standard technique for determining MICs.[6]
-
Procedure:
-
A series of twofold dilutions of the antibiotic (e.g., aztreonam) are prepared in a multi-well microtiter plate containing a liquid growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium (P. aeruginosa).
-
A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
The plate is incubated at a specified temperature for a defined period (e.g., 16-20 hours at 35°C).
-
-
Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well.[6]
Mandatory Visualization
Mechanism of Action of Aztreonam
Caption: Mechanism of action of aztreonam in Gram-negative bacteria.
Workflow of a Comparative Clinical Trial: AZLI vs. TNS
References
- 1. Efficacy and safety of inhaled this compound for airway pseudomonas in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. starship.org.nz [starship.org.nz]
- 3. research.universityofgalway.ie [research.universityofgalway.ie]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Use of FEV1 in Cystic Fibrosis Epidemiologic Studies and Clinical Trials: A Statistical Perspective for the Clinical Researcher - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
Aztreonam Lysine: A Comparative Analysis of its Activity Against Planktonic and Biofilm Cultures of Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antimicrobial activity of aztreonam (B1666516) lysine (B10760008) against Pseudomonas aeruginosa in its free-swimming (planktonic) and community-based (biofilm) forms. The data presented herein highlights the significant disparity in susceptibility between these two bacterial states, a critical consideration in the development of effective therapies for chronic infections.
Executive Summary
Bacteria existing within a biofilm matrix exhibit dramatically increased resistance to antimicrobial agents compared to their planktonic counterparts. This guide presents experimental data demonstrating that the concentration of aztreonam lysine required to eradicate P. aeruginosa biofilms is substantially higher than that needed to inhibit the growth of plankatonic cells. This underscores the challenge of treating biofilm-associated infections and the importance of developing strategies that specifically target these resilient bacterial communities.
Data Presentation: Planktonic vs. Biofilm Susceptibility
The following table summarizes the quantitative data on the activity of aztreonam against Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) represents the lowest concentration of the antibiotic that prevents visible growth of planktonic bacteria. The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to kill the bacteria within a pre-formed biofilm.
| Bacterial Strain | Culture Type | Aztreonam Concentration (µg/mL) | Fold Difference (MBEC/MIC) |
| Pseudomonas aeruginosa LESlike5 | Planktonic | 0.25 (MIC) | 8192 |
| Biofilm | 2048 (MBEC) |
Data sourced from a study on the Liverpool epidemic strain (LES) of Pseudomonas aeruginosa.[1]
This significant 8192-fold difference highlights the profound protective effect of the biofilm structure against the antimicrobial action of aztreonam.
Experimental Protocols
The determination of MIC and MBEC values is crucial for understanding the efficacy of an antimicrobial agent against different bacterial growth modes. Below are detailed methodologies for these key experiments.
Minimum Inhibitory Concentration (MIC) Assay for Planktonic Cultures
The MIC is determined using a broth microdilution method.
-
Preparation of Bacterial Inoculum: A standardized suspension of P. aeruginosa is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.
-
Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Minimum Biofilm Eradication Concentration (MBEC) Assay
The MBEC assay is used to determine the susceptibility of established biofilms.
-
Biofilm Formation: A 96-well plate is inoculated with a standardized bacterial suspension and incubated for 24-48 hours to allow for the formation of mature biofilms on the surface of the wells or on specialized peg lids.
-
Removal of Planktonic Cells: The growth medium containing planktonic bacteria is carefully removed, and the wells are washed with a sterile saline solution to remove any non-adherent cells.
-
Exposure to Antibiotic: Fresh growth medium containing serial dilutions of this compound is added to the wells with the established biofilms.
-
Incubation: The plate is incubated for a further 24 hours at 37°C.
-
Assessment of Biofilm Viability: After incubation with the antibiotic, the wells are washed again to remove the antibiotic. A viability stain or a recovery medium is then added to assess the survival of the bacteria within the biofilm. The MBEC is the lowest concentration of the antibiotic that results in no viable bacteria.
The Role of Quorum Sensing in Biofilm Resistance
The increased resistance of biofilms is a multifactorial phenomenon, with cell-to-cell communication, known as quorum sensing (QS), playing a pivotal role. In P. aeruginosa, the QS system is a complex network that regulates the expression of virulence factors and is integral to biofilm formation and maturation. While the direct impact of this compound on these signaling pathways is an area of ongoing research, it is understood that disrupting QS can render biofilms more susceptible to antibiotics.
The diagram below illustrates the hierarchical quorum-sensing cascade in P. aeruginosa, which controls the production of factors essential for biofilm integrity and virulence. The las system acts as the master regulator, activating the rhl and pqs systems.
Caption: Hierarchical quorum-sensing network in P. aeruginosa.
Experimental Workflow for Susceptibility Testing
The following diagram outlines the general workflow for comparing the susceptibility of planktonic and biofilm cultures to an antimicrobial agent like this compound.
Caption: Workflow for MIC and MBEC determination.
References
Safety Operating Guide
Guiding Principle: Segregation and Compliance
Proper management and disposal of Aztreonam Lysine are critical for ensuring laboratory safety, preventing environmental contamination, and mitigating the development of antimicrobial resistance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to handle the disposal of this beta-lactam antibiotic responsibly.
The cornerstone of proper pharmaceutical waste management is the segregation of waste streams. This compound waste must be handled separately from general and biohazardous waste to ensure it is disposed of according to environmental and safety regulations.[1] All disposal procedures must comply with local, state, and federal regulations.[2][3][4]
Disposal Procedures for this compound Waste Streams
Different forms of this compound waste require distinct disposal pathways. The following table summarizes the recommended procedures for each waste stream.
| Waste Stream Containing this compound | Recommended Disposal Procedure | Rationale / Key Considerations |
| Unused/Expired Bulk Powder or Concentrated Solutions | Treat as hazardous or pharmaceutical chemical waste. Collect in a designated, sealed, and clearly labeled container for pickup by a licensed waste disposal contractor.[1] | High concentration of the active pharmaceutical ingredient (API) poses a direct environmental risk. This method prevents environmental release and complies with regulatory standards.[5][6] |
| Trace Contaminated Items (e.g., empty vials, gloves, weigh boats, pipette tips) | Place in a designated pharmaceutical waste container. These are often color-coded (e.g., white with a blue lid for non-hazardous pharmaceuticals or black for hazardous) as per institutional policy. | Prevents contamination of general waste streams and ensures materials are handled correctly, typically through incineration, to destroy any residual API.[5] |
| Aqueous Liquid Residue (e.g., from prepared solutions, experimental leftovers) | Option 1 (Standard Procedure): Collect as hazardous or pharmaceutical chemical waste in a designated, sealed, and labeled container.[7] Option 2 (With Chemical Inactivation): Chemically inactivate the Aztreonam via hydrolysis (see protocol below) and then collect the treated solution as chemical waste. | Option 1 is the most direct and universally compliant method. Option 2 provides an additional safety step by actively destroying the antimicrobial properties of the waste before final disposal.[8][9] |
| Empty Product Packaging (e.g., CAYSTON® vial, stopper, diluent ampule after administration) | Per manufacturer instructions for the finished product, these items can be disposed of in household or regular trash upon completion of dosing.[10][11][12] For laboratory settings, disposal in the designated pharmaceutical waste container is a recommended best practice. | After administration, the residual amount of the drug is minimal. However, laboratory best practices favor containment of all trace chemical waste. |
Experimental Protocol: Chemical Inactivation of this compound Residues
For liquid waste streams, chemical inactivation by hydrolysis can be employed to break the beta-lactam ring, rendering the antibiotic inactive. This procedure should be performed by qualified personnel in a controlled laboratory setting.
Objective: To hydrolyze and inactivate Aztreonam residues in aqueous solutions prior to final collection for disposal.
Materials:
-
1 M Sodium Hydroxide (NaOH) solution
-
Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, lab coat
-
Appropriate sealed container for the reaction and subsequent waste collection
-
pH indicator strips or a calibrated pH meter
-
1 M Hydrochloric Acid (HCl) for neutralization (if required by institutional policy)
Methodology:
-
Preparation: Conduct all steps in a well-ventilated chemical fume hood. Ensure all necessary PPE is worn.
-
Alkaline Hydrolysis: To the aqueous waste containing this compound, slowly add 1 M Sodium Hydroxide (NaOH) solution.[8][9]
-
pH Verification: Mix the solution thoroughly and check the pH. Ensure the pH is strongly alkaline (pH ≥ 12) to facilitate rapid hydrolysis of the beta-lactam ring.
-
Reaction Time: Allow the solution to stand for a minimum of 1-2 hours to ensure the hydrolysis reaction is complete.
-
Neutralization (Optional): If required by your institution's waste management policy, carefully neutralize the solution by slowly adding 1 M HCl until the pH is between 6.0 and 8.0.
-
Collection and Disposal: Transfer the treated solution to a designated hazardous waste container.[2] Ensure the container is clearly labeled with its contents and marked for pickup by a licensed waste disposal service. Do not discharge the treated solution into the sanitary sewer unless explicitly approved by your institution's Environmental Health & Safety (EHS) department.[3][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Disposal decision workflow for this compound waste.
References
- 1. usbioclean.com [usbioclean.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemos.de [chemos.de]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. cdsco.gov.in [cdsco.gov.in]
- 7. nems.nih.gov [nems.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. gilead.com [gilead.com]
- 12. gilead.com [gilead.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
